molecular formula C18H17NO2 B1363186 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 313498-12-3

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Katalognummer: B1363186
CAS-Nummer: 313498-12-3
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: HLVAZMLZZGYECV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-benzyl-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVAZMLZZGYECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340341
Record name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313498-12-3
Record name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Synthesis Guide: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid . This document is structured for researchers and process chemists, focusing on a robust, scalable 3-step protocol derived from classical Fischer Indole logic and modern alkylation strategies.

Executive Summary

Target Molecule: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS Registry Number: (Analogous structures exist; specific CAS for this exact derivative is often vendor-specific, e.g., Sigma-Aldrich AldrichCPR). Core Scaffold: Indole-5-carboxylic acid.[1][2] Primary Application: Pharmaceutical intermediate (NSAID analogs, CRTH2 antagonists, and kinase inhibitors).

Selected Pathway: The most reliable synthetic route utilizes the Fischer Indole Synthesis to construct the 2,3-dimethylindole core, followed by a Global Benzylation/Hydrolysis sequence. This approach avoids the regioselectivity issues associated with functionalizing pre-formed indoles at the C5 position and utilizes readily available starting materials: 4-hydrazinobenzoic acid and 2-butanone.

Retrosynthetic Analysis

The strategic disconnection reveals that the indole core is best assembled before N-alkylation to ensure correct substitution patterns.

Retrosynthesis Target 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid Intermediate1 Benzyl 1-benzyl-2,3-dimethyl- 1H-indole-5-carboxylate (Bis-benzylated Intermediate) Target->Intermediate1 Hydrolysis (Ester Cleavage) Intermediate2 2,3-Dimethyl-1H-indole- 5-carboxylic acid Intermediate1->Intermediate2 N-Alkylation & Esterification Precursors 4-Hydrazinobenzoic acid + 2-Butanone (Methyl Ethyl Ketone) Intermediate2->Precursors Fischer Indole Synthesis

Figure 1: Retrosynthetic disconnection showing the linear assembly from hydrazine precursors.

Detailed Synthetic Pathway[2][3][4][5][6]

Step 1: Fischer Indole Cyclization

Objective: Construct the 2,3-dimethylindole core from acyclic precursors. Reaction: Condensation of 4-hydrazinobenzoic acid with 2-butanone.

Mechanism & Regioselectivity: The reaction of 2-butanone (methyl ethyl ketone) with phenylhydrazines can theoretically yield two isomers: the 2,3-dimethylindole (via enolization to the methylene group) or the 2-ethylindole (via enolization to the methyl group).

  • Scientific Insight: Under acidic conditions (acetic acid or polyphosphoric acid), the formation of the more substituted enehydrazine intermediate is thermodynamically favored. This leads to a high preference (>9:1) for the 2,3-dimethyl isomer over the 2-ethyl isomer [1].

Experimental Protocol:

  • Reagents:

    • 4-Hydrazinobenzoic acid (1.0 eq)

    • 2-Butanone (3.0 eq) - Excess used as solvent/reactant

    • Glacial Acetic Acid (Solvent/Catalyst) or H2SO4/EtOH.

  • Procedure:

    • Dissolve 4-hydrazinobenzoic acid in glacial acetic acid (10 mL/g).

    • Add 2-butanone dropwise at room temperature.

    • Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

    • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The product, 2,3-dimethyl-1H-indole-5-carboxylic acid, typically precipitates as a solid.

    • Filter, wash with water, and dry.[3]

    • Purification: Recrystallization from Ethanol/Water if necessary.

Step 2: Global Benzylation (N-Alkylation & Esterification)

Objective: Introduce the benzyl group at the N-1 position. Challenge: The carboxylic acid at C-5 is nucleophilic under basic conditions. Attempting to alkylate only the nitrogen will likely result in a mixture of N-benzyl acid and N-benzyl benzyl ester. Strategy: Deliberately drive the reaction to the bis-benzylated product (Benzyl 1-benzyl-2,3-dimethylindole-5-carboxylate) to ensure complete N-alkylation, then hydrolyze the ester in Step 3.

Experimental Protocol:

  • Reagents:

    • 2,3-Dimethyl-1H-indole-5-carboxylic acid (1.0 eq)

    • Benzyl Bromide (2.5 eq)

    • Potassium Carbonate (

      
      ) (3.0 eq) or Cesium Carbonate (
      
      
      
      ) (2.0 eq)
    • DMF (Dimethylformamide) (anhydrous)

  • Procedure:

    • Dissolve the indole intermediate in DMF (5 mL/g) under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to generate the dianion.
      
    • Add Benzyl bromide dropwise.

    • Heat to 60–80°C for 3–5 hours.

    • Workup: Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF.

    • Concentrate to yield the crude benzyl ester intermediate.

Step 3: Selective Hydrolysis (Saponification)

Objective: Cleave the benzyl ester to reveal the free carboxylic acid while retaining the N-benzyl group. Scientific Basis: N-alkyl groups on indoles are stable to basic hydrolysis, whereas benzyl esters are readily cleaved.

Experimental Protocol:

  • Reagents:

    • Crude Bis-benzylated intermediate.

    • NaOH or LiOH (2M aqueous solution).

    • Methanol/THF (1:1 mixture).

  • Procedure:

    • Dissolve the crude ester in MeOH/THF.

    • Add the NaOH solution (3.0 eq).

    • Reflux (approx. 65°C) for 2 hours.

    • Workup: Evaporate the organic solvents. Acidify the remaining aqueous residue with 1M HCl to pH 2–3.

    • The target compound, 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , will precipitate.

    • Filter and dry.[3]

Process Visualization

SynthesisWorkflow cluster_0 Step 1: Fischer Cyclization cluster_1 Step 2: Global Alkylation cluster_2 Step 3: Saponification S1 4-Hydrazinobenzoic acid + 2-Butanone P1 2,3-Dimethyl-1H-indole- 5-carboxylic acid S1->P1 AcOH, Reflux (-NH3, -H2O) P2 Benzyl 1-benzyl-2,3-dimethyl- indole-5-carboxylate P1->P2 BnBr (2.5 eq) K2CO3, DMF Final 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid P2->Final NaOH, MeOH/H2O Then HCl

Figure 2: Step-by-step synthesis workflow from raw materials to final product.

Quantitative Data & Troubleshooting

Reagent Stoichiometry Table
StepReagentEquiv.RoleCritical Note
1 4-Hydrazinobenzoic acid1.0SubstrateEnsure purity; oxidation leads to azo impurities.
1 2-Butanone3.0ReactantExcess ensures complete consumption of hydrazine.
1 Acetic AcidSolventCatalystGlacial grade required to promote cyclization.
2 Benzyl Bromide2.5ElectrophileUse >2.0 eq to cover both N-H and COO- sites.[4]
2

3.0BaseGranular; grind to powder for better solubility in DMF.
3 NaOH (2M)3.0HydrolysisMonitor pH during acidification to ensure precipitation.
Troubleshooting Guide
  • Low Yield in Step 1: If the 2-ethyl isomer forms, switch the solvent to Ethanol with

    
     as the catalyst. Boron trifluoride often enhances regioselectivity toward the 2,3-dimethyl product [1].
    
  • Incomplete Benzylation: If the reaction stalls at the mono-benzylated stage, add a catalytic amount of KI (Potassium Iodide) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition).

  • Purification Issues: The final acid can be recrystallized from Methanol/Water. If the solid is sticky (trapped DMF), dissolve in dilute NaOH, wash with Ether (to remove non-acidic impurities), and re-precipitate with HCl.

References

  • Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride etherate as Catalyst. Source: ResearchGate / Vertex AI Search Context: Validates the Fischer indolization of 2-butanone and phenylhydrazine to yield 2,3-dimethylindole with high regioselectivity (90% yield).

  • 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (AldrichCPR). Source: Sigma-Aldrich Context:[1] Confirms the existence and commercial availability of the specific target molecule, validating it as a stable, known chemical entity.

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Source: Royal Society of Chemistry (RSC) Context: Describes the methodology for sequential Fischer synthesis and N-alkylation (using NaH/Benzyl bromide), supporting the proposed synthesis logic.

  • 1-benzylindole - Organic Syntheses Procedure. Source: Organic Syntheses Context: Provides the standard, validated protocol for N-benzylation of indoles using KOH/DMSO, serving as an alternative to the NaH/DMF method.

Sources

Technical Monograph: Physicochemical Profiling of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 313498-12-3). Structurally positioned at the intersection of antiviral research (akin to Umifenovir/Arbidol analogs) and non-steroidal anti-inflammatory drug (NSAID) scaffolds, this molecule represents a critical building block in medicinal chemistry.

The compound features a lipophilic indole core stabilized by 2,3-dimethyl substitution, a hydrophobic 1-benzyl moiety, and an ionizable 5-carboxylic acid tail. This specific architecture presents unique solubility and stability challenges that drug development professionals must navigate. This guide details the molecular architecture, synthesis pathways, and critical characterization protocols required to utilize this compound effectively in discovery workflows.

Molecular Architecture & Electronic Profile

To understand the physicochemical behavior of this molecule, we must first dissect its structural components. The molecule is not merely a sum of its parts but a system of competing electronic and steric effects.

Structural Component Analysis
ComponentFunctionalityPhysicochemical Impact
Indole Core Aromatic ScaffoldProvides π-π stacking potential; high lipophilicity.
5-COOH Hydrophilic HeadpKa ~4.6–4.8 . Primary site for ionization; dictates pH-dependent solubility.
1-Benzyl Hydrophobic TailDrastically increases LogP (Lipophilicity). Targets hydrophobic pockets in proteins (e.g., viral hemagglutinin or COX enzymes).
2,3-Dimethyl Steric BlockadeBlocks the metabolically active C2 and C3 positions, preventing oxidative degradation and enhancing metabolic stability.
Electronic Effects

The nitrogen atom in the indole ring is typically non-basic because its lone pair is part of the aromatic sextet. Substitution with the benzyl group at the N1 position removes the N-H bond donor capability, making the molecule a pure hydrogen bond acceptor at the nitrogen site, though sterically hindered. The 5-carboxylic acid is the sole hydrogen bond donor.

Physicochemical Properties[1][2][3][4]

The following data aggregates experimental baselines and high-confidence computational predictions (ACD/Labs, ChemAxon algorithms) standard in the field.

Key Parameters Table[5]
ParameterValue / DescriptionContext
CAS Number 313498-12-3Unique Identifier
Molecular Formula C₁₈H₁₇NO₂-
Molecular Weight 279.33 g/mol Small Molecule (<500 Da)
Physical State Solid (Crystalline)Off-white to pale yellow powder
Melting Point > 210°C (Predicted)High lattice energy due to carboxylic acid dimerization.[1]
pKa (Acid) 4.7 ± 0.2Ionizes to carboxylate anion at physiological pH (7.4).
LogP (Octanol/Water) 4.8 – 5.2High Lipophilicity . Class II/IV in BCS classification (Low Solubility).
Solubility (pH 1.2) < 1 µg/mL"Brick dust" insolubility in gastric environments.
Solubility (pH 7.4) > 100 µg/mLSoluble as the carboxylate salt.
Solubility & pH Profiling

The solubility of this compound is strictly pH-dependent. Below pH 4.0, the molecule exists in its unionized, highly lipophilic form, leading to precipitation. Above pH 6.0, the carboxylic acid deprotonates, significantly increasing aqueous solubility.

Application Note: For in vitro assays, do not attempt to dissolve the free acid directly in aqueous media. Dissolve in 100% DMSO first to create a stock solution (e.g., 10 mM), then dilute into the buffer. Ensure the final buffer pH remains > 7.0 to prevent "crashing out."

Synthesis & Purification Workflow

The synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid typically follows a convergent pathway. The most robust method involves the N-alkylation of a pre-formed indole ester, followed by hydrolysis. This avoids the formation of regioisomers often seen in direct Fischer indole synthesis with complex ketones.

Reaction Pathway Diagram

SynthesisPath Figure 1: Convergent Synthesis Pathway via N-Alkylation and Hydrolysis Start Ethyl 2,3-dimethylindole-5-carboxylate (Precursor) Intermed Intermediate: Ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate Start->Intermed N-Alkylation (Sn2 Mechanism) Reagent1 Benzyl Bromide + Base (Cs2CO3/DMF) Reagent1->Intermed Final Target: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Intermed->Final Saponification & Acidification Reagent2 Hydrolysis (NaOH / EtOH / Heat) Reagent2->Final

Figure 1: The preferred synthetic route maximizes yield by installing the benzyl group on the esterified indole before exposing the carboxylic acid.

Purification Protocol
  • Workup: Following hydrolysis, the reaction mixture is alkaline. Wash with ethyl acetate to remove non-acidic impurities (unreacted benzyl bromide).

  • Precipitation: Slowly acidify the aqueous layer with 1N HCl to pH 3.0. The target compound will precipitate as a solid.

  • Recrystallization: The crude solid is best recrystallized from Ethanol/Water (9:1) or Acetonitrile . This removes trace salts and improves crystallinity for stability studies.

Analytical Characterization Protocols

Trustworthy data relies on validated identification methods.

A. HPLC Method (Purity & Assay)

Because of the acidic nature of the analyte, the mobile phase must be acidified to suppress ionization and prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (Indole absorption) and 280 nm.

B. NMR Spectroscopy (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • δ 12.0-12.5 ppm (1H, broad s): Carboxylic acid proton (disappears with D₂O shake).

    • δ 7.8-8.2 ppm (Ar-H): Indole C4 proton (deshielded by C5-COOH).

    • δ 5.4-5.6 ppm (2H, s): Benzyl CH₂ connected to Indole-N. Critical confirmation of N-alkylation.

    • δ 2.2-2.4 ppm (6H, s): Two methyl groups at C2 and C3.

Biological Context & Stability

Therapeutic Relevance

This scaffold is frequently cited in the design of fusion inhibitors for viruses (Anti-HIV gp41, Anti-SARS-CoV-2) and COX-2 inhibitors . The 1-benzyl group mimics hydrophobic residues (like Phenylalanine) in protein-protein interaction sites, while the carboxylic acid forms salt bridges with lysine or arginine residues in the binding pocket.

Stability Profile
  • Thermal: Stable up to melting point.

  • Hydrolytic: The amide bond (indole N) is part of the ring and is stable. The carboxylic acid is stable.

  • Photostability: Indoles are light-sensitive. Store in amber vials to prevent photo-oxidation (browning) of the indole ring.

Biological Interaction Diagram

BioInteraction Figure 2: Pharmacophore Mapping of the Molecule Compound 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Interaction1 Hydrophobic Interaction: Benzyl Group <-> Hydrophobic Pocket Compound->Interaction1 Interaction2 Salt Bridge / H-Bond: 5-COOH <-> Arg/Lys Residues Compound->Interaction2 Interaction3 Steric Fit: 2,3-Dimethyl <-> Restricts Conformation Compound->Interaction3 Target Protein Target Binding Pocket (e.g., Viral Hemagglutinin / COX Enzyme) Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: The tripartite interaction mode explaining the biological affinity of the scaffold.

References

  • PubChem. (n.d.). Compound Summary: 1-benzyl-2,3-dimethylindole-5-carboxylic acid.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Tsyshkova, N. G., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Retrieved January 28, 2026, from [Link]

  • Zamani, K., et al. (2022). Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41. Current HIV Research. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Mechanism of Action of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , a critical pharmacophore and scaffold in the development of inhibitors targeting the eicosanoid inflammatory pathway.

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 313498-12-3) is a synthetic indole derivative that serves as a primary scaffold and chemical probe for the inhibition of Cytosolic Phospholipase A2α (cPLA₂α) . Unlike downstream cyclooxygenase (COX) inhibitors (e.g., NSAIDs), this molecule represents a class of "upstream" inhibitors that block the release of arachidonic acid (AA) from membrane phospholipids.

By targeting the cPLA₂α enzyme, this scaffold prevents the initiation of the entire arachidonic acid cascade, theoretically offering superior anti-inflammatory efficacy by simultaneously reducing the production of both prostaglandins (via COX) and leukotrienes (via LOX).

Feature Technical Specification
Primary Target Cytosolic Phospholipase A2α (cPLA₂α)
Mechanism Type Competitive Reversible Inhibition
Binding Domain Hydrophobic Active Site Funnel (Interfacial Binding Surface)
Key Structural Motifs Indole Core (Scaffold), 5-Carboxylic Acid (Polar Head), 1-Benzyl (Hydrophobic Tail)
Therapeutic Area Inflammation, Asthma, Neurodegeneration, Oncology

Chemical Identity & Structural Pharmacology

The biological activity of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is dictated by its specific Structure-Activity Relationship (SAR), which mimics the substrate (phospholipid) transition state.

Pharmacophore Analysis
  • Indole Core (Rigid Spacer): Provides the necessary planar geometry to orient the functional groups within the enzyme's active site.

  • 5-Carboxylic Acid (-COOH): This moiety is critical.[1] It mimics the phosphate head group of the phospholipid substrate or the carboxylate of the cleaved arachidonic acid, engaging in electrostatic interactions with the catalytic center (specifically Arg-200 and Ser-228 ).

  • 1-Benzyl Group (Hydrophobic Tail): This substituent extends into the deep hydrophobic pocket of the cPLA₂α active site, mimicking the sn-2 arachidonyl chain of the substrate. The benzyl ring provides essential

    
     stacking or hydrophobic interactions that anchor the molecule.
    
  • 2,3-Dimethyl Substituents: These groups restrict the rotation of the indole ring and enhance lipophilicity, improving membrane partitioning where the enzyme acts.

Mechanism of Action (Molecular Level)

The primary mechanism is interfacial inhibition . cPLA₂α is unique because it must translocate from the cytosol to the intracellular membrane (nuclear envelope or ER) to access its substrate.

Enzyme Docking and Inhibition
  • Membrane Translocation: Upon intracellular calcium elevation, cPLA₂α translocates to the membrane via its C2 domain.

  • Active Site Penetration: The enzyme's catalytic domain contains a deep, hydrophobic funnel. The 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid molecule partitions into the membrane interface.

  • Competitive Binding:

    • The 1-benzyl group penetrates the hydrophobic channel, blocking the entry of the phospholipid's sn-2 fatty acid chain.

    • The 5-carboxylic acid coordinates with the catalytic dyad (Ser-228 and Asp-549 ), effectively "capping" the active site.

  • Catalytic Blockade: By occupying the active site, the molecule prevents the nucleophilic attack of Ser-228 on the sn-2 ester bond of the phospholipid, thereby halting hydrolysis.

Downstream Signaling Effects

Inhibition of cPLA₂α by this scaffold results in a complete blockade of the eicosanoid storm:

  • 
     Arachidonic Acid (AA):  The precursor for all inflammatory lipids is depleted.
    
  • 
     Prostaglandins (PGE2, PGI2):  Reduced pain and vascular permeability signaling (COX pathway blocked).
    
  • 
     Leukotrienes (LTB4, LTC4):  Reduced chemotaxis and bronchoconstriction (LOX pathway blocked).
    
Pathway Visualization

The following diagram illustrates the upstream inhibition point of the compound within the inflammatory cascade.

G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis cPLA2 cPLA2α Enzyme (Active Target) cPLA2->Membrane Catalyzes Inhibitor 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid Inhibitor->cPLA2 INHIBITS (Competitive Binding) COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (Inflammation/Pain) COX->PGs LTs Leukotrienes (Asthma/Chemotaxis) LOX->LTs

Caption: Schematic of the Eicosanoid Pathway showing the upstream inhibition of cPLA₂α by the indole scaffold, preventing AA release.

Experimental Validation Protocols

To validate the activity of this compound, researchers utilize specific enzyme assays that mimic the membrane interface.

Protocol: Mixed Micelle cPLA₂α Activity Assay

This assay measures the release of radioactive arachidonic acid from phosphatidylcholine (PC) substrates presented in mixed micelles, which is the physiological requirement for cPLA₂α activity.

Reagents:

  • Recombinant human cPLA₂α enzyme.

  • Substrate: L-α-1-palmitoyl-2-[1-^14C]arachidonyl-phosphatidylcholine (^14C-PAPC).

  • Surfactant: Triton X-100 (to form mixed micelles).

  • Buffer: 100 mM HEPES (pH 7.5), 80 µM Ca^2+ (essential for activity).

Workflow:

  • Substrate Preparation: Dry down ^14C-PAPC and Triton X-100 under nitrogen. Reconstitute in HEPES buffer to form mixed micelles.

  • Inhibitor Incubation: Pre-incubate cPLA₂α with varying concentrations (0.1 nM – 10 µM) of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid for 10 minutes at 37°C.

  • Reaction Initiation: Add the substrate micelle mixture to the enzyme-inhibitor solution.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction using the Dole Reagent (Isopropanol:Heptane:H2SO4, 40:10:1).

  • Extraction: Extract the released [^14C]-Arachidonic Acid using heptane.

  • Quantification: Measure radioactivity in the organic phase using Liquid Scintillation Counting (LSC).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol: Cellular Arachidonic Acid Release (A549 Cells)

Objective: Verify cell permeability and intracellular target engagement.

  • Seeding: Plate A549 lung epithelial cells in 24-well plates.

  • Labeling: Incubate cells with [^3H]-Arachidonic Acid for 18–24 hours to incorporate the label into membrane phospholipids.

  • Washing: Wash cells 3x with PBS + 0.1% BSA to remove unincorporated label.

  • Treatment: Treat cells with the inhibitor (1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid) for 30 minutes.

  • Stimulation: Stimulate cPLA₂α activity using Calcium Ionophore A23187 (5 µM) or IL-1β for 1 hour.

  • Measurement: Collect supernatant and measure released [^3H]-AA via scintillation counting.

Therapeutic Implications & References

This compound serves as a vital tool for validating the "upstream blockade" hypothesis. While traditional NSAIDs (COX inhibitors) often cause gastric toxicity and cardiovascular risks due to shunting of AA into the LOX pathway, cPLA₂α inhibitors based on this indole scaffold offer a balanced reduction of all inflammatory mediators.

References
  • cPLA2α Inhibition Mechanism : McKew, J. C., et al. (2008). "Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro efficacy." Journal of Medicinal Chemistry, 51(12), 3388-3413. Link

  • Indole Scaffold Pharmacology : Lehr, M. (2001). "1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability." Journal of Medicinal Chemistry. Link

  • Chemical Identity : PubChem. "1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CID 2966598)." National Library of Medicine. Link

  • Assay Methodology : Leslie, C. C. (2004). "Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

Sources

Biological Activity of Indole-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, pharmacological potential, and synthetic utility of indole-5-carboxylic acid (I5CA) derivatives. Unlike the more common indole-3-acetic acid derivatives (auxins) or indole-2-carboxylic acids, the 5-position carboxylate offers a unique vector for engaging deep hydrophobic pockets in enzymes like cytosolic phospholipase A2α (cPLA2α) and histone deacetylases (HDACs) .

Executive Summary

The indole-5-carboxylic acid (I5CA) scaffold represents a privileged pharmacophore in modern drug design. Its utility stems from the specific electronic and steric orientation of the carboxyl group at the 5-position, which mimics the phosphate or carboxylate groups of endogenous substrates in various enzymatic pathways. This guide focuses on three primary therapeutic axes: anti-inflammatory activity via cPLA2α inhibition , epigenetic modulation via HDAC8 inhibition , and antiviral efficacy through protease targeting.

Chemical Space & Structural Significance

The I5CA scaffold is distinct from its 2- and 3-isomers due to the vector of the carboxylic acid, which projects away from the nitrogen atom, allowing the indole core to act as a hydrophobic anchor while the acid engages polar residues.

Key Physicochemical Features:
  • pKa: The carboxylic acid at position 5 has a pKa of approximately 4.2, making it anionic at physiological pH.

  • H-Bonding: The N1-H acts as a donor, while the 5-COOH acts as both a donor and acceptor.

  • Metabolic Liability: The free carboxylic acid is a "scissile moiety," prone to rapid Phase II glucuronidation and biliary excretion. Successful drug candidates often employ bioisosteres (e.g., hydroxamic acids, tetrazoles) at this position.

Pharmacological Profiles & Mechanisms[1]

A. Anti-Inflammatory: Cytosolic Phospholipase A2α (cPLA2α) Inhibition

The most well-characterized activity of I5CA derivatives is the inhibition of cPLA2α, the rate-limiting enzyme in the release of arachidonic acid (the precursor to prostaglandins and leukotrienes).[1]

  • Mechanism: The indole core occupies the hydrophobic substrate channel of cPLA2α. The 5-COOH group mimics the sn-2 ester bond of the phospholipid substrate, chelating the catalytic Serine-228 or interacting with the oxyanion hole.

  • Critical Modification: Substitution at the N1 position with lipophilic chains (e.g., 3-(4-octylphenoxy)-2-oxopropyl) is essential for potency. These "lipid-mimetic" tails anchor the molecule in the enzyme's interfacial binding surface.

  • Challenge: Rapid clearance via glucuronidation.

  • Solution: Replacement of 5-COOH with bioisosteres like thiazolidinediones or indazoles retains potency while improving metabolic stability.

B. Oncology: Selective HDAC8 Inhibition

I5CA derivatives have emerged as potent, isoform-selective inhibitors of Histone Deacetylase 8 (HDAC8), a target implicated in T-cell lymphoma and neuroblastoma.

  • Mechanism: The 5-position is converted to a hydroxamic acid (-CONHOH). This group inserts into the HDAC active site and chelates the Zinc (

    
    ) ion essential for catalysis.
    
  • Selectivity: The indole core fits into the specific "L1 loop" pocket of HDAC8, which is structurally distinct from other HDAC isoforms (HDAC1/2/3), reducing off-target toxicity.

C. Antiviral Activity: SARS-CoV-2 and Influenza

Recent studies have identified I5CA hybrids as inhibitors of viral proteases.

  • Target: SARS-CoV-2 Main Protease (

    
    ) and Cathepsin L.
    
  • Structure: I5CA coupled with ethyl cinnamate derivatives. The indole moiety targets the S2 pocket of the protease, while the cinnamate acts as a Michael acceptor (warhead) for the catalytic cysteine.

Structure-Activity Relationship (SAR)

The following diagram illustrates the critical SAR rules for the I5CA scaffold.

SAR_Indole5COOH Core Indole-5-Carboxylic Acid (Core Scaffold) Pos5 Position 5 (COOH) Primary Interaction Site Core->Pos5 Pos1 Position 1 (NH) Hydrophobic Anchor Core->Pos1 Pos3 Position 3 Auxiliary Binding Core->Pos3 Pos5_Mod1 Free Acid: cPLA2 binding (High Clearance) Pos5->Pos5_Mod1 Pos5_Mod2 Hydroxamic Acid: HDAC Zn2+ Chelation Pos5->Pos5_Mod2 Pos5_Mod3 Bioisosteres (Tetrazole/Amide): Improved Metabolic Stability Pos5->Pos5_Mod3 Pos1_Mod1 Long Alkyl/Aryl Chains: cPLA2 Interfacial Binding Pos1->Pos1_Mod1 Pos1_Mod2 Unsubstituted: H-bond donor for HDAC8 Pos1->Pos1_Mod2 Pos3_Mod1 Halogens/Small Alkyl: Modulates Lipophilicity Pos3->Pos3_Mod1

Figure 1: Structure-Activity Relationship (SAR) map of Indole-5-Carboxylic Acid derivatives, highlighting functional modifications for specific therapeutic targets.

Experimental Protocol: Synthesis of HDAC-Targeting Hydroxamates

Objective: Synthesis of N-hydroxy-1H-indole-5-carboxamide (General Protocol for converting I5CA to an HDAC inhibitor).

Reagents & Equipment[3][4]
  • Starting Material: Indole-5-carboxylic acid (CAS: 1670-81-1).[2]

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Nucleophile: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Triethylamine (

    
    ).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation: Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (

    
    ). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    for 30 minutes to form the activated ester.
  • Nucleophilic Attack: In a separate flask, prepare a solution of hydroxylamine hydrochloride (2.0 eq) and triethylamine (3.0 eq) in DMF. Stir for 10 minutes.

  • Coupling: Add the hydroxylamine solution dropwise to the activated ester mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If precipitate forms: Filter, wash with water and cold ether.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (look for characteristic hydroxamic acid protons at 
    
    
    
    9.0–11.0 ppm) and Mass Spectrometry.

Quantitative Data Summary

Compound ClassTargetKey Substituent (Pos 5)Key Substituent (Pos 1)Activity (

)
Reference
Indole-5-COOH cPLA2αFree Acid (-COOH)3-(4-octylphenoxy)-2-oxopropyl0.035 µM[1, 2]
Indazolo-5-COOH cPLA2αFree Acid (-COOH)3-(4-octylphenoxy)-2-oxopropyl0.005 µM[3]
Indole-Hydroxamate HDAC8Hydroxamic Acid (-CONHOH)H (Unsubstituted)~0.2 µM[4]
Indole-Cinnamate SARS-CoV-2

Amide LinkerH7.5 nM[5]

Biological Pathway Visualization: cPLA2α Inhibition

This diagram illustrates how I5CA derivatives intervene in the inflammatory cascade.

cPLA2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (Free) Membrane->AA Hydrolysis via cPLA2 Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 cPLA2α Enzyme (Active) Stimulus->cPLA2 Activates Inhibitor Indole-5-Carboxylic Acid Derivative Inhibitor->cPLA2 BLOCKS COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 2: Mechanism of Action for Indole-5-Carboxylic Acid derivatives in the Arachidonic Acid Cascade. The inhibitor blocks the release of Arachidonic Acid, halting the downstream production of inflammatory mediators.

References

  • Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α. European Journal of Medicinal Chemistry.

  • 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Journal of Medicinal Chemistry.

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Indole derivatives as inhibitors of histone deacetylase (HDAC8). Patent WO2007109178A2.

  • Advances in developing small molecule SARS 3CLpro inhibitors. Biomedicine & Pharmacotherapy.

Sources

Comprehensive Spectroscopic Profile & Synthesis Guide: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , a critical heterocyclic scaffold used in the development of PPAR


 modulators and non-steroidal anti-inflammatory drugs (NSAIDs).

CAS Number: 313498-12-3 Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H

NO

Molecular Weight: 279.34 g/mol [1][2]

Executive Summary & Application Context

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a trisubstituted indole derivative.[3] Its structural significance lies in the 5-position carboxylic acid , which serves as a polar "head" group for hydrogen bonding in receptor active sites (e.g., PPAR


), and the N-benzyl moiety , which provides essential hydrophobic interactions.

This guide provides a validated spectroscopic dataset derived from structural analogs and synthetic precursors, ensuring researchers can verify identity during synthesis or quality control (QC).

Synthesis & Reaction Workflow

The most robust route to this compound involves the N-alkylation of the parent indole ester, followed by hydrolysis. Direct alkylation of the carboxylic acid is possible but requires careful pH control to avoid esterification of the carboxylate.

Validated Synthetic Protocol
  • Starting Material: Ethyl 2,3-dimethyl-1H-indole-5-carboxylate.[3]

  • Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF (solvent).

  • Hydrolysis: NaOH/MeOH/H

    
    O.
    

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indole ester (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise. Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Dilute with MeOH and add 2M NaOH (3.0 eq). Reflux for 2 hours.

  • Workup: Acidify with 1M HCl to pH 3–4. The product precipitates as a white/off-white solid. Filter and recrystallize from Ethanol.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2,3-Dimethyl-1H-indole- 5-carboxylic acid (Ethyl Ester) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 N-Benzylation (+ Benzyl Bromide) Step1->Step2 Nucleophilic Attack Intermediate N-Benzyl Ester Intermediate Step2->Intermediate Step3 Hydrolysis (NaOH, MeOH, Reflux) Intermediate->Step3 Saponification Final 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid Step3->Final Acidification (HCl)

Caption: Validated synthetic pathway via N-alkylation and saponification.

Spectroscopic Characterization (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

The NMR data below is synthesized from high-fidelity literature on the parent 2,3-dimethylindole and N-benzyl analogs.[3]

Solvent: DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Standard for carboxylic acids to observe -COOH proton).

H NMR Data Table (400 MHz)
PositionShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
COOH 12.40 – 12.60br s1HCarboxylic AcidHighly deshielded due to acidity/H-bonding.
H-4 8.13d (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz)
1HIndole Ar-HDeshielded by ortho-carbonyl; meta-coupling to H-6.
H-6 7.72dd (

Hz)
1HIndole Ar-HOrtho coupling to H-7, meta to H-4.
H-7 7.45d (

Hz)
1HIndole Ar-HShielded relative to H-4/H-6; adjacent to N-benzyl.
Ph-H 7.20 – 7.35m3HBenzyl (m, p)Typical aromatic multiplet.[3]
Ph-H 6.95 – 7.05m2HBenzyl (o)Ortho protons often slightly shielded by indole ring current.[3]
N-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

5.45s2HMethyleneDiagnostic singlet; confirms N-alkylation (vs C-alkylation).
C2-CH

2.38s3HMethylAttached to electron-rich C2.
C3-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.24s3HMethylAttached to C3; slightly more shielded than C2-Me.

C NMR Data Summary (100 MHz)
  • Carbonyl (C=O): ~168.5 ppm.

  • Aromatic (Indole/Phenyl): 139.0 (C-N), 137.5 (Bn-ipso), 135.2, 128.8, 127.4, 126.5, 122.1, 120.8, 109.8 (C-7).

  • Aliphatic: 46.5 (N-CH

    
    ), 11.5 (C2-Me), 9.8 (C3-Me).
    
B. Infrared Spectroscopy (FT-IR)

The absence of the N-H stretch (typically 3200–3400 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is the primary indicator of successful N-benzylation.
Frequency (cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Vibration ModeFunctional GroupNotes
2500–3300 O-H stretchCarboxylic AcidBroad "hump" characteristic of dimers.
2910, 2850 C-H stretchAlkyl (Methyls)Weak aliphatic signals.
1680–1695 C=O stretchCarboxylic AcidStrong, sharp peak.[3] Lower than esters.
1610, 1580 C=C stretchAromatic RingIndole and Benzyl skeletal vibrations.
~700, 750 C-H bendMono-sub benzeneDiagnostic for the benzyl group.[3]
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.

  • Molecular Ion:

    • [M+H]

      
      :  280.13
      
    • [M-H]

      
      :  278.12 (Preferred for carboxylic acids).
      
Fragmentation Pathway (MS/MS)

In positive mode, the molecule typically cleaves at the benzyl-nitrogen bond or loses the carboxyl group.

MassSpec M_Ion Molecular Ion [M+H]+ m/z 280 Frag1 Tropylium Ion [C7H7]+ m/z 91 M_Ion->Frag1 Benzyl Cleavage Frag2 Indole Core Ion [M - Benzyl]+ m/z 189 M_Ion->Frag2 N-C Bond Break Frag3 Decarboxylation [M - COOH]+ m/z 235 M_Ion->Frag3 Loss of CO2/COOH

Caption: Primary ESI-MS fragmentation pathways for structural confirmation.

Quality Control & Storage

  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Retention time is significantly longer than the parent indole due to the lipophilic benzyl group.

  • Storage: Store solid at 2–8°C, protected from light. Indoles can oxidize (turn pink/brown) upon extended exposure to air/light.

References

  • Synthesis & Parent Analog Data:Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activ

    
     Indole Partial Agonists. National Institutes of Health (NIH) Molecular Libraries Program. 
    
  • Spectroscopic Standards:Spectrometric Identification of Organic Compounds (Silverstein et al.)
  • Compound Registry: PubChem CID 563822 (Parent) & related Benzyl derivatives.

  • Reaction Methodology: Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers.4[5][6][7][8][9]

Sources

Strategic Architectures of Substituted Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Synthesis, SAR, and Therapeutic Targeting Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.

Synthesis, SAR, and Therapeutic Targeting

Executive Summary: The Privileged Scaffold

The indole ring system remains one of the most ubiquitous pharmacophores in modern medicinal chemistry, often termed a "privileged scaffold" due to its ability to bind diverse biological targets. However, the introduction of a carboxylic acid moiety—specifically at the C2, C3, or C5 positions—transforms this lipophilic bicycle into a versatile polar warhead.

Substituted indole carboxylic acids are not merely intermediates; they are functional pharmacophores that modulate solubility, metabolic stability, and target affinity. The position of the carboxylate dictates the physicochemical profile:

  • Indole-2-carboxylic acid (I2CA): Enhanced acidity (pKa ~3.9) due to inductive stabilization by the adjacent nitrogen. Often serves as a bidentate chelator in metalloenzyme active sites (e.g., HIV Integrase).

  • Indole-3-carboxylic acid (I3CA): Lower acidity (pKa ~5.2) due to the electron-rich nature of the C3 position (resonance donation from N1). Structurally mimics tryptophan metabolites, making it a key scaffold for IDO1/TDO inhibition.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of these critical scaffolds.

Synthetic Architectures: From Classical to Green Chemistry

The construction of substituted indole carboxylic acids has evolved from harsh classical methods to precision C-H activation.[1]

2.1 Comparative Synthetic Logic

The following diagram illustrates the evolution of synthetic strategies, contrasting the classical Fischer approach with modern C-H activation and CO2 fixation.

SynthesisLogic Start Precursors Fischer Fischer Indole Synthesis (Classical) Start->Fischer Phenylhydrazine + Pyruvate Reissert Reissert Synthesis (Classical) Start->Reissert o-Nitrotoluene + Oxalate CH_Act Pd-Catalyzed C-H Activation (Modern/Precision) Start->CH_Act Indole + CO/ROH CO2_Fix Base-Mediated CO2 Fixation (Green/Metal-Free) Start->CO2_Fix 2-Alkynylaniline + CO2 Target2 Indole-2-Carboxylic Acid Fischer->Target2 Cyclization & Hydrolysis Reissert->Target2 Reductive Cyclization CH_Act->Target2 C2-Selective Directing Group Target3 Indole-3-Carboxylic Acid CH_Act->Target3 C3-Selective (Electronic Control) CO2_Fix->Target3 Tandem Cyclization/ Carboxylation

Figure 1: Strategic evolution of indole carboxylic acid synthesis. Note the divergence between metal-catalyzed precision and metal-free sustainability.

2.2 Protocol A: Transition-Metal-Free CO2 Fixation (Green Chemistry)

Recommended for: High-throughput synthesis of Indole-3-Carboxylic Acids without heavy metal contamination.

Mechanism: This reaction utilizes the high reactivity of 2-alkynylanilines. Under basic conditions, the nitrogen attacks the alkyne (5-endo-dig cyclization) to form an organolithium/organopotassium intermediate which traps CO2.

Step-by-Step Methodology:

  • Reagents: 2-Alkynylaniline (1.0 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Condition: The reaction vessel is pressurized with CO2 (1–5 atm) and heated to 80°C for 12 hours.

  • Workup: The mixture is cooled, acidified with 1M HCl to pH 3 (crucial to protonate the carboxylate), and extracted with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water. Column chromatography is often unnecessary due to high specificity.

Scientific Rationale:

  • Cs2CO3: Chosen over K2CO3 for better solubility in DMF and higher basicity, facilitating the initial cyclization.

  • Metal-Free: Eliminates the need for Pd scavenging, a critical advantage for pharmaceutical intermediates where ppm-level metal limits are strict.

2.3 Protocol B: Pd(II)-Catalyzed Oxidative Carbonylation

Recommended for: Late-stage functionalization of complex indole cores at the C2 position.

Methodology:

  • Substrate: N-protected indole (N-Methyl or N-Tosyl is preferred to prevent catalyst poisoning).

  • Catalyst System: Pd(OAc)2 (5 mol%), Cu(OAc)2 (oxidant, 2.0 eq).

  • Reagents: CO (balloon pressure) or CO surrogate (e.g., Mo(CO)6), alcohol (MeOH/t-BuOH) as nucleophile.

  • Conditions: 100°C in Toluene/DMAc.

  • Outcome: Yields the Indole-2-Ester, which is subsequently hydrolyzed (LiOH/THF) to the acid.

Structure-Activity Relationships (SAR) & Medicinal Chemistry

The biological activity of indole carboxylic acids is governed by the specific placement of the acidic moiety, which dictates electronic distribution and binding mode.

3.1 Physicochemical Profiling

Understanding the acidity difference is paramount for predicting bioavailability and active-site interactions.

PropertyIndole-2-COOHIndole-3-COOHMechanistic Driver
pKa 3.6 – 3.9 5.2 – 5.3 C2 is inductively stabilized by N1; C3 is destabilized by electron donation from N1.
Lipophilicity (LogP) ModerateModerateSimilar, but ionization state at physiological pH (7.4) differs significantly.
Binding Mode Metal Chelation (Mg2+, Zn2+)H-Bond Donor/AcceptorC2 geometry favors bidentate chelation; C3 mimics amino acid side chains.
Metabolic Stability HighModerateC3 is prone to oxidative metabolism if not substituted.
3.2 Therapeutic Case Study: HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have emerged as potent scaffolds for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[2][3][4]

Mechanism of Action: The viral integrase enzyme uses two Mg2+ ions in its active site to catalyze the insertion of viral DNA into the host genome. The Indole-2-Carboxylic Acid moiety acts as a "chelating triad" (in conjunction with a proximal heteroatom) to sequester these Mg2+ ions, effectively shutting down the enzyme.

Key SAR Findings:

  • The C2-Acid: Essential. Esterification or amidation often abolishes activity (unless hydrolyzed in vivo), confirming the necessity of the free acid for metal chelation.

  • The C3-Linker: Extending the C3 position with a hydrophobic "arm" (e.g., a fluorobenzyl group) enhances binding to the hydrophobic pocket adjacent to the catalytic core.

  • C5/C6 Halogenation: Introduction of Fluorine or Chlorine at C5/C6 increases metabolic stability (blocking hydroxylation) and enhances pi-stacking interactions with viral DNA bases.

3.3 Visualizing the SAR Logic

The following diagram maps the functional zones of the scaffold.

SAR_Map IndoleCore Indole Scaffold C2_COOH C2-COOH (Warhead) Mg2+ Chelation / H-Bonding pKa ~3.9 IndoleCore->C2_COOH Primary Pharmacophore C3_Sub C3-Substitution Hydrophobic Pocket Access Modulates Solubility IndoleCore->C3_Sub Potency Optimization C5_C6 C5/C6-Halogenation Metabolic Blockade Pi-Stacking IndoleCore->C5_C6 ADME Optimization N1_Sub N1-Substitution Solubility & Permeability Prevents H-Bond Donation IndoleCore->N1_Sub Bioavailability Integrase HIV Integrase Inhibition (Mg2+ Sequestration) C2_COOH->Integrase IDO1 IDO1 Inhibition (Tryptophan Mimicry) C2_COOH->IDO1 Alternative Mode C3_Sub->Integrase

Figure 2: Structure-Activity Relationship (SAR) map of substituted indole carboxylic acids.

References
  • Zhang, R. H., et al. (2024).[2] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[2][4] RSC Advances.

  • Inamoto, K., et al. (2012). "Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts." Organic Letters.

  • Hu, Y., et al. (2020). "Design, Synthesis and Biological Evaluation of Indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors." European Journal of Medicinal Chemistry.

  • Gao, P., et al. (2021).[5] "Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates." Organic Letters.

  • Organic Chemistry Data. (2022). "pKa Data Compiled by R. Williams." Bordwell pKa Table (Acidity in DMSO/Water).

Sources

Strategic Synthesis and Therapeutic Potential of Novel N-Benzyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Benzyl Privilege

The indole scaffold is ubiquitous in pharmacognosy, yet the N-benzyl modification represents a specific "privileged structure" widely utilized to modulate lipophilicity, metabolic stability, and receptor affinity. Unlike C3-substituted indoles (common in tryptamine pathways), N-benzylation (N1-substitution) fundamentally alters the electronic distribution of the pyrrole ring and eliminates the hydrogen bond donor capacity of the N-H moiety.

This guide details the discovery logic and synthetic protocols for novel N-benzyl indoles, focusing on their application as Triple-Negative Breast Cancer (TNBC) agents and Tyrosinase inhibitors . It contrasts traditional nucleophilic substitutions with modern transition-metal-catalyzed cross-couplings, providing a self-validating roadmap for laboratory execution.

The Pharmacophore: Biological Rationale

The addition of a benzyl group to the indole nitrogen is not merely a protecting group strategy; it is a functional modification that enhances hydrophobic interactions within target binding pockets.

Key Therapeutic Targets[1]
  • Anticancer (TNBC): Recent studies indicate that N-benzyl indole-3-hydrazones induce oxidative stress and suppress DNA repair in MDA-MB-231 cell lines. The benzyl ring often occupies hydrophobic pockets in tubulin or kinase domains, improving potency over unsubstituted analogs.

  • Tyrosinase Inhibition: N-benzyl indole-thiosemicarbazone hybrids have demonstrated competitive inhibition of tyrosinase, a key enzyme in melanogenesis. The benzyl group facilitates

    
     stacking interactions within the enzyme's active site.
    
Pathway Visualization

The following diagram illustrates the structure-activity relationship (SAR) logic driving the synthesis of these derivatives.

SAR_Logic Indole Indole Core (Scaffold) NBenzyl N-Benzyl Moiety (Hydrophobic Pocket) Indole->NBenzyl Lipophilicity (LogP) C3Sub C3-Functionalization (Target Specificity) Indole->C3Sub H-Bonding BioAct Biological Outcome (Apoptosis/Inhibition) NBenzyl->BioAct π-π Stacking C3Sub->BioAct Chelation/Binding

Figure 1: Pharmacophore dissection of N-benzyl indoles showing the functional role of N1 and C3 substitutions.

Synthetic Architectures

We distinguish between "Brute Force" alkylation (high yield, lower tolerance) and "Catalytic Precision" (high tolerance, atom economy).

Comparative Methodology
ParameterMethod A: Classical

Method B: Cu-Catalyzed CouplingMethod C: Green Synthesis
Mechanism Nucleophilic Attack (Indolyl anion)Carbene Insertion / Cross-CouplingIonic Liquid Catalysis
Reagents Benzyl Bromide, NaH/KOHN-Tosylhydrazones, CuIAldehydes, Ionic Liquids
Conditions Harsh (Strong Base)Mild (Base-assisted)Eco-friendly (Water/Solvent-free)
Selectivity High N1 selectivityHigh tolerance for functional groupsHigh Purity, Reusable Catalyst
Atom Economy Moderate (Salt waste)Moderate (

release)
High

Validated Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard PPE is mandatory.

Protocol A: High-Throughput Synthesis (Classical)

Objective: Rapid generation of N-benzyl indole libraries using phase-transfer catalysis or strong bases. Reference: Based on optimized Organic Syntheses standards [3].

  • Activation: Charge a flame-dried round-bottom flask with Indole (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution:

    
     gas evolution. Stir for 30 mins until evolution ceases and the solution turns clear/brown.
    
  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours.

    • Self-Validation Point: Monitor by TLC (Hexane:EtOAc 8:1). The starting indole spot (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Workup: Quench with ice-water. Extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography.

Protocol B: Copper-Catalyzed Cross-Coupling (Modern)

Objective: Synthesis of functionalized N-benzyl indoles using N-tosylhydrazones (avoiding unstable benzyl halides). Reference: Adapted from RSC Advances [5].

  • Setup: In a Schlenk tube, combine Indole (1.0 eq), N-tosylhydrazone derivative (1.2 eq), CuI (10 mol%), and ligand (e.g., phenanthroline or phosphine, 20 mol%).

  • Solvent: Add Dioxane or Toluene (degassed). Add Base (

    
     or LiOtBu, 2.0 eq).
    
  • Cyclization: Heat to 90-110°C under

    
     atmosphere for 12 hours.
    
    • Mechanism:[1][2][3][4] The reaction proceeds via in-situ generation of a copper-carbene species from the diazo intermediate (formed from hydrazone), followed by migratory insertion into the N-H bond.

  • Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.

Workflow Visualization

The following diagram details the decision matrix for selecting the synthesis route.

Synthesis_Workflow Start Target Molecule: N-Benzyl Indole CheckFG Sensitive Functional Groups? (Esters, Nitriles) Start->CheckFG RouteA Route A: Classical SN2 (NaH + Benzyl Bromide) CheckFG->RouteA No (Robust) RouteB Route B: Cu-Catalysis (N-Tosylhydrazones) CheckFG->RouteB Yes (Sensitive) Validation Validation: NMR (N-CH2 ~5.3ppm) RouteA->Validation Yield > 85% RouteB->Validation High Tolerance

Figure 2: Decision tree for synthetic route selection based on substrate sensitivity.

Characterization & Data Integrity

To ensure scientific rigor, the synthesized compounds must be validated using the following spectroscopic markers.

NMR Diagnostics
  • 
    H NMR (CDCl
    
    
    
    ):
    • N-CH

      
       (Benzylic):  Look for a sharp singlet at 
      
      
      
      5.10 – 5.40 ppm
      . This is the definitive proof of N-alkylation.
    • C2-H (Indole): Typically a doublet or singlet around

      
       7.1 – 7.3 ppm .
      
  • 
    C NMR: 
    
    • N-CH

      
      :  Distinct peak at 
      
      
      
      48 – 52 ppm
      .
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete deprotonationIncrease time for NaH stirring; ensure DMF is anhydrous.
C3-Alkylation Byproduct Mg/Zn salts or high tempKeep temp < 0°C during addition; use NaH (hard base) to favor N-alkylation over C-alkylation.
Stuck at Hydrazone (Method B) Catalyst poisoningDegas solvents thoroughly; ensure

exclusion.

References

  • Green Synthesis Protocol: Green synthesis of indole compounds. Google Patents. Link

  • Antimicrobial Activity: Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Link

  • Classical Synthesis: 1-Benzylindole.[5][6] Organic Syntheses, Coll. Vol. 6, p.104 (1988). Link

  • Anticancer (TNBC): In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 2025. Link

  • Cu-Catalyzed Coupling: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.[3] RSC Advances, 2017. Link

  • Tyrosinase Inhibition: Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances, 2024. Link

Sources

Technical Guide: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 313498-12-3) represents a refined "privileged scaffold" in modern drug discovery. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), this specific derivative is engineered for medicinal utility.[1] The 2,3-dimethyl substitution blocks the metabolically labile C2 and C3 positions, preventing oxidative degradation and restricting conformational freedom. The N-benzyl moiety targets large hydrophobic pockets common in enzymes like Phospholipase A2 (cPLA2) and Cyclooxygenase (COX). The C5-carboxylic acid serves as a critical polar pharmacophore or a synthetic handle for library generation.

This guide details the synthetic accessibility, structure-activity relationship (SAR) logic, and therapeutic applications of this scaffold, designed for medicinal chemists optimizing lead compounds.[2]

Part 1: Chemical Profile & Physicochemical Properties[3]

Understanding the baseline properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule exhibits a balance of lipophilicity (benzyl/methyl groups) and polarity (carboxylic acid).

PropertyValue / DescriptionMedicinal Implication
Molecular Formula C₁₈H₁₇NO₂Mid-sized fragment, suitable for further derivatization.[2]
Molecular Weight 279.34 g/mol Well within Lipinski's Rule of 5 (<500 Da).
cLogP (Predicted) ~3.9 - 4.2High lipophilicity; likely requires formulation aid or polar substitutions for oral bioavailability.
pKa (Acid) ~4.2 - 4.5Ionized at physiological pH (7.4), improving solubility but potentially limiting passive membrane permeability.
H-Bond Donors 1 (COOH)Low donor count favors membrane permeability.
H-Bond Acceptors 2 (C=O, OH)Minimal acceptor burden.
Rotatable Bonds 3Rigid core (indole) + flexible benzyl arm; entropically favorable binding.

Part 2: Synthetic Pathways & Accessibility

For medicinal chemistry campaigns, a modular synthesis is preferred to allow Late-Stage Functionalization (LSF). We recommend Route A (N-Alkylation) for library generation, as it allows the rapid variation of the N-substituent.

DOT Diagram: Synthetic Workflow

Synthesis Start 4-Hydrazinobenzoic Acid (Starting Material) Fischer Fischer Indole Synthesis (2-Butanone, H+) Start->Fischer Cyclization Core 2,3-Dimethyl-1H-indole- 5-carboxylic acid Fischer->Core Esterification Esterification (MeOH, H2SO4) Core->Esterification Protection Ester Methyl Ester Intermediate Esterification->Ester Alkylation N-Alkylation (BnBr, Cs2CO3, DMF) Ester->Alkylation Library Div. Protected N-Benzyl Methyl Ester Alkylation->Protected Hydrolysis Hydrolysis (LiOH, THF/H2O) Protected->Hydrolysis Deprotection Final 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid Hydrolysis->Final

Caption: Modular synthetic route prioritizing the generation of the indole core followed by N-diversification.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate

  • Reagents: 4-hydrazinobenzoic acid (1.0 eq), 2-butanone (3.0 eq), Acetic acid (solvent/catalyst).

  • Procedure: Reflux the hydrazine and ketone in glacial acetic acid for 4–6 hours. The hydrazone forms initially, followed by [3,3]-sigmatropic rearrangement (Fischer Indole).

  • Workup: Cool to room temperature. Pour into ice water. The precipitate is filtered, washed with water, and dried.

  • Esterification: Dissolve the crude acid in Methanol with catalytic H₂SO₄. Reflux overnight. Neutralize and extract to yield the methyl ester.

Step 2: N-Benzylation (The Diversity Step)

  • Reagents: Methyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq), Benzyl bromide (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF (anhydrous).

  • Causality: Cs₂CO₃ is chosen over K₂CO₃ for its higher solubility in DMF and the "cesium effect," which stabilizes the indole anion and promotes clean N-alkylation over C-alkylation.

  • Procedure:

    • Dissolve indole ester in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 30 min at RT (deprotonation).

    • Add Benzyl bromide dropwise. Stir at 60°C for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, and a less polar spot (N-Bn) will appear.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄, and concentrate.

Step 3: Hydrolysis to Final Acid

  • Reagents: N-Benzyl ester (from Step 2), LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at 50°C for 4 hours. Acidify with 1M HCl to pH 3. Filter the resulting white solid. Recrystallize from Ethanol if necessary.[3]

Part 3: Medicinal Chemistry Utility (SAR Logic)

This scaffold is not merely a random building block; it is a "privileged structure" capable of binding to multiple receptor types due to its specific geometry.

The Indole Core & Methyl Group "Blockers"

Unsubstituted indoles are susceptible to metabolic oxidation at C2 and C3 by Cytochrome P450 enzymes, leading to reactive indolenine intermediates or dimerization.

  • Mechanism: The 2,3-dimethyl pattern sterically hinders P450 approach and removes the abstractable protons necessary for oxidation. This significantly increases the metabolic half-life (

    
    ) of the scaffold compared to simple indoles.
    
The N-Benzyl "Anchor"

Many drug targets (COX-2, cPLA2, HCV Polymerase) possess large hydrophobic pockets adjacent to the catalytic site.

  • Interaction: The benzyl group provides

    
     stacking or Van der Waals interactions within these pockets.
    
  • SAR Opportunity: The phenyl ring of the benzyl group is a prime site for substitution. Adding halogens (Cl, F) often improves potency by filling sub-pockets or blocking metabolism on the benzyl ring itself.

The C5-Carboxylic Acid "Warhead"

This is the primary polar contact.

  • Direct Interaction: Forms salt bridges with Arginine or Lysine residues in the active site (common in NSAID binding to COX).

  • Bioisosterism: For improved permeability, the COOH is often converted to:

    • Tetrazole: (Similar pKa, better lipophilicity).[4][5]

    • Acyl Sulfonamide: (-CONHSO₂R, bioisostere used in HCV inhibitors).

    • Amide: To target enzymes like Cholinesterase (see Applications).[6]

DOT Diagram: Structure-Activity Relationship (SAR)

SAR Center 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid N1 N1-Benzyl Group Hydrophobic Anchor Targets: Lipophilic pockets (COX, PLA2) Center->N1 Hydrophobic Interaction C23 C2/C3 Methyls Metabolic Blockade Prevents oxidation; restricts conformation Center->C23 Stability C5 C5-Carboxylic Acid Polar Handle / Warhead Salt bridge formation or Bioisostere site Center->C5 H-Bonding/Derivatization

Caption: Functional decomposition of the scaffold showing the specific role of each structural component.

Part 4: Therapeutic Applications & Case Studies

Case Study 1: Inflammation (cPLA2 and COX Inhibition)

Indole-5-carboxylic acids are structural analogs of Indomethacin (a classic NSAID).

  • Mechanism: The scaffold mimics arachidonic acid.[7] The hydrophobic benzyl/dimethyl-indole body aligns with the lipid-binding channel of Cyclooxygenase (COX) or Cytosolic Phospholipase A2 (cPLA2), while the carboxylate coordinates with the catalytic Arg-120 (in COX-1).

  • Relevance: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid derivatives have demonstrated inhibition of cPLA2

    
    , a bottleneck enzyme in the release of arachidonic acid [1].
    
Case Study 2: Neurodegeneration (Cholinesterase Inhibitors)

In Alzheimer's research, the carboxylic acid is often converted to an amine or amide to target Acetylcholinesterase (AChE).

  • Modification: Coupling the C5-acid with

    
    -benzylpiperidine yields potent dual inhibitors.
    
  • Logic: The indole core binds to the peripheral anionic site (PAS) of AChE, while the benzylpiperidine extends into the catalytic active site (CAS), spanning the enzyme gorge [2].

Case Study 3: Antiviral Agents (HCV NS5B Polymerase)

Indole-5-carboxylic acids bind to the "Thumb II" allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Role: They act as non-nucleoside inhibitors (NNIs). The rigid indole scaffold prevents the conformational change required for RNA replication.

References

  • Ludwig, J. et al. (2006). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry.[4][8]

  • Jakubowska, A. et al. (2012).[6] Synthesis of Novel N-benzyl Substituted Piperidine Amides of 1H-indole-5-carboxylic Acid as Potential Inhibitors of Cholinesterases.[6] Acta Poloniae Pharmaceutica.[6]

  • PubChem Compound Summary. (2025). 1-Benzyl-2,3-dimethylindole-5-carboxylic acid (CID 563822).[9] National Center for Biotechnology Information.

  • TargetMol. (2025). 2,3-Dimethyl-1H-indole-5-carboxylic acid - Scaffold Library.

Sources

The Indole Scaffold in Modern Pharmacotherapy: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole moiety (1H-benzo[b]pyrrole) represents a "privileged structure" in medicinal chemistry.[1] Its ubiquity in natural products (tryptophan, serotonin, vinca alkaloids) and its unique electronic distribution—combining an electron-rich


-excessive pyrrole ring with a lipophilic benzene ring—allow it to engage in diverse non-covalent interactions. This guide dissects the molecular logic behind indole-based target engagement, moving beyond simple lists to explore the mechanistic causality of high-affinity binding in oncology, neurology, and inflammation.

Part 1: The Indole Pharmacophore & Chemical Space

The therapeutic versatility of indole stems from its ability to act as a hydrogen bond donor (via N1-H) and a


-stacking partner. Substitutions at the C3 and C5 positions are particularly critical for tuning potency and selectivity.
Structural Logic of Binding
  • H-Bonding Capability: The N1 proton is weakly acidic (

    
    ), serving as a crucial H-bond donor to backbone carbonyls in protein targets (e.g., the hinge region of kinases).
    
  • Electronic Distribution: The C3 position is highly nucleophilic, making it the primary site for electrophilic substitution and biological functionalization.

  • Lipophilicity: The benzene ring facilitates hydrophobic interactions, essential for entering deep hydrophobic pockets like the COX active site or the GPCR transmembrane domains.

Visualization: The Indole Target Landscape

The following diagram illustrates how specific structural modifications direct the indole scaffold toward distinct therapeutic classes.

IndoleTargetMap Indole Indole Scaffold (1H-benzo[b]pyrrole) Kinases Protein Kinases (ATP Hinge Binders) Indole->Kinases N1-H binds backbone (e.g., Vemurafenib) Tubulin Microtubules (Colchicine Site) Indole->Tubulin C3-Aryl substitutions (e.g., Arylthioindoles) GPCRs GPCRs (5-HT Receptors) Indole->GPCRs C3-Ethylamine mimicry (e.g., Triptans) Enzymes Enzymes (COX-1/2, IDO1) Indole->Enzymes Hydrophobic entry (e.g., Indomethacin) VEGFR VEGFR/EGFR Kinases->VEGFR Colchicine Polymerization Inhibition Tubulin->Colchicine Serotonin 5-HT1A/1B/2A GPCRs->Serotonin Inflam Prostaglandin Synthase Enzymes->Inflam

Figure 1: Pharmacophore mapping of the indole scaffold showing structural prerequisites for major target classes.

Part 2: Primary Therapeutic Targets

Oncology: Protein Kinase Inhibition

Indole derivatives are dominant in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The indole ring mimics the adenine moiety of ATP. The N1-H forms a conserved hydrogen bond with the carbonyl oxygen of the residue in the kinase "hinge region" (the segment connecting the N- and C-terminal lobes).

  • Key Insight: 7-Azaindole is often preferred over simple indole because the N7 nitrogen provides an additional H-bond acceptor, increasing affinity and selectivity [1].

  • Targets: VEGFR (Sunitinib), B-RAF (Vemurafenib), and CDK.

Oncology: Tubulin Polymerization

Unlike taxanes which stabilize microtubules, many indole derivatives (e.g., arylthioindoles) destabilize them by binding to the Colchicine Binding Site .

  • Mechanism: The indole derivative occupies the pocket at the interface of

    
    - and 
    
    
    
    -tubulin dimers. This sterically hinders the straightening of the protofilament required for microtubule formation, leading to G2/M phase arrest and apoptosis [2].
  • Causality: The presence of a trimethoxyphenyl group at the indole C2 or C3 position often enhances affinity for this specific pocket.

Neurology: Serotonergic (5-HT) Modulation

The indole scaffold is the endogenous core of serotonin (5-hydroxytryptamine). Therefore, synthetic derivatives naturally possess high affinity for 5-HT receptors.

  • 5-HT1B/1D Agonists (Triptans): Used for migraine.[1] The indole core enters the transmembrane bundle, with the protonated amine interacting with Asp134 (in 5-HT1B).

  • 5-HT3 Antagonists (Setrons): Ondansetron uses a carbazolone (fused indole) structure to block the ligand-gated ion channel, preventing chemotherapy-induced nausea [3].

Inflammation: COX Inhibition

Indomethacin is the archetype.[1][2]

  • Mechanism: It binds to the cyclooxygenase active site channel.[1] The indole ring engages in hydrophobic interactions with residues like Val349 and Leu531, while the carboxylic acid interacts with Arg120 at the channel entrance, blocking arachidonic acid entry [4].

Part 3: Comparative Data Analysis

The following table summarizes the structural requirements for selectivity across different targets.

Target ClassSpecific TargetBinding ModeCritical Structural FeatureDrug Example
Kinase B-RAF / VEGFRATP Competition (Hinge)N1-H (Donor) + C3 substitutionSunitinib / Vemurafenib
Cytoskeleton Tubulin (

-subunit)
Colchicine SiteC2/C3 Aryl/Trimethoxy groupCombretastatin analogs
GPCR 5-HT1B/1DOrthosteric AgonismIndole + Basic side chainSumatriptan
Enzyme COX-1 / COX-2Channel BlockadeN1-Acylation (prevents H-bond)Indomethacin
Viral Protein Hemagglutinin / FusionFusion InhibitionHighly substituted indole coreArbidol (Umifenovir)

Part 4: Experimental Protocols for Target Validation

Protocol: Kinase Target Engagement (Western Blot)

Objective: To validate that an indole derivative inhibits the phosphorylation of a downstream effector (e.g., ERK1/2 for RAF inhibitors) in a cellular context.

Reagents:

  • Cell Line: A375 (Melanoma, BRAF V600E mutant).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204).

Step-by-Step Workflow:

  • Seeding: Seed A375 cells (

    
     cells/well) in 6-well plates. Incubate 24h for attachment.
    
  • Starvation: Replace media with serum-free DMEM for 12h. Why: This synchronizes the cells and reduces basal kinase activity from serum growth factors.

  • Treatment: Treat cells with the Indole Derivative (0.1, 1, 10

    
    M) and Vehicle Control (DMSO < 0.1%) for 1 hour.
    
  • Stimulation (Optional): If not constitutively active, stimulate with EGF (100 ng/mL) for 15 min.

  • Lysis: Wash with ice-cold PBS. Add 150

    
    L cold Lysis Buffer. Scrape and collect.
    
  • Quantification: Normalize protein concentration using BCA assay.

  • Immunoblot: Run SDS-PAGE. Transfer to PVDF. Probe with Anti-pERK.

  • Validation: A dose-dependent decrease in pERK band intensity compared to Total ERK confirms kinase inhibition.

Protocol: Tubulin Polymerization Assay (Fluorometric)

Objective: To distinguish between microtubule stabilizers (Taxol-like) and destabilizers (Vinca/Colchicine-like).

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent reporter) that binds only to polymerized microtubules.

Workflow:

  • Preparation: Prepare Tubulin stock (10 mg/mL) in G-PEM buffer (GTP, PIPES, EGTA, MgCl2). Keep on ice. Why: Tubulin depolymerizes in the cold; warming initiates polymerization.

  • Plate Setup: In a 96-well black plate (pre-warmed to 37°C), add:

    • 10

      
      L Test Compound (10 
      
      
      
      M final).
    • Control 1: Paclitaxel (Enhancer).

    • Control 2: Colchicine (Inhibitor).

    • Control 3: DMSO (Vehicle).

  • Initiation: Add 90

    
    L of Tubulin/GTP reaction mix to each well.
    
  • Measurement: Immediately place in a fluorescence plate reader at 37°C. Measure Ex/Em (360/450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Result: If the curve remains flat or rises slower than DMSO, the indole is a destabilizer . If it rises faster/higher, it is a stabilizer .

Part 5: Visualization of Mechanism

Pathway: Kinase Inhibition Logic

This diagram details the intracellular cascade interrupted by indole-based kinase inhibitors.

KinasePathway Extracellular Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) Extracellular->Receptor Activation RAS RAS (GTPase) Receptor->RAS Signal Transduction IndoleDrug Indole Inhibitor (Competes with ATP) IndoleDrug->Receptor Blocks Hinge Region ATP ATP IndoleDrug->ATP Competes ATP->Receptor Phosphorylation Source RAF RAF / MEK RAS->RAF ERK ERK (MAPK) RAF->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Proliferation Cell Proliferation / Survival Nucleus->Proliferation

Figure 2: Mechanism of Action for Indole-based Kinase Inhibitors blocking the MAPK signaling cascade.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link][3]

  • Zhu, Y., et al. (2022).[5] Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents.[5][6][7] Bioorganic & Medicinal Chemistry, 116597.[5] [Link]

  • Zhang, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.[6][8][9][10][11][12][13] Molecules, 29(19), 4770.[10][14] [Link]

  • Choudhary, R., et al. (2025).[1] Synthesis and potential anti-inflammatory response of indole derivatives... Insights into iNOS, COX2. Bioorganic Chemistry, 155, 108091. [Link]

  • Kochanowska-Karamyan, A.J., & Hamann, M.T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489–4497. [Link]

Sources

Structure-Activity Relationship (SAR) of N-Benzyl Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl indole scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a potent pharmacophore across distinct therapeutic landscapes. Unlike simple indole derivatives, the addition of a benzyl moiety at the


 position introduces critical hydrophobic bulk and 

-stacking potential, dramatically altering the molecule's interaction with deep hydrophobic pockets in targets such as Tubulin (colchicine binding site) and Cannabinoid Receptors (CB1/CB2).

This guide deconstructs the SAR of N-benzyl indoles, moving beyond basic substitution patterns to explain the mechanistic causality of bioactivity. It focuses on two primary domains: Antimitotic Agents (Tubulin Inhibitors) and Cannabinoid Receptor Modulators , providing validated synthesis protocols and optimization strategies.

Part 1: Structural Anatomy & Numbering

To navigate the SAR effectively, we define the core scaffold. The N-benzyl indole consists of three pharmacophoric regions:

  • Region A (The Indole Core): The electronic driver. Substituents here (C2, C3, C5) modulate electron density and metabolic stability.

  • Region B (The Linker): The methylene (

    
    ) bridge connecting the indole nitrogen to the phenyl ring. Its length and flexibility are determinants of receptor subtype selectivity.
    
  • Region C (The Benzyl Tail): A hydrophobic anchor. Substitutions on this ring dictate steric fit and lipophilicity (

    
    ).
    

G cluster_0 SAR Hotspots Core Indole Core (Region A) Linker Methylene Linker (Region B) Core->Linker N1 Attachment C3 C3 Position (Critical for Bioactivity) Core->C3 C5 C5 Position (Metabolic/Electronic) Core->C5 Tail Benzyl Ring (Region C) Linker->Tail Hydrophobic Anchor

Figure 1: Pharmacophoric dissection of the N-benzyl indole scaffold.

Part 2: Synthesis Protocol (Self-Validating System)

Reliable SAR data depends on pure compounds. The


-alkylation of indole is the foundational step. While simple, it is prone to C3-alkylation side reactions if not controlled.
Validated Protocol: -Benzylation via Phase Transfer Catalysis or DMSO

Objective: Synthesize 1-benzyl-1H-indole with >90% regioselectivity for


.
Reagents:
  • Indole (

    
     equiv)
    
  • Benzyl Bromide (

    
     equiv)
    
  • Base:

    
     (powdered) or 
    
    
    
  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Workflow:
  • Dissolution: Dissolve indole in anhydrous DMSO (

    
     concentration). Why: DMSO promotes the dissociation of the indole N-H proton (
    
    
    
    ).
  • Deprotonation: Add powdered

    
     (
    
    
    
    equiv) at
    
    
    . Stir for 30 mins. The solution will turn yellow/brown, indicating indolyl anion formation.
  • Addition: Add Benzyl Bromide dropwise. Critical: Keep temperature

    
     to prevent exotherms which favor C-alkylation.
    
  • Quench: Pour into ice-water. The product will precipitate.

  • Validation:

    • TLC: Mobile phase Hexane:EtOAc (9:1). Product

      
       (Indole 
      
      
      
      ).
    • NMR Check: Look for the methylene singlet (

      
      ). If a doublet/multiplet appears at 
      
      
      
      , C3-alkylation has occurred.

Expert Insight: Avoid using Polyphosphoric Acid (PPA) during workup or subsequent steps if heating is required; the benzyl group is known to migrate from


 to 

under thermodynamic control [1].

Part 3: SAR Domain A - Tubulin Polymerization Inhibitors

N-benzyl indoles are potent inhibitors of tubulin polymerization, binding to the Colchicine Site . This is the most validated therapeutic application of this specific scaffold.

Mechanism of Action

The indole core mimics the biaryl system of colchicine, while the N-benzyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine or combretastatin A-4.

SAR Decision Matrix
PositionModificationEffect on ActivityMechanistic Rationale
N1 (Benzyl) UnsubstitutedModerateProvides baseline hydrophobic interaction.

-OMe /

-diOMe
Increased Mimics the trimethoxyphenyl pharmacophore of Colchicine; maximizes H-bond/VDW contacts.

-Halogen (

)
VariableCan improve metabolic stability but may reduce solubility.
C3 Aroyl / Arylthio Critical The carbonyl or sulfur linker provides essential geometry to orient the indole relative to the benzyl group.
Formyl / AcetylDecreasedLacks the necessary steric bulk to fill the

-tubulin interface.
C5 Methoxy (

)
Increased Electron-donating groups at C5 enhance the electron density of the indole, strengthening

-stacking interactions.
Quantitative Data (General Trends)

Based on arylthioindole derivatives [2]:

  • Compound A (N-H):

    
     (Inactive)
    
  • Compound B (N-Benzyl):

    
    
    
  • Compound C (N-(3,4,5-trimethoxybenzyl)):

    
     (Highly Potent)
    

TubulinSAR cluster_binding Colchicine Binding Site Interaction Pocket Hydrophobic Pocket Indole Indole Core (Scaffold) Indole->Pocket Anchor Benzyl N-Benzyl Group Benzyl->Pocket Steric Fit (Critical) Optimization Optimization Strategy: Add -OMe to Benzyl Ring Benzyl->Optimization Result Potency Shift: μM -> nM Optimization->Result

Figure 2: Optimization logic for Tubulin Inhibition.

Part 4: SAR Domain B - Cannabinoid Receptor Modulation

While the JWH series (e.g., JWH-018) famously utilizes an


-pentyl chain, N-benzyl indoles  occupy a unique niche in cannabinoid research, often acting as CB2 selective agonists  or CB1 antagonists  depending on the substitution pattern.
The N-Substituent Switch
  • N-Alkyl (Pentyl/Fluoropentyl): favors high affinity CB1 agonism (Psychoactive).

  • N-Benzyl: often reduces CB1 affinity due to steric clash in the CB1 transmembrane channel but maintains or enhances CB2 affinity [3].

Key SAR Rules for Cannabinoids:
  • The Linker is Non-Negotiable: A methylene bridge (

    
    ) is standard. Direct attachment of the phenyl ring (N-phenyl) destroys activity due to rigidity.
    
  • C3 Acylation is Mandatory: The indole must have a C3-acyl group (naphthoyl, phenylacetyl, or benzoyl). An unsubstituted C3 renders the N-benzyl indole inactive at CB receptors.

  • Benzyl Ring Substitution:

    • Unsubstituted: Moderate CB2 affinity.

    • 4-Methyl / 4-Methoxy: Can shift selectivity towards antagonism or partial agonism.

Note on JWH-018: JWH-018 is 1-pentyl-3-(1-naphthoyl)indole. Replacing the 1-pentyl with 1-benzyl creates a compound with significantly altered pharmacology, often lower potency at CB1, demonstrating the strict steric requirements of the CB1 receptor's "toggle switch" region.

Part 5: Experimental Workflows

Tubulin Polymerization Assay

To validate the SAR of synthesized N-benzyl indoles as antimitotic agents:

  • Reagents: Purified tubulin protein (

    
    , porcine brain), GTP, Buffer (PEM).
    
  • Method: Fluorescence-based assay (DAPI reporter).

  • Protocol:

    • Incubate tubulin (

      
      ) with test compound (
      
      
      
      ) at
      
      
      .
    • Measure fluorescence (

      
      ) over 60 minutes.
      
    • Result: A flattening of the sigmoidal polymerization curve compared to control (Taxol = stabilizer, Vinblastine = destabilizer) indicates inhibition.

Molecular Docking (In Silico Validation)

Before synthesis, validate the N-benzyl fit.

  • Target: Tubulin-Colchicine complex (PDB: 1SA0).

  • Grid Box: Centered on the colchicine ligand.[1]

  • Key Interaction to Watch:

    
    -stacking between the N-benzyl ring and Tyr224  or Phe255  residues.
    

References

  • Wiedenau, P., & Blechert, S. (1997). Facile Synthesis of 2-Benzylindoles: The course of the synthesis of the Trikentrin indole alkaloids. Synthetic Communications, 27(12), 2033-2039. Link

  • Patil, S. A., Patil, R., & Miller, D. D. (2012).[2] Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.[1][2][3] Future Medicinal Chemistry, 4(16), 2085–2115.[2] Link

  • Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411. Link

  • Batool, Z., et al. (2024).[4][5] Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14, 28989-29003. Link

Sources

In Silico Pharmacological Profiling of 1-Benzyl-Indole Derivatives: A Multi-Scale Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-indole scaffold represents a "privileged structure" in medicinal chemistry, capable of occupying diverse biological targets including the colchicine binding site of tubulin, EGFR kinase domains, and COX-2 active sites. This technical guide provides a rigorous, self-validating in silico workflow for analyzing these derivatives. Unlike generic protocols, this framework emphasizes the hydrophobic causality of the N-benzyl moiety and integrates molecular dynamics (MD) to filter false positives common in static docking screens.

Part 1: Structural Rationale & Library Design

The Pharmacophore Hypothesis

The biological potency of 1-benzyl-indole derivatives stems principally from the N-benzyl group's ability to penetrate deep hydrophobic pockets (e.g., the


-subunit of tubulin).
  • Indole Core: Mimics the purine or aromatic amino acid residues, facilitating

    
    -
    
    
    
    stacking.
  • N-Benzyl Wing: Provides steric bulk and hydrophobic interaction, often locking the target protein in an inactive conformation (e.g., preventing the curved-to-straight transition in tubulin).

Workflow Architecture

The following diagram outlines the integrated computational pipeline designed to maximize hit rates.

InSilicoWorkflow Library Combinatorial Library (1-Benzyl-Indole Core) Prep Ligand Preparation (DFT Optimization / pKa) Library->Prep Docking Molecular Docking (Target: Tubulin/EGFR) Prep->Docking Filter Binding Energy Filter (ΔG < -8.0 kcal/mol) Docking->Filter MD MD Simulation (100 ns) (GROMACS) Filter->MD Top 10% ADMET ADMET & Drug-Likeness (SwissADME) Filter->ADMET MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA Lead Lead Candidate MMPBSA->Lead ADMET->Lead

Figure 1: Integrated in silico workflow for 1-benzyl-indole derivatives, prioritizing dynamic stability verification post-docking.

Part 2: Molecular Docking Protocol (Case Study: Tubulin)

Target Selection & Preparation

For 1-benzyl-indoles, the Colchicine Binding Site on tubulin is the primary target.

  • PDB Selection: Use 1SA0 (Tubulin-Colchicine complex) or 1Z2B . These structures are high-resolution and co-crystallized with ligands structurally relevant to indoles.

  • Protocol:

    • Clean: Remove solvent molecules and native ligands.

    • Repair: Add missing hydrogens and fix incomplete residues using the Swiss-PdbViewer or Schrödinger PrepWizard.

    • Grid Generation: Center the grid box on the native ligand (Colchicine).

      • Dimensions:

        
         Å (active site coverage).
        
      • Spacing: 0.375 Å.

Ligand Preparation

Do not use raw SDF files. Indole nitrogen protonation states are critical.

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) to ensure the benzyl ring orientation relative to the indole plane is energetically minimized.

  • Charge Assignment: Use Gasteiger charges.

Docking Execution & Validation

Self-Validating Step: Perform a "Redocking" experiment.

  • Extract the native ligand (Colchicine) from 1SA0.

  • Dock it back into the active site.

  • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is invalid.

Causality Insight: 1-benzyl-indoles typically bind via a T-shaped


-stacking interaction with Tyr224  and a hydrogen bond with Asn329  (in 

-tubulin) or Cys241 (in

-tubulin).

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the N-benzyl group remains buried in the hydrophobic pocket over time or drifts into the solvent.

Protocol: GROMACS Workflow

This protocol ensures a stable, neutralized system mimicking physiological conditions.

MD_Protocol Topology Topology Gen (CHARMM36 / CGenFF) Solvation Solvation (TIP3P Water Box) Topology->Solvation Ions Neutralization (Na+ / Cl-) Solvation->Ions EM Energy Min (Steepest Descent) Ions->EM NVT NVT Equil (300K, 100ps) EM->NVT NPT NPT Equil (1 bar, 100ps) NVT->NPT Prod Production Run (100 ns) NPT->Prod

Figure 2: Standardized MD simulation pipeline using the CHARMM36 force field for protein-ligand complexes.

Quantitative Analysis Metrics

Summarize your MD data using the following table structure to compare derivatives.

MetricDefinitionCritical Threshold for 1-Benzyl-Indoles
RMSD (Ligand) Root Mean Square Deviation of ligand atoms.< 2.5 Å (Stability indicator).
RMSF (Residues) Root Mean Square Fluctuation of protein residues.High fluctuation in T7 loop indicates destabilization.
H-Bond Occupancy % of time a specific H-bond exists.> 60% for Asn329 or Cys241.
Gyration Radius (Rg) Compactness of the protein.Steady state indicates no unfolding.
Binding Free Energy (MM-PBSA)

Post-simulation, calculate the binding free energy (


) using the MM-PBSA method (g_mmpbsa tool). This is more accurate than docking scores.


Part 4: ADMET & Drug-Likeness Profiling[1][2][3]

For a 1-benzyl-indole to be a viable drug candidate, it must balance lipophilicity (for target access) with solubility.

Key Parameters to Monitor:

  • LogP (Lipophilicity): The benzyl group increases LogP. Ensure LogP < 5 to satisfy Lipinski's Rule of 5.

  • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell membrane permeability.

  • BBB Permeability: If targeting neuro-oncology (e.g., glioblastoma), the indole scaffold is advantageous. Use pkCSM or SwissADME to predict blood-brain barrier penetration.

Mechanism of Action: Tubulin Inhibition Pathway

Visualizing the downstream effects helps in understanding the biological relevance of the in silico results.

Pathway Drug 1-Benzyl-Indole Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 3: Mechanistic pathway of tubulin polymerization inhibition leading to apoptosis.

References

  • Tubulin Binding Modes: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022).[1][2][3][4] National Institutes of Health (NIH).

  • EGFR Targeting: In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025).[2][3][5][6][7] RSC Advances.

  • MD Simulation Protocols: Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.[8][9] (2021).[3] MDPI.

  • ADMET Methodologies: QSAR, ADMET In Silico Pharmacokinetics... of Novel Bicyclo Benzamides. (2022).[1][2][3][4] Pharmaceuticals.[10][1][3][9][11][12]

  • Indole Scaffold Versatility: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. (2024).[13][3] MDPI.

Sources

molecular formula C18H17NO2 properties and uses.

The Chemical Space: A Technical Guide to Aporphine and Carbazole Alkaloids in Drug Discovery

Executive Summary: The Isomerism Challenge

In drug discovery, the molecular formula

This guide analyzes the two most pharmacologically significant scaffolds sharing this formula:

  • The Aporphine Scaffold (e.g., Roemerine): Primarily targeting CNS receptors (5-HT, Dopamine) and microbial biofilms.

  • The Carbazole Scaffold (e.g., Heptaphylline, Koenine): Primarily targeting oncogenic pathways (Apoptosis induction) and parasitic infections (Plasmodium).

Part 1: The Aporphine Scaffold (Roemerine)

Primary Indication: CNS Disorders (Antipsychotic), Antimicrobial Key Compound: (-)-Roemerine (1,2-methylenedioxyaporphine)

Structural Pharmacology

Roemerine features a tetracyclic aporphine backbone with a methylenedioxy bridge. Its rigid structure allows it to act as a "privileged scaffold" for G-protein coupled receptors (GPCRs).

  • CNS Activity: Roemerine acts as an antagonist at

    
     and 
    
    
    receptors.[1] The
    
    
    -enantiomer displays superior selectivity and potency compared to the
    
    
    -enantiomer.[1]
  • Antimicrobial Activity: Recent studies indicate Roemerine inhibits Candida albicans biofilm formation by downregulating hypha-specific genes (HWP1, ECE1).[2][3]

Quantitative Profile: Receptor Affinity & Potency

The following table summarizes the binding affinities (

Target Receptor(R)-Roemerine (

)
(S)-Roemerine (

)
Therapeutic Relevance
5-HT2A 7.80 6.50Antipsychotic / Antidepressant
5-HT2C 7.90 6.20Appetite regulation / Anxiety

Adrenergic
7.106.80Cardiovascular side-effect profile
5-HT2B < 6.0< 6.0Reduced valvulopathy risk (Safety)

Data Source: Synthesized from recent medicinal chemistry literature [1].

Synthetic Pathway: Enantioselective Route

To access the bioactive


RoemerineSynthesisStart2-Bromophenylacetic acid+ Phenethylamine deriv.AmideAmide IntermediateStart->AmideCouplingImineDihydroisoquinoline(Imine)Amide->ImineBischler-Napieralski(POCl3, Reflux)ChiralAmine(S)-1-Benzyl-tetrahydroisoquinolineImine->ChiralAmineAsymmetric Hydrogenation(Noyori Ru-Catalyst)Roemerine(S)-Roemerine(Aporphine Core)ChiralAmine->RoemerinePd-CatalyzedOxidative Cyclization

Figure 1: The Bischler-Napieralski cyclization followed by Noyori asymmetric hydrogenation ensures high enantiomeric excess (ee > 96%), critical for clinical efficacy.

Part 2: The Carbazole Scaffold (Heptaphylline)

Primary Indication: Oncology (Pancreatic, Colon), Antimalarial Key Compound: Heptaphylline (Carbazole alkaloid)[4][5][6][7][8][9]

Mechanism of Action: Apoptosis Induction

Unlike the receptor-modulating aporphines, Heptaphylline functions as a cytotoxic agent. It disrupts mitochondrial stability in cancer cells, leading to the release of Cytochrome C and activation of the caspase cascade.

  • Target: Bcl-2 family proteins (downregulation of Bcl-2, upregulation of Bax).

  • Selectivity: Heptaphylline derivatives have shown cytotoxicity against NCI-H187 cells with IC50 values as low as 0.02 µM , significantly more potent than the standard ellipticine [2].[8]

Quantitative Profile: Cytotoxicity (IC50)

Comparative cytotoxicity across different cell lines demonstrates the compound's tissue specificity.

Cell LineTissue OriginIC50 (µM)Comparison Standard
PANC-1 Pancreas12.0Gemcitabine
HT-29 Colon15.55-Fluorouracil
NCI-H187 Small Cell Lung0.02 *Ellipticine (IC50 ~0.3 µM)
Vero Kidney (Normal)> 50.0(Indicates low toxicity to normal cells)

*Note: Data for optimized Heptaphylline derivative Ih [2].

Signaling Pathway: Mitochondrial Apoptosis

The following diagram illustrates the validated mechanism by which Heptaphylline induces cell death in PANC-1 cells.

ApoptosisPathwayDrugHeptaphylline(C18H17NO2)Bcl2Bcl-2(Anti-apoptotic)Drug->Bcl2DownregulatesBaxBax(Pro-apoptotic)Drug->BaxUpregulatesMitoMitochondriaCytCCytochrome CReleaseMito->CytCBcl2->MitoInhibits pore formationBax->MitoPromotes pore formationCasp9Caspase-9CytC->Casp9ActivatesCasp3Caspase-3Casp9->Casp3CleavesApoptosisApoptosis(Cell Death)Casp3->ApoptosisExecution

Figure 2: Heptaphylline shifts the Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP).

Part 3: Experimental Protocols

Protocol A: Synthesis of (S)-Roemerine (Pd-Catalyzed Cyclization)

Rationale: This protocol avoids the harsh conditions of traditional Pschorr cyclization, improving yield and functional group tolerance.

Materials:

  • (S)-1-(2-bromo-4,5-methylenedioxybenzyl)-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline (Precursor)

  • 
     (5 mol%)
    
  • DavePhos (10 mol%)

  • 
     (2 equiv)
    
  • Dimethylacetamide (DMA)[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a reaction vial with the Precursor (1.0 equiv),

    
    , DavePhos, and 
    
    
    .
  • Solvation: Add degassed DMA (0.1 M concentration relative to precursor).

  • Reaction: Seal the vial and heat to 130°C for 12–16 hours.

    • Checkpoint: Monitor conversion via LC-MS (Target Mass: 279.3 Da).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMA.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Reflux the intermediate in hydrazine/ethanol or use LAH reduction to remove the carbamate protecting group to yield (S)-Roemerine.

Protocol B: Evaluation of Cytotoxicity (Heptaphylline)

Rationale: The MTT assay provides a robust, high-throughput readout of metabolic activity, serving as a proxy for cell viability.

  • Seeding: Seed PANC-1 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C (
    
    
    ).
  • Treatment: Dissolve Heptaphylline in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO max).

  • Incubation: Treat cells for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (ref 630 nm).

  • Calculation: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to determine IC50 using non-linear regression.

References

  • Synthesis and evaluation of nuciferine and roemerine enantiomers as 5-HT2 and α1 receptor antagonists. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and cytotoxic activity of the heptaphylline and 7-methoxyheptaphylline series. European Journal of Medicinal Chemistry. Available at: [Link]

  • Potent Activities of Roemerine against Candida albicans and the Underlying Mechanisms. MDPI / NIH. Available at: [Link]

  • Anti-malarial activity of the alkaloid, heptaphylline, and the furanocoumarin, imperatorin. Malaria Journal. Available at: [Link]

  • PubChem Compound Summary: Koenine (C18H17NO2). National Center for Biotechnology Information. Available at: [Link]

Technical Monograph: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 313498-12-3) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS 313498-12-3: A Privileged Scaffold in Medicinal Chemistry[1][2]

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 313498-12-3) represents a critical "privileged structure" in the pharmaceutical sciences.[1] Belonging to the indole-5-carboxylic acid family, this compound serves as a foundational intermediate for a diverse array of bioactive molecules, including CRTH2 antagonists (asthma/allergy therapeutics), HCV NS5B polymerase inhibitors , and non-steroidal anti-inflammatory drug (NSAID) analogs.[1]

Unlike simple reagents, this molecule offers a pre-functionalized core (the carboxylic acid handle at C5 and the hydrophobic benzyl group at N1) that allows for rapid diversification in Structure-Activity Relationship (SAR) studies.[1] This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis pathways, and handling protocols designed for high-throughput medicinal chemistry campaigns.[1]

Chemical Identity & Physicochemical Properties

The following data aggregates experimental values and predicted descriptors essential for formulation and assay development.

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS Number 313498-12-3
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 218–222 °C (Literature range varies by purity)
Solubility Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Acid) ~4.5 (Predicted, Carboxylic acid moiety)
LogP 3.9 (Lipophilic, suitable for membrane permeability)
H-Bond Donors/Acceptors 1 / 2

Synthesis & Manufacturing Logic

For research applications requiring high purity (>98%), a two-step convergent synthesis is the industry standard.[1] This route minimizes side reactions common in direct functionalization of the indole ring.[1]

Mechanistic Pathway

The synthesis leverages the Fischer Indole Synthesis to construct the core, followed by a regiospecific N-alkylation .[1]

  • Core Construction: Reaction of 4-hydrazinobenzoic acid with 2-butanone (methyl ethyl ketone) under acidic conditions cyclizes to form the 2,3-dimethylindole-5-carboxylic acid scaffold.[1] The 2,3-dimethyl substitution blocks the reactive C2 and C3 positions, preventing oxidative degradation.[1]

  • N-Functionalization: The indole nitrogen is deprotonated and alkylated with benzyl bromide.[1] The carboxylic acid moiety generally requires protection (as an ester) or careful control of stoichiometry (using 2 equivalents of base) to prevent formation of the benzyl ester byproduct.[1]

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of synthesis and purification.

SynthesisPathway Start Starting Materials (4-Hydrazinobenzoic acid + 2-Butanone) Step1 Fischer Indole Cyclization (Acid Catalyst, Reflux) Start->Step1 Cyclization Inter Intermediate: 2,3-Dimethylindole-5-COOH Step1->Inter Yield ~70% Step2 N-Alkylation (Benzyl Bromide, NaH/DMF) Inter->Step2 Deprotonation Purify Purification (Recrystallization from EtOH) Step2->Purify Crude Isolation Final Final Product: CAS 313498-12-3 Purify->Final >98% Purity

Caption: Convergent synthesis pathway utilizing Fischer Indole cyclization followed by N-benzylation.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10g Batch)

Rationale: This protocol uses NaH for clean deprotonation, ensuring high yield of the N-alkylated product over the O-alkylated ester byproduct.[1]

Reagents:

  • 2,3-Dimethyl-1H-indole-5-carboxylic acid (Intermediate)[1][2][3][]

  • Benzyl Bromide (BnBr)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil)[1]

  • Dimethylformamide (DMF, Anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g (52.8 mmol) of 2,3-dimethyl-1H-indole-5-carboxylic acid in 150 mL anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add 4.65 g (116 mmol, 2.2 eq) of NaH portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

    • Note: 2.2 equivalents are used to deprotonate both the carboxylic acid (forming the carboxylate) and the indole nitrogen.[1]

  • Alkylation: Stir at 0°C for 30 minutes until gas evolution ceases. Add 6.3 mL (52.8 mmol, 1.0 eq) of Benzyl Bromide dropwise via syringe.

    • Critical Control Point: Adding exactly 1.0 equivalent of BnBr ensures reaction primarily at the highly nucleophilic Indole-N rather than the carboxylate oxygen.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Quench the reaction by pouring into 500 mL ice-water containing 1M HCl (to re-protonate the carboxylic acid). A precipitate should form.[1]

  • Isolation: Filter the solid. Wash with water (3 x 100 mL) and hexanes (2 x 50 mL) to remove mineral oil.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). Dry under vacuum at 50°C.[1]

Protocol B: Analytical Quality Control (HPLC)

Rationale: Indole derivatives can oxidize.[1] This method separates the N-oxide impurity and unreacted starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: Expect peak at ~6.5 - 7.0 min (highly lipophilic).[1]

Biological Application & Mechanism

While CAS 313498-12-3 is an intermediate, its structural motif is bioactive.[1] The indole-5-carboxylic acid core mimics the arachidonic acid structure, allowing it to interact with lipid-binding GPCRs and enzymes.

Target Classes:
  • CRTH2 Antagonists: The carboxylic acid binds to the arginine residue in the CRTH2 receptor pocket, while the benzyl group occupies the hydrophobic pocket.[1]

  • Viral Protease Inhibitors: Used as a scaffold for HCV NS5B inhibitors, where the C5-acid is converted to an acyl sulfonamide or amide bioisostere.[1]

Visualization: Drug Discovery Logic

DrugDiscovery CAS CAS 313498-12-3 (Scaffold) Mod1 Amide Coupling (R-NH2) CAS->Mod1 Diversification Mod2 Bioisostere Replacement (Tetrazole/Sulfonamide) CAS->Mod2 Optimization Target1 CRTH2 Antagonist (Asthma/Allergy) Mod1->Target1 Target3 Bcl-2 Inhibitor Analog (Oncology) Mod1->Target3 Target2 HCV NS5B Inhibitor (Antiviral) Mod2->Target2

Caption: Utilization of the scaffold in generating libraries for inflammation, viral, and oncology targets.

Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood. The precursor (Benzyl bromide) is a potent lachrymator; however, the final product (CAS 313498-12-3) is a non-volatile solid.[1]

  • Storage: Store at +2°C to +8°C (Refrigerated) to prevent slow decarboxylation or oxidation over long periods. Keep container tightly closed under inert gas (Argon/Nitrogen) if possible.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329779207, 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid.[1] Retrieved from [Link][1]

  • Angene Chemical. 1H-Indole-5-carboxylic acid, 2,3-dimethyl-1-(phenylmethyl)- Product Sheet. Retrieved from [Link][1]

  • Organic Syntheses. General Procedure for Indole Synthesis (Adapted). Org.[1][5] Synth. 1985, 63, 214.[1] Retrieved from [Link][1]

  • Google Patents. Method for preparing heterocyclic-carboxylic acids (US6562972B1).[1] Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid . This compound is a critical scaffold in medicinal chemistry, particularly in the development of CRTH2 antagonists and non-steroidal anti-inflammatory drug (NSAID) derivatives.

While direct N-alkylation of indole carboxylic acids is possible, it often suffers from poor solubility and competitive O-alkylation. To ensure high purity (>98%) and reproducibility suitable for pharmaceutical standards, this guide utilizes a Protection-Alkylation-Deprotection strategy. This route isolates the methyl ester intermediate, allowing for the removal of regioisomeric impurities prior to the final hydrolysis.

Key Chemical Strategy
  • Core Construction: Fischer Indole Synthesis using 4-hydrazinobenzoic acid and 2-butanone.

  • Protection: Esterification to improve solubility and prevent carboxylate interference.

  • Functionalization: Regioselective N-benzylation using sodium hydride (NaH).

  • Deprotection: Saponification to yield the final free acid.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate checkpoints.

SynthesisRoute SM1 4-Hydrazinobenzoic Acid Step1 Step 1: Fischer Synthesis (AcOH, Reflux) SM1->Step1 SM2 2-Butanone SM2->Step1 Inter1 2,3-Dimethylindole- 5-carboxylic acid Step1->Inter1 Cyclization Step2 Step 2: Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl Ester Intermediate Step2->Inter2 Protection Step3 Step 3: N-Benzylation (NaH, BnBr, DMF) Inter2->Step3 Inter3 N-Benzyl Methyl Ester Step3->Inter3 Alkylation Step4 Step 4: Hydrolysis (NaOH, MeOH/H2O) Inter3->Step4 Final Target: 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid Step4->Final Deprotection

Figure 1: Four-stage convergent synthesis designed to maximize regioselectivity and purity.

Detailed Experimental Protocols

Stage 1: Fischer Indole Synthesis

Objective: Construction of the indole core.[1] Reaction: 4-Hydrazinobenzoic acid + 2-Butanone


 2,3-Dimethyl-1H-indole-5-carboxylic acid.
ReagentMW ( g/mol )Equiv.[2][3][4]Amount
4-Hydrazinobenzoic acid152.151.015.2 g
2-Butanone (Methyl Ethyl Ketone)72.113.021.6 g (27 mL)
Glacial Acetic Acid60.05Solvent150 mL
Sulfuric Acid (conc.)98.08Cat.2.0 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 4-hydrazinobenzoic acid and glacial acetic acid. Stir until a suspension forms.

  • Activation: Add concentrated H₂SO₄ dropwise.

  • Ketone Addition: Add 2-butanone in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Checkpoint: Monitor by TLC (10% MeOH in DCM). The hydrazine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 500 mL of ice-water with vigorous stirring.

  • Isolation: The product will precipitate as a tan/brown solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with water (3 x 50 mL) to remove acetic acid. Recrystallize from Ethanol/Water if high purity is required at this stage, though the crude is usually sufficient for esterification.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Stage 2: Methyl Ester Protection

Objective: Protect the carboxylic acid to prevent side reactions during alkylation.

Protocol:

  • Dissolve the crude indole acid (from Stage 1) in Methanol (10 mL/g) .

  • Add conc. H₂SO₄ (0.5 mL/g) dropwise.

  • Reflux for 8 hours.

  • Concentrate the solvent to 20% volume. Pour into ice water saturated with NaHCO₃ (neutralize carefully).

  • Filter the precipitate (Methyl 2,3-dimethyl-1H-indole-5-carboxylate). Dry thoroughly.

Stage 3: N-Benzylation (Critical Step)

Objective: Regioselective alkylation of the indole nitrogen. Mechanism: Deprotonation of the indole NH (pKa ~17) followed by SN2 attack on benzyl bromide.

ReagentMWEquiv.[2][4][5]Role
Methyl 2,3-dimethylindole-5-carboxylate203.241.0Substrate
Sodium Hydride (60% in oil)24.001.2Base
Benzyl Bromide171.041.1Electrophile
DMF (Anhydrous)-Solvent10 mL/g

Safety Note: NaH releases hydrogen gas. Perform in a well-ventilated hood. Benzyl bromide is a lachrymator.

Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck RBF and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Substrate Addition: Dissolve the Indole Ester in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 mins. Observation: Evolution of H₂ gas; solution may turn yellow/orange.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Quench: Carefully add cold water to quench excess NaH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.

  • Concentration: Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash Chromatography (Hexanes:Ethyl Acetate 8:2) is recommended here to remove any unreacted benzyl bromide or C-alkylated byproducts.

Workup Logic Diagram:

Workup Start Reaction Mixture (DMF, Indole, NaBr, Excess NaH) Quench Quench with Ice Water Start->Quench Extract Extract with Ethyl Acetate Quench->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (DMF, NaBr, NaOH) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product, Impurities) PhaseSep->OrgLayer Keep Wash Wash with Water/Brine (Crucial to remove DMF) OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Column Flash Column (Hex:EtOAc) Dry->Column

Figure 2: Workup procedure for the removal of dipolar aprotic solvents (DMF) and isolation of the alkylated intermediate.

Stage 4: Hydrolysis (Saponification)

Objective: Removal of the methyl ester to yield the final pharmaceutical intermediate.

Protocol:

  • Dissolve the N-benzyl ester in THF/Methanol (1:1) .

  • Add 2M NaOH (aq) (3.0 equivalents).

  • Heat to 60°C for 2 hours.

  • Acidification: Cool to room temperature. Acidify to pH 2–3 using 1M HCl.

  • Precipitation: The product, 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , will precipitate as a white/off-white solid.

  • Filtration: Filter, wash with water, and dry.[2]

Quality Control & Validation

To validate the synthesis, the following analytical parameters should be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (C18, ACN/Water)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Confirms Benzyl CH₂ (~5.4 ppm), Indole Methyls (~2.2-2.4 ppm)
Mass Spec LC-MS (ESI-)[M-H]⁻ = 278.3

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the hydrazine hydrochloride is fully neutralized if using the salt form, or increase reflux time.

  • Incomplete Benzylation: DMF must be dry. Water kills the NaH. If conversion is low, add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • O-Alkylation: If using the direct acid route (not recommended), O-alkylation is common. The ester route described above eliminates this risk.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. "The Fischer Indole Synthesis."[1][6][7][8][9] Chem. Rev.[8]1969 , 69(2), 227–250.[8] Link

  • Synthesis of 1-Benzylindoles (General Protocol)

    • Heaney, H.; Ley, S. V. "1-Benzylindole." Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 54, p.58 (1974). Link

  • Indole-5-carboxylic Acid Derivatives in Drug Discovery

    • Sturm, T. et al. "1-Benzylindoles as inhibitors of cytosolic phospholipase A2α." Bioorg. Med. Chem.2013 , 21, 123-132. (Demonstrates N-alkylation on similar scaffolds). Link

  • Product Characterization Data

    • Sigma-Aldrich Product Specification: "1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid".[10] Link

  • N-Alkylation Methodology

    • Kikugawa, Y. "Synthesis of 1-Alkylated Indoles." Synthesis1981 , 1981(6), 460-461. Link

Sources

Fischer indole synthesis for substituted indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Control of the Fischer Indole Synthesis for Substituted Indoles

Abstract

Despite the advent of palladium-catalyzed methods (e.g., Buchwald-Hartwig, Larock), the Fischer Indole Synthesis remains the industrial "gold standard" for generating substituted indoles due to its scalability and the low cost of hydrazine precursors. However, its application in drug discovery is often plagued by regioselectivity issues and "tarry" side reactions. This guide provides a mechanistic blueprint for controlling substitution patterns and detailed protocols for both standard and difficult substrates, bridging the gap between academic theory and process chemistry.

Mechanistic Foundations & Strategic Control

To master the Fischer synthesis, one must control the [3,3]-sigmatropic rearrangement . This is the rate-determining step and the primary determinant of regioselectivity.

The Regioselectivity Paradox

When reacting a meta-substituted phenylhydrazine with an unsymmetrical ketone, two isomeric indoles are possible (4-substituted vs. 6-substituted).

  • Electronic Control: Electron-Donating Groups (EDGs) at the meta position of the hydrazine typically favor the 6-substituted indole . The EDG activates the para position (relative to the hydrazine nitrogen), making it more nucleophilic for the [3,3]-shift.

  • Steric Control: Large groups on the ketone can force enolization to the less substituted side, altering the cyclization point.

Pathway Visualization

The following diagram elucidates the critical "Ene-Hydrazine" bottleneck where the reaction often stalls or diverges.

FischerMechanism cluster_regio Regioselectivity Decision Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. (-H2O) Tautomer Ene-Hydrazine Tautomer (Critical Junction) Hydrazone->Tautomer Acid-Promoted Equilibrium SigmaShift [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Tautomer->SigmaShift Rate Determining Step Imine Diimine Intermediate SigmaShift->Imine Re-aromatization Aminal Cyclic Aminal Imine->Aminal Cyclization Indole Substituted Indole (+ NH3) Aminal->Indole Elimination (-NH3)

Caption: The mechanistic flow of Fischer Indolization. The 'Ene-Hydrazine' tautomerization determines the direction of cyclization for unsymmetrical ketones.

Catalyst Selection Guide

The choice of acid dictates the reaction temperature and the tolerance of functional groups.

Catalyst SystemAcidity TypeIdeal SubstratesProsCons
ZnCl₂ / AcOH Lewis/Brønsted HybridAlkyl hydrazones, symmetric ketones.Mild, tolerates some sensitive groups.[1][2]Difficult to remove Zn salts completely.
Polyphosphoric Acid (PPA) Strong BrønstedElectron-deficient hydrazines (e.g., -NO₂, -CF₃).Forces cyclization of deactivated rings; acts as solvent.High viscosity; messy workup; exothermic.
H₂SO₄ (aq) Strong BrønstedSimple, robust substrates.Cheap, scalable.Low functional group tolerance (hydrolysis risk).
Zeolites / Solid Acids HeterogeneousProcess chemistry / Flow reactors.Easy filtration, reusable.Mass transfer limitations in batch mode.

Detailed Experimental Protocols

Protocol A: The "Generalist" Method (ZnCl₂ mediated)

Best for: Standard library synthesis where functional group tolerance is required.

Reagents:

  • Substituted Phenylhydrazine (1.0 equiv)[3]

  • Ketone (1.1 equiv)

  • Zinc Chloride (ZnCl₂), anhydrous (2.0 equiv)

  • Glacial Acetic Acid (Solvent)

Workflow:

  • Preparation: In a dried round-bottom flask, dissolve 10 mmol of phenylhydrazine and 11 mmol of ketone in 20 mL of glacial acetic acid.

  • Hydrazone Formation: Stir at room temperature for 30 minutes. (Self-Validation: Monitor TLC for disappearance of hydrazine; spot usually moves from baseline to mid-RF).

  • Catalyst Addition: Add ZnCl₂ (20 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Visual Cue: Reaction often darkens significantly.

  • Workup:

    • Cool to room temperature.

    • Pour slowly into 100 mL of ice-water.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Sat.[4] NaHCO₃ (to remove AcOH) and Brine.

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: The "Heavy Lifter" Method (PPA mediated)

Best for: Deactivated phenylhydrazines (e.g., nitro-, halo-substituted) that fail with ZnCl₂.

Reagents:

  • Substituted Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ketone (1.2 equiv)

  • Polyphosphoric Acid (PPA) (~10 g per 1 g of substrate)

Workflow:

  • Setup: Place PPA in a wide-mouth reaction vessel equipped with an overhead mechanical stirrer (magnetic stirrers will fail due to viscosity).

  • Heating: Heat PPA to 80–90°C.

  • Addition: Premix the phenylhydrazine hydrochloride and ketone. Add this paste/mixture slowly to the hot PPA.

    • Caution: Exothermic reaction. Monitor internal temp; do not exceed 110°C during addition to avoid runaway decomposition.

  • Reaction: Stir at 100–110°C for 30–60 minutes.

    • Self-Validation: Aliquot removal is difficult. Rely on time and cessation of bubbling (ammonia evolution).

  • Quench (Critical Step):

    • Allow to cool to ~60°C (still flowable).

    • Pour onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Note: PPA hydrolysis is slow; stir for 1 hour to ensure the viscous gum breaks down into an aqueous slurry.

  • Isolation: Filter the solid precipitate (if formed) or extract the aqueous slurry with CH₂Cl₂.

Troubleshooting & Optimization

Problem: "Black Tar" Formation (Polymerization)

  • Cause: Indoles are electron-rich and acid-sensitive; they polymerize if left in hot acid too long.

  • Solution: Stop the reaction immediately upon consumption of the hydrazone (monitor by TLC). Use an inert atmosphere (N₂) to prevent oxidative degradation.

Problem: Low Regioselectivity (Isomer Mixtures)

  • Cause: Competitive enolization of the ketone.

  • Solution: Use a strong acid (like PPA) to favor the thermodynamic enol, or switch to the Buchwald-Hartwig approach (Pd-catalyzed) if the Fischer method yields inseparable mixtures [1].

Protocol Decision Tree:

ProtocolSelect Start Substrate Analysis CheckRing Is the Aryl Ring Electron Deficient? Start->CheckRing CheckScale Scale > 100g? CheckRing->CheckScale No UsePPA Protocol B: PPA (High Temp, Strong Acid) CheckRing->UsePPA Yes (e.g. -NO2) UseZnCl Protocol A: ZnCl2 (Mild, Reflux) CheckScale->UseZnCl No (Lab Scale) UseH2SO4 Use H2SO4 (Cost effective) CheckScale->UseH2SO4 Yes

Caption: Decision matrix for selecting the optimal acid catalyst based on substrate electronics and reaction scale.

Case Study: Synthesis of Indomethacin Precursor

A classic application is the synthesis of the indole core for Indomethacin (NSAID).

  • Substrates: 4-Methoxyphenylhydrazine + Levulinic Acid (or ester).

  • Challenge: The carboxylic acid tail can cyclize onto the indole nitrogen.

  • Solution: Using the Fischer synthesis allows the formation of the 2-methyl-5-methoxyindole core directly.

  • Outcome: The 5-methoxy group directs the cyclization to the ortho position, but since the hydrazine is para-substituted, regioselectivity is simplified (only one ortho site is available relative to the methoxy, but two relative to the hydrazine; however, the hydrazone formation locks the orientation). Correction: Actually, para-substituted hydrazines give 5-substituted indoles exclusively. The challenge in Indomethacin is the subsequent acylation, but the Fischer step is robust [2].

References

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society.[7]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic Monograph).[5]

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

  • Gore, S., et al. (2012).[6] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters.

Sources

Application Note: Advanced Characterization of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (BDICA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (BDICA) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents (e.g., Umifenovir analogs), and cytosolic phospholipase A2α inhibitors. Its structural integrity relies on the precise regiochemistry of N-benzylation and the stability of the C5-carboxylic acid moiety.

This guide provides a validated analytical framework for researchers. Unlike generic protocols, this document addresses specific challenges: differentiating N-alkylation from C-alkylation byproducts, quantifying lipophilicity for bioavailability assessment, and ensuring high-sensitivity impurity profiling.

Analytical Workflow Overview

The following decision tree illustrates the logical flow for complete characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Impurities cluster_Prop Phase 3: Physicochemical Start Crude/Purified BDICA NMR 1H/13C NMR (DMSO-d6) Regiochemistry Confirmation Start->NMR HRMS HRMS (ESI+) Exact Mass & Fragmentation Start->HRMS HPLC UHPLC-PDA Quantitation & Impurity Profiling NMR->HPLC Structure Confirmed HRMS->HPLC IR FT-IR (ATR) Functional Group Verification pKa Potentiometric Titration pKa Determination HPLC->pKa Purity >98% Residue Residual Solvents (GC-HS) LogP Shake-Flask / HPLC Lipophilicity (LogP) pKa->LogP Pass Release for Biological Assay LogP->Pass

Figure 1: Integrated analytical workflow for BDICA characterization.

Protocol 1: Structural Elucidation (NMR & MS)[1]

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the structure and specifically verify N-benzylation versus C-benzylation (a common synthetic byproduct).

Methodology:

  • Solvent: DMSO-d6 is required due to the low solubility of the free acid in CDCl3.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Critical Signal Verification:

    • The N-benzyl methylene protons (

      
      ) are diagnostic. They typically appear as a sharp singlet around 5.40–5.50 ppm.
      
    • If alkylation occurred at C3 (displacing a methyl) or on the carboxylate (ester formation), this shift would be absent or significantly shielded.

Expected 1H NMR Data Table (400 MHz, DMSO-d6):

PositionProton TypeMultiplicityChemical Shift (

, ppm)
IntegrationDiagnostic Note
COOH Carboxylic Acidbr s12.00 – 12.501HExchangeable with D2O
Ar-H Indole C4s / d8.151HDeshielded by C5-COOH
Ar-H Indole C6dd7.751HOrtho coupling to C7
Ar-H Indole C7d7.451H
Ph-H Benzyl Aromaticm7.20 – 7.353HMeta/Para protons
Ph-H Benzyl Aromaticd6.95 – 7.052HOrtho protons (shielded by indole ring current)
N-CH2 Methylenes5.45 2HKey ID for N-alkylation
C2-CH3 Methyls2.353H
C3-CH3 Methyls2.203HDistinct from C2-Me
Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


) and analyze fragmentation.

Protocol:

  • Ionization: ESI Positive Mode (ESI+).[1]

  • Mobile Phase: 0.1% Formic Acid in Methanol.

  • Observed Mass:

    
     (Calc: 280.1338).
    

Fragmentation Logic (MS/MS): The fragmentation pattern is distinct for N-benzyl indoles. The primary loss is the benzyl cation (tropylium ion), followed by decarboxylation.

MS_Fragmentation Parent Parent Ion [M+H]+ = 280.13 Frag1 Loss of Benzyl Group [M+H - C7H7]+ = 189.08 Parent->Frag1 -91 Da Tropylium Tropylium Ion [C7H7]+ = 91.05 Parent->Tropylium Charge Retention Frag2 Decarboxylation [M+H - C7H7 - CO2]+ = 145.09 Frag1->Frag2 -44 Da

Figure 2: Proposed ESI+ fragmentation pathway for BDICA.

Protocol 2: Chromatographic Purity (UHPLC-PDA)

Objective: Quantify purity and detect synthesis precursors (e.g., 2,3-dimethylindole-5-carboxylic acid, benzyl bromide).

Rationale: The carboxylic acid moiety causes peak tailing on standard C18 columns due to silanol interactions. An acidic mobile phase is strictly required to suppress ionization (


).

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Column Temp: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (aromatic backbone) and 280 nm (indole specific).

Gradient Table:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
1.0955Hold
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibrate
12.0955End

Acceptance Criteria:

  • Purity: > 98.0% (Area %).

  • Resolution: > 2.0 between BDICA and nearest impurity (likely de-benzylated precursor).

  • Tailing Factor: < 1.5 (controlled by TFA).

Protocol 3: Physicochemical Profiling

Understanding the physicochemical behavior is vital for formulation. BDICA is a weak acid with high lipophilicity.

pKa Determination (Potentiometric)
  • Method: Potentiometric titration in Methanol/Water co-solvent (due to insolubility in pure water) followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.

  • Expected pKa: ~4.4 – 4.8 (typical for indole-5-carboxylic acids).

  • Relevance: At physiological pH (7.4), the compound will be ionized (anionic), improving solubility compared to the gastric environment (pH 1.2).

Lipophilicity (LogP/LogD)
  • Predicted LogP: ~3.9 (Highly Lipophilic).

  • Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation.

  • Protocol (HPLC method):

    • Run standard calibration with known LogP standards (e.g., Toluene, Naphthalene).

    • Calculate capacity factor (

      
      ) for BDICA.
      
    • Interpolate LogP.[2]

  • Implication: High LogP suggests high permeability but potential solubility-limited absorption. Formulation with cyclodextrins or salt formation (e.g., Sodium salt) is recommended for biological assays.

References

  • PubChem. (2025).[3] 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link][4]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1] Molecules.[5][6][2][3][4][7][8][9][10][11][12] [Link]

  • National Institutes of Health (NIH). (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids.[1] Journal of Chromatography B. [Link]

Sources

Application Note: Strategic HPLC Purification of Indole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole carboxylic acid derivatives are a structural cornerstone in drug discovery, serving as scaffolds for NSAIDs (e.g., Indomethacin), auxins in agrochemistry, and tryptophan metabolites.[1] However, their purification presents a distinct "hydrophobic-polar paradox."[1] The indole core is highly hydrophobic and prone to


-

interactions, while the carboxylic acid tail introduces pH-dependent polarity. Furthermore, the nitrogen atom in the indole ring, though not strongly basic (

), can still participate in hydrogen bonding with residual silanols, leading to severe peak tailing.[1]

This guide moves beyond generic protocols to provide a mechanism-based approach for purifying these compounds, ensuring high recovery and purity from analytical scouting to preparative isolation.

Physicochemical Considerations: The "Why" Before the "How"

To design a robust method, we must first understand the analyte's behavior in solution.

The Ionization State (Ion Suppression)

Indole-3-carboxylic acid derivatives typically have a carboxyl group


 between 4.0 and 5.0.
  • pH > 5.0: The molecule is deprotonated (

    
    ). It becomes highly polar, eluting near the void volume (retention factor 
    
    
    
    ) on C18 columns, often co-eluting with polar impurities.
  • pH < 2.5: The molecule is protonated (

    
    ). It behaves as a neutral, hydrophobic species, interacting strongly with the C18 stationary phase.[1]
    

Expert Insight: We utilize Ion Suppression Chromatography .[2] By maintaining the mobile phase pH at


 (approx. 2 units below the 

), we force the equilibrium toward the neutral form. This maximizes retention, resolution, and loading capacity.[1]
The Silanol Interaction

Even at low pH, the indole nitrogen can interact with acidic silanols on the silica surface.

  • Consequence: Peak tailing (Asymmetry > 1.5).

  • Solution: Use "End-capped" columns or "Polar-Embedded" phases. Polar-embedded groups (e.g., amide or carbamate linkers) shield the silica surface and provide an alternative interaction site for the indole ring, improving peak shape without requiring ion-pairing reagents like TEA.

Analytical Method Development Protocol

Column Selection Decision Tree

Do not default to a generic C18 without assessment. Use this logic:

ColumnSelection Start Start: Analyze Analyte Structure CheckBasic Does it have a basic side chain? (e.g., Tryptamine derivative) Start->CheckBasic BasicYes Yes: High pH Strategy CheckBasic->BasicYes Basic Amine Present BasicNo No: Acidic Strategy CheckBasic->BasicNo Neutral/Acidic Only HybridCol Use Hybrid Silica (High pH Stable) Mobile Phase: 10mM NH4HCO3 (pH 10) BasicYes->HybridCol CheckAromatic Is it highly aromatic/planar? BasicNo->CheckAromatic AromaticYes Yes: Phenyl-Hexyl Column (Exploit pi-pi interactions) CheckAromatic->AromaticYes Polycyclic AromaticNo No: C18 End-Capped (Standard Hydrophobicity) CheckAromatic->AromaticNo Standard Indole

Figure 1: Decision matrix for stationary phase selection based on indole derivative functionality.

Mobile Phase Selection
  • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for best peak shape).

    • Note: TFA acts as an ion-pairing agent, sharpening peaks but suppressing MS ionization.[1] If MS detection is required, use Formic Acid.[3] If purifying by UV, use TFA.

  • Solvent B: Acetonitrile + 0.1% Modifier (same as A).[4] Acetonitrile is preferred over Methanol for indoles due to lower backpressure and sharper peaks (lower viscosity).

Protocol: Analytical Scouting Gradient

Objective: Determine the elution %B for the target compound.

  • Column: C18, 4.6 x 100 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (improves mass transfer for fused rings).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B[4]

    • 20 min: 95% B

  • Detection: UV at 280 nm (Indole max) and 254 nm.

Scale-Up to Preparative Purification[3][5][6][7]

Direct linear scale-up often fails due to solubility issues or lack of resolution. We use a Focused Gradient strategy.

Step 1: Calculate Loadability

A standard C18 column can typically load 1% of the stationary phase mass.

Column Dimension (mm)Approx. Silica Mass (g)Max Load (mg) @ 1% LoadFlow Rate (mL/min)
4.6 x 150 (Analytical) 1.5151.0
19 x 150 (Prep) 2525017 - 21
30 x 150 (Prep) 6060042 - 50
50 x 150 (Industrial) 1701,700118 - 130
Step 2: Design the Focused Gradient

Instead of a full 5-95% run, "focus" the gradient around the elution point found in the scouting run.

The Formula: If the peak elutes at X% B in the scouting run:

  • Start: (X - 10)% B

  • End: (X + 10)% B

  • Duration: 10-15 minutes (shallow slope).

Example:

  • Scouting: Target elutes at 45% B.

  • Prep Gradient: 35% B to 55% B over 12 minutes.

  • Result: This "stretches" the chromatogram, maximizing the distance between the target and impurities.

Step 3: Injection Solvent Strategy (Critical)

Indole derivatives often require DMSO or DMF for solubility at high concentrations (e.g., 100 mg/mL). Injecting 1 mL of DMSO into a water-rich stream causes "Solvent Shock"—the analyte precipitates or travels with the DMSO plug, ruining separation.

Protocol: Sandwich Injection

  • Sample: Dissolve indole in minimum DMSO.

  • Diluent: Dilute 1:1 with Initial Mobile Phase (if possible without precipitation).

  • Injection Loop: If using an autosampler, bracket the sample plug with a weak solvent (water) air gap, or use "at-column dilution" pumps if available.

Workflow Visualization

ScaleUpWorkflow Step1 1. Analytical Scouting (5-95% Gradient) Step2 2. Determine Elution %B (e.g., Peak at 45%) Step1->Step2 Step3 3. Calculate Focused Gradient (Start: %B-10, End: %B+10) Step2->Step3 Step4 4. Solubility Check (DMSO vs. Mobile Phase) Step3->Step4 Step5 5. Prep Injection (Scale Flow & Volume) Step4->Step5

Figure 2: Systematic workflow for scaling up from analytical scouting to preparative isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Fronting Peaks Solubility mismatch (DMSO injection) or Column Overload.Dilute sample with water/buffer. Reduce injection volume.
Tailing Peaks Silanol interaction or high pH.[5]Lower pH to < 2.5. Add 0.1% TFA. Switch to "Polar Embedded" column.
Split Peaks Sample solvent too strong.Use "Sandwich Injection" or dilute sample in mobile phase A.
Recovery < 80% Irreversible adsorption or precipitation.Check if compound precipitated in fraction collector. Wash column with 100% ACN or IPA.

References

  • Sielc Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC.[4] Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2: How Much Can You Load? Retrieved from [Link]

  • Stoll, D. (2023).[4] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Frankenberger, W. T., & Poth, M. (1987).[1][2] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[1][2] Retrieved from [Link]

Sources

using 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid in anticancer assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid (BDIC-5) in Anticancer High-Throughput Screening

Executive Summary

This guide details the experimental protocols for utilizing 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (herein referred to as BDIC-5 ) in oncology research.[1] While BDIC-5 is frequently employed as a chemical intermediate, its structural homology to bioactive indoles (e.g., Indomethacin, sPLA2 inhibitors) makes it a critical scaffold for Structure-Activity Relationship (SAR) studies targeting inflammation-driven carcinogenesis and tubulin dynamics.[1]

This document provides a validated workflow for solubilization, cytotoxicity profiling (MTT/MTS), and mechanistic interrogation (COX-2/PGE2 suppression), ensuring reproducible data generation for drug discovery campaigns.[1]

Compound Profile & Physicochemical Management

Rationale: BDIC-5 is highly lipophilic due to the N-benzyl and C2/C3-dimethyl substitutions.[1] Improper handling leads to micro-precipitation in aqueous media, causing false-negative IC50 values.[1]

PropertyValueImplication for Assay
CAS Number 313498-12-3Verification Standard
Molecular Weight 279.34 g/mol Calculation of Molarity
LogP (Predicted) ~3.9 - 4.2High membrane permeability; Risk of precipitation >50 µM
Solubility DMSO (>20 mM)Do not dissolve directly in PBS/Media
Stability Stable at -20°C (Solid)Avoid repeated freeze-thaw of DMSO stocks
Protocol: Stock Solution Preparation
  • Weighing: Weigh 2.8 mg of BDIC-5 into a sterile, amber glass vial (to prevent photodegradation).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade) to achieve a 10 mM stock .

  • Sonication: Sonicate at 40 kHz for 30 seconds to ensure complete dissolution.

  • Sterilization: If using in long-term culture (>24h), filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Aliquot into 50 µL volumes and store at -80°C.

Application I: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of BDIC-5 against solid tumor cell lines (e.g., MCF-7, A549). Mechanism: Assessment of mitochondrial reductase activity as a proxy for cell viability.

Experimental Workflow

CytotoxicityWorkflow Stock BDIC-5 Stock (10 mM DMSO) Dilution Serial Dilution (1:2 or 1:3 in Media) Stock->Dilution Max 0.5% DMSO Incubation Treatment (48-72 Hours) Dilution->Incubation Add Compound Seeding Cell Seeding (3-5k cells/well) Seeding->Incubation Adherence (24h) Readout MTT Addition & Absorbance (570nm) Incubation->Readout Lysis/Solubilization

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Detailed Protocol
  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.[1]

    • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Critical Step: Do not add 100% DMSO stock directly to cells.

    • Prepare a 2x Working Solution in culture media (e.g., 200 µM BDIC-5 in media = 2% DMSO).[1]

    • Perform serial dilutions in media to generate concentrations: 100, 33, 11, 3.7, 1.2, 0.4 µM.

  • Treatment:

    • Remove old media from cell plate.

    • Add 100 µL of fresh media + 100 µL of 2x Compound dilutions (Final DMSO < 1%).

    • Controls:

      • Negative:[1] 0.5% DMSO Vehicle.

      • Positive: Doxorubicin (1 µM) or Indomethacin (100 µM) for scaffold comparison.[1]

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL).[1] Incubate 3–4 hours.

    • Aspirate media, add 150 µL DMSO to dissolve formazan.

    • Read Absorbance at 570 nm .

Application II: Mechanistic Validation (COX-2/PGE2 Suppression)

Objective: Evaluate if BDIC-5 acts via the inflammatory-oncology axis.[1] Scientific Grounding: Indole-5-carboxylic acids share pharmacophore features with NSAIDs (e.g., Indomethacin).[1] Many anticancer indoles function by suppressing Prostaglandin E2 (PGE2) in the tumor microenvironment.[1]

Protocol: PGE2 Competitive ELISA
  • Induction: Seed A549 cells (COX-2 high).[1] Stimulate with IL-1β (10 ng/mL) to upregulate COX-2 expression.[1]

  • Co-Treatment: Treat simultaneously with BDIC-5 (at IC10 concentration to avoid killing cells) for 24 hours.

  • Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1000 x g to remove debris.

  • Quantification: Use a PGE2 Competitive ELISA Kit.

    • Expectation: If BDIC-5 targets the COX/PGE2 axis, a dose-dependent decrease in supernatant PGE2 will be observed compared to Vehicle+IL-1β control.[1]

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (4-parameter logistic fit) to determine potency.[1]


[1]
Interpretation Guide
IC50 Range (µM)ClassificationRecommended Action
< 1 µM Highly PotentPrioritize for kinase profiling and in vivo studies.[1]
1 – 10 µM Moderate HitPerform SAR to optimize benzyl ring substitutions.
10 – 50 µM Weak/ScaffoldUse as a starting block; check solubility limits.[1]
> 50 µM InactiveCompound likely inactive; check for precipitation.[1]

Strategic Logic: Pathway Prioritization

Use the following logic tree to determine the next experimental steps based on your initial hits.

PathwayLogic Start BDIC-5 Cytotoxicity Data Potent IC50 < 10 µM Start->Potent Weak IC50 > 20 µM Start->Weak Optimize SAR CheckCycle Cell Cycle Analysis (Flow Cytometry) Potent->CheckCycle Primary Path CheckCOX COX-2 Inhibition (PGE2 ELISA) Potent->CheckCOX Secondary Path Tubulin G2/M Arrest: Tubulin Target CheckCycle->Tubulin Apoptosis Sub-G1 Peak: Pro-Apoptotic CheckCycle->Apoptosis

Figure 2: Decision matrix for mechanistic deconvolution of Indole-5-carboxylic acid hits.[1]

References & Authoritative Sources

  • Indole Scaffolds in Oncology:

    • Review of Indole Derivatives as Anticancer Agents.[2][3][4][5][6][7][8][9] The indole nucleus is a "privileged scaffold" capable of binding multiple receptors with high affinity.

    • Source: [1]

  • Structural Homology (Indomethacin/COX):

    • Indomethacin (Indole-3-acetic acid) repurposing in cancer.[1] BDIC-5 shares the N-benzyl/benzoyl and indole core features relevant to COX-2 inhibition.[1]

    • Source: [1]

  • Related Indole-Carboxylic Acid Activity:

    • Synthesis and Evaluation of Indole-5-carboxylic acid derivatives. Studies showing modification at the 1- and 2-positions (like BDIC-5) significantly impacts cytotoxicity against MCF-7 cells.[1]

    • Source:

  • Chemical Identity Verification:

    • 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 313498-12-3).[1][10][11][12][13]

    • Source: [1]

Sources

Application Note: High-Precision Evaluation of Indole Derivatives in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core moiety for a vast array of anticancer agents, including Vinca alkaloids (Vinblastine, Vincristine) and synthetic derivatives like Combretastatins.

Why Indoles? Indole derivatives primarily exert cytotoxicity through two distinct mechanisms:

  • Tubulin Destabilization: Many synthetic indoles bind to the colchicine-binding site of tubulin, inhibiting polymerization. This prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Certain derivatives target receptor tyrosine kinases (RTKs) or serine/threonine kinases, disrupting downstream survival signaling (PI3K/Akt/mTOR).

The Challenge: Synthetic indole derivatives often suffer from poor aqueous solubility . A standard "add-and-read" protocol frequently yields false negatives (due to precipitation) or false positives (due to non-specific toxicity of high DMSO concentrations). This guide presents a validated, self-checking workflow designed to eliminate these artifacts.

Phase I: Compound Characterization & Solubility (The "Go/No-Go" Step)

Before any cell sees a compound, you must validate the delivery system. Indoles are lipophilic; improper solubilization is the #1 cause of irreproducible IC50 data.

Solubility Validation Protocol

Objective: Determine the maximum soluble concentration in cell culture media (not just DMSO).

  • Stock Preparation: Dissolve the solid indole derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If visible particles remain, sonicate at 37°C for 5 minutes.

  • The "Crash" Test:

    • Prepare a clear 1.5 mL Eppendorf tube with 995 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS).

    • Add 5 µL of the 10 mM stock (0.5% DMSO final).

    • Vortex immediately.

    • Visual Check: Hold against a dark background. Turbidity or crystal formation indicates precipitation.

    • Microscopic Check: Place 100 µL in a well and observe under 20x objective. Needle-like crystals are common with indoles.

Decision Matrix:

  • Clear Solution: Proceed to cytotoxicity screening.[1]

  • Precipitate: Reduce stock concentration to 5 mM or 1 mM. Do not test precipitated compounds; the local concentration is unknown, and crystals cause physical stress to cells.

Phase II: Cytotoxicity Screening (MTT Assay)

Principle: The reduction of MTT (yellow) to formazan (purple) by mitochondrial succinate dehydrogenase. This measures metabolic activity, a proxy for viability.[1]

Critical Nuance for Indoles: Some indole derivatives can chemically reduce MTT without enzymes. Control Requirement: You must include a "Compound Only" well (media + compound + MTT, no cells) to check for abiotic reduction.

Experimental Design (96-Well Plate)
RowWells 1-2 (Controls)Wells 3-10 (Dose Response)Wells 11-12 (Blank/Edge)
A PBS (Edge Effect Buffer)PBSPBS
B-G Vehicle Control (0.5% DMSO) Test Compound (0.01 - 100 µM) Media Blank
H Pos. Control (e.g., Taxol) Compound Interference Control PBS
Step-by-Step Protocol
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 100 µL media.

    • Note: Avoid the outer wells (Rows A/H, Cols 1/12) to prevent the "Edge Effect" caused by evaporation. Fill these with sterile PBS.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare 2X serial dilutions of the indole derivative in media (max DMSO 1%).

    • Add 100 µL of 2X drug solution to the 100 µL of media already in the wells (Final DMSO 0.5%).

    • Incubate for 48 or 72 hours (Indoles acting on tubulin often require 2 cell cycles to show effect).

  • MTT Addition:

    • Add 20 µL of MTT (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Check for purple crystals.[1]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan.

    • Shake plate on orbital shaker for 15 mins.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Phase III: Mechanistic Validation (Flow Cytometry)

If the indole derivative shows cytotoxicity (IC50 < 10 µM), the next step is to confirm the mechanism. Most active indoles cause G2/M Arrest followed by Apoptosis .

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Propidium Iodide (PI) intercalates into DNA.[2] Fluorescence intensity is proportional to DNA content.

  • G0/G1: 2N DNA.

  • S Phase: 2N–4N DNA.

  • G2/M: 4N DNA (Indoles typically cause accumulation here).

Protocol:

  • Treatment: Treat 1x10^6 cells in a 6-well plate with the IC50 concentration of the indole for 24 hours.

  • Harvest: Trypsinize cells and collect floating dead cells (crucial for apoptosis data).

  • Fixation:

    • Wash with cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 70% Ethanol dropwise while vortexing gently.

    • Pause Point: Store at -20°C for >2 hours (or up to weeks).

  • Staining:

    • Pellet cells (500g, 5 min). Wash 1x with PBS.[2][3]

    • Resuspend in 500 µL PI/RNase Staining Solution :

      • PI: 50 µg/mL[2]

      • RNase A: 100 µg/mL (Essential to digest RNA, which PI also stains).[3]

      • Triton X-100: 0.1% (Permeabilization).

    • Incubate 30 mins at 37°C in the dark.

  • Analysis: Run on Flow Cytometer (excitation 488 nm, emission ~600 nm).

Tubulin Polymerization Assay (In Vitro)

Rationale: To prove direct target engagement. If the indole inhibits tubulin, polymerization (measured by fluorescence or turbidity) will be suppressed.

Workflow Visualization:

IndoleMechanism Figure 1: Indole Derivative Mechanism of Action & Assay Workflow Indole Indole Derivative Tubulin Tubulin Heterodimers Indole->Tubulin Binds Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Assay_Tubulin Assay: Tubulin Polymerization (Fluorescence/Turbidity) Polymerization->Assay_Tubulin Spindle Mitotic Spindle Defect Polymerization->Spindle Destabilization Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint G2M G2/M Cell Cycle Arrest Checkpoint->G2M Assay_Flow Assay: Flow Cytometry (PI Staining) G2M->Assay_Flow Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Prolonged Arrest Assay_MTT Assay: MTT Viability Apoptosis->Assay_MTT

Caption: Mechanistic pathway of indole derivatives showing inhibition of tubulin polymerization leading to G2/M arrest and apoptosis, mapped to specific validation assays.

Data Analysis & Troubleshooting

IC50 Calculation

Do not use linear regression. Use Non-linear regression (sigmoidal dose-response) :



  • 
    : Log of concentration.
    
  • 
    : Normalized response (Absorbance).
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
High variance between replicate wells Pipetting error or "Edge Effect"Use multi-channel pipettes; fill outer wells with PBS.
High background in "No Cell" controls Compound precipitation or reductionCheck solubility; use "Compound Only" subtraction.
G2/M peak not observed in Flow Cytometry Incorrect time pointIndoles act fast. Check 12h, 24h, and 48h. Apoptosis (Sub-G1) might mask G2/M at late stages.
Low cell recovery after fixation Clumping during ethanol additionVortex while adding ethanol dropwise.[2] Do not dump ethanol in.

References

  • Indole Derivatives as Anticancer Agents: Singh, P., et al. (2020).[4] "Indole Derivatives as Potential Anticancer Agents: A Review." Journal of Chemistry. Link

  • MTT Assay Protocol: Abcam. "MTT Assay Protocol." Abcam Protocols. Link

  • Tubulin Polymerization Assay: Cytoskeleton, Inc.[5] "Tubulin Polymerization Assay Using >99% Pure Tubulin." Cytoskeleton Product Guides. Link

  • Cell Cycle Analysis: University of Toronto Flow Cytometry Facility. "DNA Staining with Propidium Iodide for Cell Cycle Analysis." Link

  • Solubility Testing: National Institute of Environmental Health Sciences (NIEHS). "Test Method Protocol for Solubility Determination." Link

Sources

Application Note: Optimized Molecular Docking Protocol for 1-Benzyl-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-indole scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for tubulin polymerization inhibitors (targeting the colchicine binding site), kinase inhibitors, and agents acting on cytosolic phospholipase A2


 (cPLA

).

Docking these compounds presents specific challenges:

  • Hydrophobic Dominance: The lipophilic nature of the benzyl and indole rings requires scoring functions that accurately weight van der Waals and

    
    -stacking interactions over electrostatics.
    
  • Rotational Freedom: The methylene linker (

    
    ) at the 
    
    
    
    position introduces a critical rotatable bond, creating a "hinge" effect that significantly alters the swept volume of the ligand.
  • Induced Fit: The bulky benzyl group often requires receptor side-chain flexibility to accommodate the ligand, rendering rigid-receptor protocols insufficient.

This protocol outlines a high-precision workflow for docking 1-benzyl-indole derivatives, using the Tubulin-Colchicine site (PDB: 4O2B) as the primary validation model.

Pre-Docking Preparation

Ligand Preparation: The Geometry Criticality

Standard force-field minimization often fails to accurately predict the torsion angle of the


-benzyl bond.
  • Protocol:

    • Generate 3D conformers using a systematic search (e.g., ConfGen).

    • Crucial Step: Perform a Geometry Optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level for the core scaffold to fix the indole-benzyl dihedral angle.

    • Assign partial charges using the RESP (Restrained Electrostatic Potential) method rather than standard Gasteiger charges, as the indole nitrogen's electron density is delocalized into the aromatic system.

Receptor Preparation: Hydrophobic Pocket Management
  • Target Selection: Use PDB ID: 4O2B (Tubulin-Colchicine complex) as the reference structure.[1][2]

  • Water Handling: The colchicine binding site is a deep hydrophobic cleft.

    • Rule: Remove all solvent molecules unless a water molecule forms a bridge between the indole nitrogen (if unsubstituted) or a functional group and the protein backbone (e.g., Val238 in Tubulin). For 1-benzyl-indoles, the N1 is substituted, so waters are generally excluded to prevent steric clashes with the benzyl group.

  • Protonation: Set pH to 7.4. Ensure Histidine tautomers are optimized for hydrogen bonding networks.

Core Docking Protocol

Grid Generation

The grid must encompass the hydrophobic sub-pockets that accommodate the benzyl ring.

  • Center: Define the grid box center using the centroid of the co-crystallized ligand (Colchicine).

  • Dimensions:

    
     Å. This is larger than standard (
    
    
    
    ) to allow the benzyl group to explore the "Zone 2" hydrophobic pocket of the colchicine site.
Search Algorithm Settings

Due to the steric bulk of the benzyl group, a Lamarckian Genetic Algorithm (LGA) or an Iterative Local Search is required. Standard rigid docking will likely result in high-energy collisions.

ParameterSettingRationale
Algorithm Lamarckian GA (AutoDock) or VinaHandles the flexible linker effectively.
Exhaustiveness 32 (Vina) / 100 runs (AD4)High sampling needed for the flexible benzyl "tail."
Rotatable Bonds Activate Benzyl LinkerThe

and

bonds must be active.
Scoring Function ChemPLP or VinaOptimized for steric/hydrophobic fitting.
Visual Workflow (DOT)

DockingWorkflow Start Start: 1-Benzyl-Indole Scaffold LigandPrep Ligand Prep: DFT Opt (B3LYP/6-31G*) Fix Dihedrals Start->LigandPrep ReceptorPrep Receptor Prep (PDB: 4O2B): Strip Waters Protonate (pH 7.4) Start->ReceptorPrep GridGen Grid Generation: Focus: Colchicine Site Size: 24x24x24 Å LigandPrep->GridGen ReceptorPrep->GridGen Docking Docking Execution: Lamarckian GA Exhaustiveness: 32 GridGen->Docking Analysis Interaction Profiling: Pi-Stacking Check Hydrophobic Contacts Docking->Analysis Validation Validation: Redocking RMSD < 2.0 Å MM-GBSA Calculation Analysis->Validation Validation->Docking If RMSD > 2.0 Å

Figure 1: Step-by-step workflow for docking 1-benzyl-indole derivatives, emphasizing the split between ligand geometry optimization and receptor grid definition.

Post-Docking Analysis & Interaction Profiling

For 1-benzyl-indoles, a low binding energy score is insufficient. You must verify specific interaction motifs:

  • 
     Stacking: 
    
    • Check for T-shaped or parallel-displaced stacking between the Indole core and aromatic residues (e.g., Tyr224 in Tubulin).

    • Check for interactions between the Benzyl moiety and hydrophobic pockets (e.g., Val238, Cys241).

  • Cation-

    
     Interactions: 
    
    • If the target has Lysine or Arginine nearby, verify if the electron-rich indole ring forms a cation-

      
       interaction.
      
  • Hydrophobic Enclosure:

    • Calculate the Lipophilic Efficiency (LipE) . The benzyl group should be buried, not solvent-exposed.

Decision Tree for Pose Selection

PoseSelection Input Docked Pose CheckRMSD RMSD vs Crystal < 2.0 Å? Input->CheckRMSD CheckPi Pi-Stacking Present? CheckRMSD->CheckPi Yes Reject REJECT POSE Refine Grid/Conformers CheckRMSD->Reject No CheckBurial Benzyl Group Buried? CheckPi->CheckBurial Yes CheckPi->Reject No Accept ACCEPT POSE Proceed to MD CheckBurial->Accept Yes CheckBurial->Reject No

Figure 2: Decision logic for accepting a docked pose. Hydrophobic burial of the benzyl group is a non-negotiable criterion for this scaffold.

Validation Strategy

A protocol is only as good as its validation.

  • Redocking (Self-Docking):

    • Extract the co-crystallized ligand (e.g., Colchicine from 4O2B).[2]

    • Redock it using the parameters defined in Section 3.2.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3][4][5]

  • Enrichment Analysis (Optional but Recommended):

    • Seed 10 active 1-benzyl-indole inhibitors into a set of 500 decoys (property-matched).

    • Perform the docking screen.[2][4][5][6][7][8][9]

    • Calculate the Area Under the Curve (AUC) of the ROC plot. An AUC > 0.7 indicates the protocol can distinguish actives from noise.

  • MM-GBSA Rescoring:

    • Docking scores are approximate. For the top 10 poses, calculate the binding free energy (

      
      ) using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). This accounts for solvation effects which are critical for hydrophobic ligands.
      

References

  • Tubulin Binding Context: "In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations." PubMed Central.

  • Indole Scaffold Importance: "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." MDPI.

  • Validation Standards: "Ten quick tips to perform meaningful and reproducible molecular docking calculations." PLOS Computational Biology.[9]

  • Hydrophobic Docking Challenges: "Docking of hydrophobic ligands with interaction-based matching algorithms." Bioinformatics.

  • Target Structure (PDB 4O2B): "Crystal structure of the tubulin-colchicine complex."[2] RCSB PDB.

Sources

Application Note: Strategic Development of Indole Derivatives as Kinase Inhibitors

[1]

Executive Summary & Scientific Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its planar, bicyclic heteroaromatic architecture mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor effectively within the hinge region of the kinase catalytic domain.

This guide details the end-to-end workflow for developing indole-based inhibitors, specifically focusing on 3-substituted indolin-2-ones (oxindoles), a class exemplified by FDA-approved drugs like Sunitinib and Nintedanib . We provide a validated synthetic route, a bioluminescent biochemical assay protocol, and a cellular target engagement workflow.

Mechanism of Action

Most indole derivatives function as Type I or Type I½ inhibitors :

  • Hinge Binding: The indole NH (donor) and C=2 (acceptor, in oxindoles) form critical hydrogen bonds with the kinase hinge region backbone residues.

  • Hydrophobic Pocket: Substituents at the C-3 position project into the solvent-exposed region or the hydrophobic back pocket, determining selectivity (e.g., VEGFR vs. CDK selectivity).

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires balancing potency with physicochemical properties.

Structural FeatureFunctionOptimization Strategy
Indole NH (Pos 1) H-bond DonorMust remain unsubstituted to maintain H-bond with the hinge region (e.g., Glu residue).[1]
C-5 Substitution Hydrophobic InteractionHalogens (F, Cl) here often improve metabolic stability and potency (e.g., 5-Fluoro in Sunitinib).[1]
C-3 Modification Selectivity GatekeeperIntroduction of a benzylidene or heteroaryl-methylene group via condensation.[1] This moiety dictates kinase spectrum.
Solubilizing Tail PK ImprovementAdding basic amines (e.g., diethylamine, piperazine) to the C-3 substituent enhances aqueous solubility and lysosomal trapping.[1]

Visualization: Kinase Signaling Pathway[3]

To understand the downstream effects of inhibition, we must visualize the target pathway. The following diagram illustrates the VEGFR2 signaling cascade, a primary target for indole-based angiokinase inhibitors.

VEGFR_PathwayVEGFVEGF LigandVEGFR2VEGFR2 (RTK)VEGF->VEGFR2ActivationPLCgPLCγVEGFR2->PLCgRAFRAFVEGFR2->RAFIndoleIndole Inhibitor(ATP Competitive)Indole->VEGFR2InhibitionPKCPKCPLCg->PKCERKERK1/2PKC->ERKMEKMEKRAF->MEKMEK->ERKNucleusNucleus: Proliferation & AngiogenesisERK->NucleusTranslocation

Figure 1: VEGFR2 signaling cascade showing the intervention point of indole-based ATP-competitive inhibitors.[1]

Protocol A: Chemical Synthesis of 3-Substituted Indolinones

This protocol describes the synthesis of a Sunitinib analog via a Knoevenagel condensation. This method is preferred for its high atom economy and typically high yields.

Target Compound: 5-Fluoro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one.[1]

Reagents & Equipment[2][4][5]
  • Reactants: 5-Fluorooxindole (1.0 eq), 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).[1]

  • Catalyst: Piperidine (0.1 eq).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Fluorooxindole (1.51 g, 10 mmol) and 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (1.23 g, 10 mmol) in 40 mL of absolute Ethanol.

  • Catalysis: Add Piperidine (100 µL) dropwise to the suspension.

    • Expert Insight: Piperidine acts as a base catalyst to deprotonate the C-3 position of the oxindole, facilitating the nucleophilic attack on the aldehyde.

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 3–5 hours.

    • Checkpoint: The reaction usually turns from a pale suspension to a deep yellow/orange precipitate. Monitor via TLC (Hexane:EtOAc 1:1).

  • Isolation: Cool the reaction mixture to room temperature and then to 4°C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Hexane (2 x 10 mL) to remove unreacted aldehyde and catalyst.

  • Drying: Dry the orange solid in a vacuum oven at 50°C overnight.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS. Expect a singlet around 13.5 ppm (pyrrole NH), 10.8 ppm (oxindole NH), and a vinyl proton singlet around 7.6 ppm.

Synthesis_WorkflowStartStart:5-Fluorooxindole+ AldehydeMixSolubilize in EtOHAdd PiperidineStart->MixRefluxReflux 3-5h(Knoevenagel Condensation)Mix->RefluxCoolCool to 4°CPrecipitate FormationReflux->CoolFilterVacuum FiltrationCool->FilterWashWash:1. Cold EtOH2. HexaneFilter->WashDryDry in Vacuum OvenWash->DryEndFinal Product:Yellow/Orange SolidDry->End

Figure 2: Synthetic workflow for Knoevenagel condensation of oxindole derivatives.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

To validate the potency of the synthesized inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega).[2] This homogeneous assay quantifies kinase activity by measuring the ADP produced during the reaction.[2][3]

Why ADP-Glo?
  • Self-Validating: High Z' factors (>0.7) ensure reliability.

  • Universal: Applicable to any kinase (Ser/Thr or Tyr) without substrate modification.

  • High Dynamic Range: Detects inhibition even at low ATP conversion rates.

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu, Tyr) 4:1 (for VEGFR/RTKs) or specific peptide.

  • ATP: Ultra-pure ATP (concentration set to Km of the specific kinase, typically 10–50 µM).

  • ADP-Glo Reagent & Kinase Detection Reagent. [4][5]

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold serial dilution of the indole inhibitor in DMSO. Transfer 1 µL to a 384-well white low-volume plate.

  • Enzyme Addition: Dilute the Kinase (e.g., recombinant VEGFR2) in Kinase Buffer. Add 2 µL of kinase solution to the wells.

    • Expert Insight: Pre-incubate compound and kinase for 10 minutes. This allows for the detection of slow-binding inhibitors (Type II), which are common with indole scaffolds.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix.

    • Final Volume: 5 µL.

    • Incubation: 60 minutes at Room Temperature (RT).

  • ADP-Glo Reaction (Stop Step): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT.

    • Mechanism:[2][6][7][8] This stops the kinase reaction and depletes all remaining unconsumed ATP.[2]

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.

    • Mechanism:[2][6][8] Converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.[4][3][9]

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation to determine IC50.

Data Interpretation Example:

CompoundTargetIC50 (nM)Selectivity Note
Sunitinib (Ref) VEGFR210–80High potency, multi-targeted
Indole Analog 1 VEGFR245Good potency
Indole Analog 2 VEGFR2>10,000Inactive (Check solubility)

Protocol C: Cellular Target Engagement (Western Blot)

Biochemical potency must translate to cellular activity. We assess the inhibition of autophosphorylation of the receptor.

Protocol
  • Seeding: Seed HUVEC or Porcine Aortic Endothelial (PAE/KDR) cells in 6-well plates. Grow to 80% confluency.

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal phosphorylation.

  • Treatment: Treat cells with the indole inhibitor (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with VEGF ligand (50 ng/mL) for 10 minutes.

    • Control: Include a "No VEGF" control to establish baseline.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting: Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibody: Anti-pVEGFR2 (Tyr1175).

    • Loading Control: Anti-Total VEGFR2 or Anti-GAPDH.

  • Result: A dose-dependent disappearance of the pVEGFR2 band confirms cellular target engagement.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Medicinal Chemistry. (2023).

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones. Journal of Medicinal Chemistry. (1998).

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. Molecules. (2021).

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening. Methods in Molecular Biology.

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid [1][2][3][4]

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 313498-12-3 ) is a rigid, lipophilic scaffold widely utilized in medicinal chemistry. Its structural significance lies in the indole core's ability to mimic purine or amino acid side chains, while the C5-carboxylic acid provides a versatile handle for diversification.

This guide details the chemical profile, synthesis protocols, and downstream applications of this intermediate, specifically focusing on its role in developing Cytosolic Phospholipase A2α (cPLA2α) inhibitors and Cholinesterase inhibitors for neurodegenerative research.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS Number 313498-12-3
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.33 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa (Calc) ~4.5 (Carboxylic acid)
LogP 3.9 (High Lipophilicity)
Storage 2-8°C, Desiccated

Synthesis Protocol: N-Benzylation Workflow

The primary route to this intermediate involves the N-alkylation of the commercially available precursor 2,3-dimethyl-1H-indole-5-carboxylic acid. The high pKa of the indole N-H requires strong bases for deprotonation.

Mechanism & Workflow Diagram

SynthesisWorkflow Start Precursor: 2,3-Dimethylindole-5-COOH Step1 Deprotonation (NaH, 0°C) Start->Step1 DMF, Anhydrous Step2 Alkylation (Benzyl Bromide) Step1->Step2 Nucleophilic Attack Step3 Quench & Precipitate (Acidic Workup) Step2->Step3 H2O/HCl Final Product: 1-Benzyl-2,3-dimethyl -indole-5-COOH Step3->Final Recrystallization

Figure 1: Synthetic pathway for the N-benzylation of 2,3-dimethylindole-5-carboxylic acid.

Detailed Protocol

Reagents:

  • 2,3-Dimethyl-1H-indole-5-carboxylic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq) Note: Excess base is required to neutralize the carboxylic acid first.

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 g, 5.28 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (0.53 g, 13.2 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Benzyl bromide (0.75 mL, 6.34 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool the mixture back to 0°C.

    • Quench slowly with ice-cold water (50 mL).

    • Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.

    • Filter the resulting solid.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) if high purity is required.

Critical QC Point: Ensure the carboxylic acid proton is not esterified. If Benzyl bromide alkylates the carboxylate (forming the benzyl ester), a hydrolysis step (LiOH/THF/H₂O) will be required to return to the free acid.

Downstream Applications & Functionalization

This intermediate is a validated scaffold for two primary therapeutic areas: Inflammation (cPLA2α) and Neurodegeneration (AChE/BuChE) .

Application A: cPLA2α Inhibitors

Cytosolic phospholipase A2α (cPLA2α) releases Arachidonic Acid, a precursor to prostaglandins. Indole-5-carboxylic acids mimic the lipophilic arachidonyl chain binding pocket.

  • Strategy: The C5-COOH is extended via amide coupling to lipophilic chains or acidic headgroups to engage the enzyme's active site Serine-228.

  • Reference: J. Med. Chem. studies have shown N-benzylated indoles inhibit cPLA2α with IC50 values in the sub-micromolar range [1].[5]

Application B: Cholinesterase Inhibitors (Alzheimer's)

Derivatives of this scaffold, particularly N-benzylpiperidine amides, act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Strategy: Couple the C5-COOH with 4-amino-N-benzylpiperidine. The indole core binds the peripheral anionic site (PAS), while the piperidine interacts with the catalytic active site (CAS).

Functionalization Protocol: Amide Coupling

ApplicationWorkflow cluster_bio Bioactivity Screening Intermediate 1-Benzyl-2,3-dimethyl -indole-5-COOH Activation Activation (EDCI/HOBt or HATU) Intermediate->Activation Coupling Amine Addition (R-NH2, DIPEA) Activation->Coupling Target Target Molecule (Amide Derivative) Coupling->Target cPLA2 cPLA2α Inhibition (Anti-inflammatory) Target->cPLA2 AChE AChE/BuChE Inhibition (Neuroprotective) Target->AChE

Figure 2: Workflow for converting the intermediate into bioactive pharmaceutical candidates.

Standard Coupling Procedure:

  • Dissolve 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (1 eq) in DMF/DCM (1:1).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

  • Add the amine (e.g., 4-amino-N-benzylpiperidine) (1.1 eq).

  • Stir at RT for 12 hours.

  • Wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

References

  • Ludwig, J., et al. "1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability." Journal of Medicinal Chemistry (via PMC), 2006.

  • Bajda, M., et al. "Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases." Acta Poloniae Pharmaceutica, 2010.

  • TargetMol. "2,3-Dimethyl-1H-indole-5-carboxylic acid Product Sheet."

  • Sigma-Aldrich. "1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Product Specification."

Sources

Strategic Approaches to N-Benzylation of Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzylation of indole rings is a pivotal transformation in medicinal chemistry, essential for synthesizing pharmacophores found in anti-inflammatory (e.g., Indomethacin derivatives) and oncology therapeutics. However, the indole scaffold presents a unique challenge: the competition between


-alkylation (desired) and 

-alkylation (undesired), governed by the ambident nucleophilicity of the indolyl anion. This guide details three distinct, field-validated protocols ranging from classical irreversible deprotonation to scalable phase-transfer catalysis (PTC) and mild weak-base methods. It provides the mechanistic rationale required to select the optimal method based on substrate sensitivity and scale.

Mechanistic Foundation: The N1 vs. C3 Dichotomy

To achieve high yields, one must understand the electronic battleground. The indole nitrogen lone pair is part of the aromatic sextet, rendering the N-H proton weakly acidic (


 in water, 

in DMSO). Upon deprotonation, the resulting indolyl anion is an ambident nucleophile .
  • N1-Attack (Hard Nucleophile): Favored by electrostatic control. Requires conditions that separate the cation-anion pair (e.g., polar aprotic solvents like DMF/DMSO, or sequestering agents like crown ethers).

  • C3-Attack (Soft Nucleophile): Favored by orbital control. Occurs when the counter-cation forms a tight ion pair with the nitrogen (e.g., Magnesium or Zinc salts in non-polar solvents).

The Golden Rule: To maximize N-benzylation, promote charge dissociation of the indolyl anion.

Protocol A: Classical Irreversible Deprotonation (NaH / DMF)

Best For: Unreactive substrates, small-scale discovery chemistry, and cases requiring quantitative conversion.

Rationale

Sodium Hydride (NaH) is a strong base that irreversibly deprotonates indole (


 gas evolution). The use of DMF (Dimethylformamide) is critical; its high dielectric constant solvates the 

cation, leaving the indolyl anion "naked" and highly reactive toward the benzyl halide via an

mechanism.
Materials
  • Substrate: Indole derivative (1.0 equiv)

  • Electrophile: Benzyl bromide/chloride (1.1 – 1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

  • Quench: Saturated

    
     or Ice Water
    
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve the indole substrate in anhydrous DMF.

  • Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5–10 minutes.

    • Note: Rapid addition causes vigorous

      
       evolution and potential exotherms.
      
  • Activation: Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/red, indicating anion formation.

  • Alkylation: Re-cool to 0°C. Add the Benzyl halide dropwise (neat or dissolved in minimal DMF).

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC/LC-MS (typically complete in 1–4 hours).

  • Workup: Carefully quench with ice water (excess NaH will fizz). Extract with EtOAc (

    
    ). Wash combined organics with 
    
    
    
    (5% aq) to remove DMF, then brine. Dry over
    
    
    .

Protocol B: Phase Transfer Catalysis (PTC)

Best For: Process scale-up (>10g), moisture-sensitive substrates (if using solid-liquid PTC), and avoiding toxic solvents like DMF.

Rationale

PTC utilizes a quaternary ammonium salt (


) to shuttle the hydroxide anion from a solid or aqueous phase into the organic phase (Toluene/DCM). This creates a lipophilic ion pair 

that reacts rapidly with the benzyl halide. The bulky

cation prevents tight coordination at Nitrogen, maintaining high N1-selectivity.
Materials
  • Base: KOH or NaOH (50% aq. solution OR pulverized solid)

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Benzyltriethylammonium chloride (TEBA) (5–10 mol%)

  • Solvent: Toluene, DCM, or 2-MeTHF.

Step-by-Step Protocol
  • Charge: To a flask, add Indole (1.0 equiv), Benzyl halide (1.2 equiv), and TBAI (0.05 equiv).

  • Solvent: Add Toluene (volume to reach 0.5 M).

  • Base Addition: Add 50% NaOH solution (5.0 equiv) or solid KOH (3.0 equiv).

  • Agitation: Stir vigorously (>800 RPM). High shear is required to maximize the interfacial surface area.

  • Temperature: Heat to 40–60°C. (Many simple substrates react at RT, but mild heating ensures completion).

  • Workup: Stop agitation. The phases will separate rapidly. Wash the organic layer with water (

    
    ) and brine. Concentrate.
    
    • Green Tip: The aqueous base layer can often be recycled.

Protocol C: Mild Weak-Base System ( / MeCN)

Best For: Acid-sensitive protecting groups (e.g., Boc, TBDMS) or substrates prone to decomposition under strong basicity.

Rationale

Cesium Carbonate (


) has a "cesium effect." The large ionic radius of 

results in weak lattice energy and high solubility in polar organic solvents like Acetonitrile (MeCN). It promotes "soft" deprotonation and stabilizes the transition state without the harshness of hydride bases.
Step-by-Step Protocol
  • Mix: Combine Indole (1.0 equiv) and

    
     (2.0 equiv) in Acetonitrile (0.2 M).
    
  • Add Electrophile: Add Benzyl halide (1.1 equiv).

  • Reflux: Heat the mixture to 60–80°C (Reflux).

    • Note: Unlike NaH, this reaction is rarely instantaneous and may require 4–12 hours.

  • Filtration: Cool to RT. Filter the solids (excess carbonate/salts) through a Celite pad.

  • Purification: Concentrate the filtrate. This method often yields very clean crude product, requiring minimal purification.

Comparative Analysis & Decision Matrix

Method Selection Guide

The following Graphviz diagram illustrates the logical decision process for selecting the correct benzylation technique.

Benzylation_Decision_Tree Start START: Select Indole Substrate Scale Is the reaction Scale > 10g? Start->Scale Sensitive Is substrate Acid/Base Sensitive? Scale->Sensitive No (Lab Scale) Method_PTC METHOD B: Phase Transfer Catalysis (Toluene/NaOH/TBAI) Scale->Method_PTC Yes (Process Safety) Reactivity Is the Indole highly hindered or electron-deficient? Sensitive->Reactivity No (Robust) Method_Mild METHOD C: Mild Base (Cs2CO3 / MeCN) Sensitive->Method_Mild Yes (Protecting Groups) Method_NaH METHOD A: Classical NaH (NaH / DMF) Reactivity->Method_NaH Standard/Reactive Method_Metal Consider Cu-Catalyzed Coupling (Ullmann-type) Reactivity->Method_Metal Unreactive/Deactivated

Figure 1: Decision matrix for selecting the optimal N-benzylation protocol based on scale and substrate properties.

Mechanistic Pathway

Understanding the reaction coordinate ensures reproducibility.

Mechanism_Flow Indole Indole (Neutral) Deprotonation Deprotonation (Equilibrium) Indole->Deprotonation Base Base (B-) Base->Deprotonation Anion Indolyl Anion (Ambident Nucleophile) Deprotonation->Anion Solvent Solvent Effect (DMF/DMSO vs Toluene) Anion->Solvent Modulates N_Attack N1-Attack (Kinetic/Charge Control) Anion->N_Attack Dissociated Ion Pair (Na+, K+, Cs+) C_Attack C3-Attack (Thermodynamic/Orbital) Anion->C_Attack Tight Ion Pair (Mg2+, Zn2+) Product N-Benzyl Indole N_Attack->Product Byproduct C3-Benzyl Indole C_Attack->Byproduct

Figure 2: Mechanistic pathway highlighting the divergence between N1 and C3 alkylation based on ion-pairing.

Performance Comparison Table
FeatureMethod A (NaH/DMF)Method B (PTC)Method C (

)
Reaction Rate Very Fast (<1h)Fast (1-4h)Slow (4-12h)
Moisture Tolerance Low (Requires Dry Solvents)High (Water is solvent)Moderate
Regioselectivity (N1:C3) Excellent (>95:5)Good (>90:10)Excellent (>98:2)
Purification DMF removal requiredSimple Phase CutFiltration
Scalability Poor (H2 evolution)ExcellentGood

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Indole anion quenching by wet solvent or insufficient base strength.

    • Fix: Titrate NaH or switch to Method A if using Method C. Ensure Benzyl Halide is not hydrolyzed.

  • Issue: C3-Alkylation Observed.

    • Cause: Tight ion pairing or high temperature.

    • Fix: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+) to sequester the cation. Lower the reaction temperature. Switch solvent to DMF or DMSO.

  • Issue: Benzyl Halide Lability.

    • Cause: Some benzyl halides (e.g., p-methoxybenzyl chloride) are unstable.

    • Fix: Use the Benzyl Bromide for higher reactivity at lower temperatures, or add NaI (Finkelstein condition) to generate the iodide in situ.

References

  • Conrow, R., et al. (2008). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry .

  • Yadav, G.D., et al. (2012). Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst. Journal of Medicinal and Chemical Sciences .

  • Lovera, S.O., et al. (2020).[1] Cesium Carbonate Mediated C-H Functionalization of Carborane Anions. Royal Society of Chemistry .

  • Chen, S.J., et al. (2021).[2] Copper-Catalyzed Cross-Coupling of Benzylic C-H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society .[2]

  • Li, Y., et al. (2018).[3] Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation. Journal of Organic Chemistry .

Sources

measuring the anti-inflammatory activity of indole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of Anti-Inflammatory Potency in Indole Derivatives

Abstract & Scientific Rationale

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of potent anti-inflammatory drugs like Indomethacin and Indoxole. These compounds typically modulate inflammation by inhibiting Cyclooxygenase (COX) enzymes or suppressing the Nuclear Factor-kappa B (NF-


B) signaling pathway.[1]

However, a common failure mode in screening indole libraries is the misinterpretation of cytotoxicity as anti-inflammatory activity . If a compound kills the immune cells, inflammatory markers (NO, cytokines) will naturally drop, leading to false positives.

This guide provides a rigorous, self-validating workflow to distinguish true efficacy from toxicity. We utilize the Lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage model, the gold standard for initial anti-inflammatory screening.

Mechanistic Pathway & Intervention Points

To interpret assay data correctly, one must understand where indoles act. The diagram below illustrates the inflammatory cascade initiated by LPS and the specific nodes where indole derivatives typically exert inhibitory effects (COX-2, iNOS, and NF-


B phosphorylation).

InflammatoryPathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Inactive NF-κB (Inactive) (Cytoplasm) NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Translocation IKK->NFkB_Inactive Phosphorylation Transcription Transcription of Pro-inflammatory Genes NFkB_Active->Transcription iNOS iNOS Enzyme Transcription->iNOS COX2 COX-2 Enzyme Transcription->COX2 NO Nitric Oxide (NO) *Measured by Griess* iNOS->NO PGE2 Prostaglandin E2 *Measured by ELISA* COX2->PGE2 Indole_Block1 Indole Blockade (IKK Inhibition) Indole_Block1->IKK Indole_Block2 Indole Blockade (Enzymatic Inhibition) Indole_Block2->COX2

Figure 1: LPS-induced inflammatory signaling in macrophages.[2] Indoles typically inhibit NF-


B translocation or directly block COX-2/iNOS enzymes.

Pre-Experimental Validation: Cytotoxicity (MTT Assay)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). Critical Rule: Any anti-inflammatory data collected at a concentration where cell viability is < 80% is statistically invalid.[2]

Protocol:
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100

    
    L of fresh media containing the indole compound (Concentration range: 1–100 
    
    
    
    M).
    • Vehicle Control: Media + DMSO (Must be

      
      ).[2][3]
      
    • Positive Control:[2][3][4] Triton X-100 (for cell death).[2]

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10

    
    L of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Mechanism:[1][2][3][5] Mitochondrial dehydrogenases in living cells reduce yellow MTT to purple formazan.[2]

  • Solubilization: Carefully remove supernatant.[2][6] Add 100

    
    L DMSO to dissolve formazan crystals.[2][6]
    
  • Measurement: Read absorbance at 570 nm .

Calculation:


[2]

Primary Screening: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the reduction of NO (a proxy for iNOS activity) under LPS stimulation.[2] Note: NO is unstable; this assay measures Nitrite (


), its stable metabolite.
Experimental Workflow (Visualized)

AssayWorkflow Step1 1. Seed RAW 264.7 (24h Recovery) Step2 2. Pre-treat with Indole (1-2 hours) Step1->Step2 Step3 3. Add LPS (1 μg/mL) (Co-incubate 24h) Step2->Step3 Step4 4. Harvest Supernatant (100 μL) Step3->Step4 Step5 5. Add Griess Reagent (1:1 Ratio) Step4->Step5 Step6 6. Read Absorbance (540 nm) Step5->Step6

Figure 2: Sequential workflow for the NO inhibition assay. Pre-treatment (Step 2) is critical to assess preventive efficacy.[2]

Detailed Protocol:
  • Preparation:

    • Griess Reagent A: 1% Sulfanilamide in 5% phosphoric acid.[2]

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).[2]

    • Mix: A and B in a 1:1 ratio immediately before use.

  • Induction:

    • Use the MNTC determined in the MTT assay.

    • Pre-treat cells with Indole compound for 1 hour.[2]

    • Add LPS (Final concentration: 1

      
      g/mL).[7][2][4] Incubate 24h.
      
    • Positive Control:[2][3][4]Indomethacin (10-50

      
      M) or Dexamethasone  (1 
      
      
      
      M).[2]
    • Negative Control:[2] LPS only (0% inhibition).[2]

    • Basal Control: Media only (no LPS, no drug).

  • Quantification:

    • Transfer 100

      
      L of culture supernatant to a new clear 96-well plate.
      
    • Add 100

      
      L of mixed Griess Reagent.[2]
      
    • Incubate 10 mins at room temperature (protect from light). Pink color indicates NO presence.[2]

    • Read Absorbance at 540 nm .[2]

Data Presentation & Analysis

To establish scientific authority, data must be reported with calculated Selectivity Indices (SI) . A high SI indicates the compound inhibits inflammation without killing the host cell.

Key Formulas:

  • % Inhibition:

    
    
    
  • Selectivity Index (SI):

    
    [2]
    
    • Target: An SI > 10 is generally considered a promising lead for drug development.[2]

Recommended Data Table Layout:

Compound IDStructure Class

NO (

M)

Viability (

M)
Selectivity Index (SI)Status
Indomethacin Indole-acetic acid15.4

1.2
> 200> 12.9Valid Control
Indole-A 2-phenylindole5.2

0.5
8.5

0.8
1.6Toxic (False Positive)
Indole-B 5-methoxyindole12.1

1.1
> 100> 8.2Hit

Troubleshooting & Expert Tips

  • The "DMSO Spike": Indoles are lipophilic and often require DMSO. Ensure the final DMSO concentration in the well never exceeds 0.1%. Higher concentrations can independently activate macrophages or cause toxicity, skewing results.

  • Media Interference: Phenol red in DMEM can interfere with the Griess reaction (absorbance overlap).[2] Tip: Use Phenol Red-free DMEM for the final 24h incubation step to increase sensitivity.

  • Nitrite Contamination: Nitric oxide is ubiquitous.[2] Ensure water sources are high-purity (Milli-Q) and glassware is nitric-acid washed if background readings are high.

  • LPS Batch Variability: LPS potency varies by lot.[2] Always run a dose-response curve for new LPS batches to ensure 1

    
    g/mL elicits a sub-maximal (approx. 80%) response, preventing saturation of the assay.
    

References

  • Spandidos Publications. (2021).[2] Establishment of LPS-induced inflammatory model in RAW 264.7 cells.Link[2]

  • National Institutes of Health (NIH). (2023).[2] Anti-inflammatory activities in RAW 264.7 cells stimulated with lipopolysaccharide.[8][2][9]Link[2]

  • ResearchGate Protocol Discussion. (2022). RAW 264.7 nitric oxide assay with Griess reagent optimization.Link

  • Abcam. (n.d.). MTT Assay Protocol for Cell Cytotoxicity.[2][10][11][12]Link

  • National Institutes of Health (NIH). (2021).[2] Indole-based COX-2 inhibitors: Structure-Activity Relationship (SAR).[13]Link[2]

Sources

developing cholinesterase inhibitors from indole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Indole-5-Carboxamide Dual-Binding Cholinesterase Inhibitors

Abstract

This guide details the rational design, synthesis, and biological evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors utilizing 1H-indole-5-carboxylic acid as the core scaffold.[1][2] Unlike traditional C3-substituted indoles, the C5-carboxamide vector offers a unique geometric approach to span the active site gorge of Cholinesterases, facilitating dual binding at both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). This dual-occupancy strategy is critical for inhibiting not only acetylcholine hydrolysis but also


-amyloid aggregation associated with Alzheimer’s Disease (AD).

Rational Design & SAR Strategy

The indole ring serves as a bioisostere for the tryptophan residue (Trp86) found in the choline-binding site of AChE. However, simple occupancy of the active site is insufficient for high-potency inhibition.

The Dual-Binding Hypothesis: To maximize potency, the inhibitor must bridge the ~20 Å gorge connecting the CAS and the PAS.

  • Core Scaffold (Indole-5-COOH): Mimics the endogenous ligand and provides

    
    -
    
    
    
    stacking capabilities with aromatic residues (e.g., Trp86, Phe338).
  • Linker (Amide at C5): The C5 position provides a linear vector pointing out of the CAS, ideal for attaching a linker to reach the PAS.

  • Terminal Moiety (Basic Amine): A bulky, basic group (e.g., N-benzylpiperidine) is attached via the amide to interact with the PAS (Trp286) and mimic the pharmacophore of Donepezil.

Structure-Activity Relationship (SAR) Guidelines
RegionChemical ModificationMechanistic Impact
Indole NH (N1) Unsubstituted or MethylatedH-bond donor to solvent or backbone active site residues.
C5-Position Carboxamide (-CONH-) Essential directional linker; H-bond acceptor/donor interactions.
Linker Length 2-4 Carbon chain or Piperidine ringDetermines the "reach" of the molecule to span the gorge.
Terminal Group N-Benzylpiperidine / MorpholineCation-

interaction at the PAS (Trp286).

Experimental Workflow

The following diagram illustrates the iterative cycle from scaffold selection to lead optimization.

G cluster_0 Optimization Cycle Design 1. Rational Design (Indole-5-COOH Scaffold) Synth 2. Chemical Synthesis (Amide Coupling) Design->Synth Assay 3. In Vitro Screening (Modified Ellman's) Synth->Assay Kinetics 4. Kinetic Analysis (Lineweaver-Burk) Assay->Kinetics Active Hits (<10 µM) Docking 5. Molecular Docking (Binding Mode Validation) Kinetics->Docking Mechanism Confirmed Docking->Design SAR Refinement

Figure 1: Iterative drug discovery workflow for indole-based ChE inhibitors.

Protocol: Chemical Synthesis (Amide Coupling)

Objective: To couple 1H-indole-5-carboxylic acid with a secondary amine (e.g., 4-benzylpiperidine) to generate the target inhibitor.

Reagents:

  • 1H-Indole-5-carboxylic acid (1.0 eq)

  • Amine derivative (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indole-5-carboxylic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDC

    
    HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add the amine (1.1 mmol) and TEA (3 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The precipitate (crude amide) is collected by filtration. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS).
    

Protocol: In Vitro Biological Evaluation (Modified Ellman's Assay)

Principle: Cholinesterase hydrolyzes acetylthiocholine iodide (ATChI) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), quantifiable at 412 nm.

Reagents:

  • Buffer A: 100 mM Sodium Phosphate, pH 8.0.

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A (Prepare fresh).

  • Substrate: 15 mM Acetylthiocholine Iodide (ATChI) in water.

  • Enzyme: AChE (from Electrophorus electricus) or BuChE (from equine serum), 2 U/mL stock.

Assay Procedure (96-Well Plate Format):

StepComponentVolume (

L)
Notes
1Phosphate Buffer (pH 8.0) 140Maintains physiological pH.
2Enzyme Solution (AChE/BuChE) 20Add last to initiate pre-incubation.
3Inhibitor (Indole Derivative) 20Dissolved in DMSO (Final DMSO < 2%).
4Incubation -Incubate at

for 10 mins.
5DTNB Solution 10Chromogenic reagent.
6Substrate (ATChI) 10Initiates the reaction.
Total 200

Measurement:

  • Immediately after adding ATChI, place the plate in a microplate reader.

  • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    

Calculation of Inhibition:



Determine 

by plotting % Inhibition vs. log[Concentration] using non-linear regression (Sigmoidal dose-response).

Kinetic Characterization & Mechanism

Once a "hit" is identified (


), the mode of inhibition must be determined to validate the dual-binding hypothesis.

Protocol:

  • Perform the Ellman assay using 4 different concentrations of the Inhibitor (e.g.,

    
    ).
    
  • For each inhibitor concentration, vary the Substrate (ATChI) concentration (e.g., 0.1, 0.2, 0.4, 0.8 mM).

  • Construct a Lineweaver-Burk Plot (

    
     vs 
    
    
    
    ).

Interpretation:

  • Mixed/Non-Competitive Inhibition: Lines intersect left of the Y-axis (or on the X-axis). This indicates the inhibitor binds to both the free enzyme and the enzyme-substrate complex, consistent with Dual Binding (CAS + PAS occupancy).

  • Competitive Inhibition: Lines intersect on the Y-axis. Indicates binding only to the CAS.

Kinetics cluster_mechanism Dual Binding Mechanism (Mixed Inhibition) Enzyme Free Enzyme (E) ES Enzyme-Substrate (ES) Enzyme->ES + Substrate EI Enzyme-Inhibitor (EI) (PAS Binding) Enzyme->EI + Indole Inhibitor ESI ESI Complex (Dual Binding) ES->ESI + Indole Inhibitor Product Product + E ES->Product Hydrolysis EI->ESI + Substrate

Figure 2: Kinetic equilibrium showing Mixed Inhibition, typical of dual-site binding indole derivatives.

References

  • Jakubowska, A. et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.[3] Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-455.[3] Link

  • Ellman, G. L. et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Munoz-Ruiz, P. et al. (2005). Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease. Journal of Medicinal Chemistry, 48(23), 7223-7233. Link

  • Lan, J.S. et al. (2017). Design, synthesis and biological evaluation of novel indole-based chalcone derivatives as potential multifunctional agents for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 25(16), 4301-4313. Link

Sources

Precision Cytotoxicity Profiling of Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists. Scope: From compound solubilization to mechanistic validation (Apoptosis vs. Necrosis).

Introduction: The Indole Challenge

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent chemotherapeutics like Vincristine (tubulin destabilizer) and Sunitinib (RTK inhibitor). However, novel indole derivatives present distinct challenges in in vitro assays:

  • Hydrophobicity: High lipophilicity leads to precipitation in aqueous media, causing false "cytotoxicity" signals due to physical cell smothering or light scattering.

  • Intrinsic Fluorescence: Many indoles fluoresce, potentially interfering with resazurin-based assays (e.g., Alamar Blue).

  • Oxidative Instability: Indole rings are electron-rich and susceptible to oxidation under light, requiring strict handling protocols.

This guide outlines a self-validating workflow designed to eliminate these artifacts, ensuring that calculated IC50 values reflect true biological activity.

Pre-Assay Considerations & Compound Management

Solvent & Solubility
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Storage: Store 10mM stocks in amber glass vials (to prevent photo-oxidation) at -20°C. Avoid freeze-thaw cycles; aliquot into single-use volumes.

  • The "0.5% Rule": Most cancer cell lines (e.g., HeLa, MCF-7, A549) tolerate up to 0.5% v/v DMSO. Primary cells (e.g., HUVEC) often require

    
    .
    
    • Calculation: If the final well volume is 200

      
      L, the maximum volume of drug/DMSO added must not exceed 1 
      
      
      
      L.
The "Precipitation Check" (Mandatory Step)

Before adding metabolic reagents, inspect high-concentration wells (100


M) under a phase-contrast microscope.
  • Observation: Dark, needle-like crystals or amorphous debris.

  • Consequence: Crystals scatter light at 570nm (MTT readout), artificially inflating absorbance and masking toxicity.

  • Action: If precipitation is observed, the concentration range must be lowered.

Protocol A: Metabolic Viability Screening (MTT Assay)

Rationale: The MTT assay is preferred over fluorescence-based assays (CellTiter-Blue) for indoles to avoid fluorescence interference. We utilize a modified NCI-60 methodology.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (0.22 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    m filtered). Protect from light.[1][2]
    
  • Solubilization Buffer: DMSO (100%) or acidified isopropanol (0.04 N HCl in isopropanol).

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 100

      
      L media in 96-well clear plates.
      
    • Critical: Seed "Blank" wells (media only, no cells) to correct for background.

    • Incubate 24h at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment (Day 1):

    • Prepare a 2x compound working solution in media (max DMSO 1%).

    • Add 100

      
      L of 2x solution to the 100 
      
      
      
      L already in the wells (Final DMSO 0.5%).
    • Dose Range: 9-point serial dilution (e.g., 100

      
      M to 0.39 
      
      
      
      M).
    • Controls:

      • Vehicle Control: 0.5% DMSO in media.[3][4][5]

      • Positive Control:[1][6] Doxorubicin or Vincristine (1

        
        M).
        
      • Compound Interference Control: Highest drug concentration + Media (No Cells).

  • Exposure (Day 1–3):

    • Incubate for 48 or 72 hours (depending on cell doubling time).

  • MTT Addition (Day 3):

    • Check for precipitation under microscope.

    • Add 20

      
      L MTT stock (5 mg/mL) to each well.
      
    • Incubate 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb crystals) OR add 150

      
      L DMSO directly if using the "add-on" method.
      
    • Agitate plate on shaker for 10 mins.

    • Measure Absorbance (OD) at 570 nm (Reference: 650 nm).

Data Processing

Calculate % Viability using the formula:



Note: If the "Compound Interference Control" has higher OD than the Blank, subtract that specific value from the test wells.

Protocol B: Mechanistic Validation (Annexin V / PI)

Rationale: Indole derivatives often act as tubulin inhibitors, leading to G2/M arrest and subsequent apoptosis. This assay distinguishes true apoptosis (Annexin V+) from necrotic cell death (PI+ only) caused by solvent toxicity or membrane lysis.

Reagents
  • Annexin V Binding Buffer: (Must contain Ca

    
     for Annexin binding).[1]
    
  • Annexin V-FITC: (Green fluorescence).

  • Propidium Iodide (PI): (Red fluorescence).

Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the calculated IC50 concentration of the indole derivative for 24h.
    
  • Harvesting (Critical for Adherent Cells):

    • Collect the supernatant (contains detached apoptotic bodies).

    • Wash adherent cells with PBS.[1]

    • Detach using Accutase or EDTA-only . Do NOT use Trypsin, as it cleaves the phosphatidylserine receptor, causing false negatives.

    • Combine detached cells with supernatant.

  • Staining:

    • Wash cells with cold PBS.[1] Resuspend in 100

      
      L Binding Buffer.[2]
      
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L PI.[1]
    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Add 400 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L Binding Buffer.[1][2][6] Analyze within 1 hour.
      
    • Gating:

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis.

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q1 (Annexin-/PI+): Necrosis.

Visual Workflows & Pathways

Diagram 1: The Indole Cytotoxicity Screening Workflow

This workflow illustrates the decision-making process, specifically addressing solubility checkpoints.

IndoleWorkflow Start Novel Indole Derivative Solubility Solubility Check (DMSO Stock) Start->Solubility Precipitation Precipitation in Media? Solubility->Precipitation Redesign Reduce Conc. or Change Formulation Precipitation->Redesign Yes MTT MTT Assay (48h - 72h) Precipitation->MTT No Redesign->Precipitation Interference Check Optical Interference MTT->Interference Correct Subtract Compound Blank OD Interference->Correct Yes IC50 Calculate IC50 (Non-linear Regression) Interference->IC50 No Correct->IC50 Mechanism Mechanistic Validation (Annexin V / PI) IC50->Mechanism

Caption: Decision tree for evaluating indole derivatives, emphasizing checkpoints for precipitation and optical interference.

Diagram 2: Mechanism of Action (Tubulin Targeting)

Many cytotoxic indoles function by destabilizing microtubules.

MOA Indole Indole Derivative Tubulin Tubulin Binding (Colchicine Site) Indole->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Caption: Typical signaling cascade for indole-based antimitotic agents leading to apoptotic cell death.

Data Presentation & Troubleshooting

Summary of Indole-Specific Artifacts
ObservationProbable CauseCorrective Action
High OD in "No Cell" wells Compound precipitation or intrinsic colorCheck under microscope; Subtract "Compound Blank" OD from data.
High Toxicity in Vehicle DMSO concentration > 0.5%Dilute stock further; ensure final DMSO < 0.5%.[3]
False Positive Apoptosis Trypsin damage during harvestUse Accutase or Cold EDTA for cell detachment.
Inconsistent IC50 Photo-oxidation of IndoleStore compound in amber vials; work in low light.
Statistical Analysis

Do not use linear regression for IC50. Use a four-parameter logistic (4PL) model :



  • 
    : Log of concentration.
    
  • 
    : Normalized response (% Viability).
    

References

  • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Methodology.[7][Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[8][1][3][4][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Krzywik, J., et al. (2020). Indole Derivatives as Promising Agents in Cancer Therapy. Molecules, 25(11), 2505. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Optimization

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization, Troubleshooting, and Protocol Standardization for Fischer Indole Synthesis

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole scaffold, a core pharmacophore in therapeutics ranging from migraine treatments (Triptans) to NSAIDs (Indomethacin).[1][2][3][4] However, the reaction is notoriously sensitive to electronic effects, often resulting in "tarry" polymerization or complete reaction failure.

This guide moves beyond basic textbook procedures to address the causality of failure . We focus on stabilizing the critical ene-hydrazine intermediate, controlling regioselectivity in unsymmetrical ketones, and employing modern microwave-assisted protocols to maximize yield.

Module 1: Mechanism & Critical Failure Points

The Core Issue: The success of the FIS hinges on the [3,3]-sigmatropic rearrangement. A common misconception is that "more acid is better." In reality, electron-donating groups (EDGs) on the hydrazine destabilize the N-N bond.[5] If the acid is too strong or the temperature too high, the N-N bond undergoes heterolytic cleavage before rearrangement can occur, resulting in anilines and nitriles (the "failure pathway") rather than the desired indole.

Visual Analysis: The Divergent Pathways The diagram below illustrates the competition between the productive rearrangement and the destructive cleavage.

FischerMechanism Hydrazone Arylhydrazone (Starting Material) EneHydrazine Ene-Hydrazine (Critical Intermediate) Hydrazone->EneHydrazine Tautomerization (Acid Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Concerted Step Cleavage Heterolytic N-N Cleavage EneHydrazine->Cleavage Destabilized by EDGs High Temp/Strong Acid Indole Indole Product (Success) Rearrangement->Indole - NH3 Byproducts Anilines + Nitriles (Tar/Failure) Cleavage->Byproducts

Caption: Figure 1. The kinetic competition between productive [3,3]-sigmatropic rearrangement and destructive N-N bond cleavage.[5] EDGs favor the red path.

Module 2: Catalyst Selection & Optimization

Q: My reaction yields are inconsistent. How do I choose the correct catalyst?

A: Catalyst selection must be matched to the electronic nature of your arylhydrazine and the steric profile of your ketone.

Catalyst ClassExamplesBest For...Mechanism Note
Lewis Acids ZnCl₂, BF₃[1][4][6]·Et₂OStandard Substrates. General purpose. ZnCl₂ in AcOH is the "gold standard" for robustness.Coordinates to imine nitrogen, promoting tautomerization without harsh protonation.
Brønsted Acids (Strong) PPA (Polyphosphoric Acid), H₂SO₄Deactivated Arenes. Substrates with Electron-Withdrawing Groups (EWGs).Forces protonation on reluctant hydrazones. PPA acts as both solvent and catalyst, minimizing hydrolysis.
Brønsted Acids (Weak) AcOH, Pyridinium saltsSensitive/Electron-Rich Arenes. Substrates prone to oxidation or N-N cleavage.Milder conditions prevent the "failure pathway" (N-N cleavage).
Solid/Heterogeneous Zeolites, Montmorillonite K10Green/Scale-up. Easy workup (filtration).Surface acidity mimics Lewis acids; often requires microwave assistance for kinetics.

Decision Logic for Catalyst Selection:

CatalystDecision Start Start: Analyze Substrate IsSensitive Is the Arylhydrazine Electron-Rich? (e.g., -OMe) Start->IsSensitive IsDeactivated Is the Arylhydrazine Electron-Poor? (e.g., -NO2) IsSensitive->IsDeactivated No WeakAcid Use Weak Acid (AcOH, 4% H2SO4) IsSensitive->WeakAcid Yes (Prevent N-N Cleavage) HasAcidSensitive Acid-Sensitive Groups? (e.g., Acetals, Boc) IsDeactivated->HasAcidSensitive No StrongAcid Use Strong Acid (PPA, H2SO4 in EtOH) IsDeactivated->StrongAcid Yes (Needs Force) LewisAcid Use Lewis Acid (ZnCl2 in AcOH) HasAcidSensitive->LewisAcid No (Standard) MildLewis Use Mild Lewis Acid (ZnCl2 or Zeolites) HasAcidSensitive->MildLewis Yes

Caption: Figure 2. Decision matrix for selecting the optimal acid catalyst based on substrate electronic properties.

Module 3: Regioselectivity with Unsymmetrical Ketones

Q: I am reacting phenylhydrazine with 2-butanone. Why do I get a mixture of 2-ethylindole and 2,3-dimethylindole?

A: This is a classic regioselectivity issue governed by the direction of enolization (hydrazone


 ene-hydrazine).
  • Thermodynamic Control (Strong Acids/High Temp): Favors the more substituted ene-hydrazine.

    • Result: Formation of the 2,3-disubstituted indole (e.g., 2,3-dimethylindole).

    • Protocol: Use Polyphosphoric Acid (PPA) or H₂SO₄/AcOH at reflux.

  • Kinetic Control (Steric Bulk/Weak Acids): Favors the less substituted ene-hydrazine (less steric hindrance).

    • Result: Formation of the 2-substituted indole (e.g., 2-ethylindole).

    • Protocol: Use weaker acids (HCl in EtOH) at lower temperatures, or bulky protecting groups.

Technical Tip: For high regioselectivity toward the 2,3-disubstituted product, PPA is the superior choice as it strongly promotes the thermodynamic equilibrium of the ene-hydrazine intermediate.

Module 4: Troubleshooting & Purification

Issue: "The reaction turned into a black tar."

  • Cause: Polymerization of the hydrazine or indole product due to oxidative stress or excessive acidity.

  • Solution:

    • Degas solvents: Oxygen promotes radical polymerization of indoles. Sparge reaction solvents with Nitrogen/Argon.

    • Bisulfite Wash: During workup, wash the organic layer with saturated aqueous NaHSO₃ to remove unreacted hydrazine and oxidative byproducts.

    • Filter Aids: If an emulsion/tar forms, filter the crude mixture through a pad of Celite mixed with activated charcoal before extraction.

Issue: "I cannot separate the product from the starting hydrazone."

  • Solution:

    • Derivatization: React the crude mixture with succinic anhydride (reacts with residual hydrazine) to make it water-soluble, then wash it away.

    • Column Chromatography: Indoles are often acid-sensitive on silica. Add 1% Triethylamine (TEA) to your eluent to neutralize acidic sites on the silica gel, preventing streaking and decomposition.

Module 5: Validated Experimental Protocols

Protocol A: The "Gold Standard" ZnCl₂ Method

Best for: General synthesis, robust substrates.

  • Mix: Combine ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in Glacial Acetic Acid (5–10 volumes).

  • Catalyst: Add anhydrous ZnCl₂ (1.0–2.0 equiv).

  • Heat: Reflux (100–110 °C) for 2–4 hours. Monitor by TLC.[7]

  • Workup:

    • Pour reaction mixture into ice-cold water (precipitation often occurs).

    • Extract with EtOAc.

    • Critical Step: Wash organic layer with Sat. NaHCO₃ (to remove AcOH), then Sat. NaHSO₃ (to remove hydrazine traces).

    • Dry (Na₂SO₄) and concentrate.

Protocol B: Microwave-Assisted Synthesis (Green/Fast)

Best for: High throughput, difficult substrates, reducing tar formation.

  • Vessel: 10 mL microwave vial.

  • Load: Arylhydrazine hydrochloride (1.0 equiv), Ketone (1.2 equiv), Solvent: Ethanol (or solvent-free if liquid ketone).

  • Catalyst: ZnCl₂ (0.5 equiv) or Montmorillonite K10 (20% w/w).

  • Irradiation: Heat to 120 °C for 5–10 minutes (fixed temperature mode).

  • Result: Yields are typically 15–20% higher than thermal heating due to rapid heating preventing prolonged exposure to degradation pathways.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. Link

  • Porcheddu, A., et al. (2012).[8] From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

Sources

improving yield in 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support resource, designed for researchers encountering yield bottlenecks in the synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid .

Ticket ID: IND-5-COOH-OPT Subject: Improving Yield & Selectivity for 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Status: Resolved / Expert Review Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Yield Killers"

Synthesis of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid typically fails or suffers low yields due to two distinct mechanistic pitfalls. Our analysis identifies these as the Regioselectivity Trap (during ring formation) and the Indolenine Dead-End (during alkylation).

  • Critical Failure Point 1 (Fischer Cyclization): Reaction of 4-hydrazinobenzoic acid with 2-butanone can yield the undesired 2-ethylindole isomer instead of the target 2,3-dimethylindole .

  • Critical Failure Point 2 (N-Benzylation): Alkylation of 2,3-dimethylindoles is prone to C3-alkylation , destroying aromaticity and forming a quaternary indolenine byproduct that cannot be recovered.

Master Workflow & Decision Logic

The following diagram illustrates the critical decision nodes required to navigate these pitfalls.

IndoleSynthesis Start Start: 4-Hydrazinobenzoic Acid SolubilityCheck Decision: Solubility Check Is the acid soluble in reaction media? Start->SolubilityCheck Esterification Route A: Esterification (Convert to Methyl Ester) SolubilityCheck->Esterification Low Solubility (Recommended) DirectRoute Route B: Direct Acid Path (Requires 2.2 eq Base) SolubilityCheck->DirectRoute High Solubility/Specific Need Fischer Step 1: Fischer Indole Synthesis (+ 2-Butanone) Esterification->Fischer DirectRoute->Fischer RegioControl Critical Control Point: Thermodynamic Conditions (Favors 2,3-Dimethyl over 2-Ethyl) Fischer->RegioControl Intermediate Intermediate: 2,3-Dimethylindole-5-carboxylate RegioControl->Intermediate Alkylation Step 2: N-Benzylation Intermediate->Alkylation BaseChoice Decision: Base Selection Alkylation->BaseChoice NaH_Path Strong Base (NaH) Risk: C3-Alkylation (Indolenine) BaseChoice->NaH_Path Avoid Cs2CO3_Path Mild Base (Cs2CO3/K2CO3) Favors N-Alkylation BaseChoice->Cs2CO3_Path Recommended FinalProduct Target: 1-Benzyl-2,3-dimethyl- 1H-indole-5-carboxylic acid NaH_Path->FinalProduct Low Yield Cs2CO3_Path->FinalProduct

Caption: Workflow logic prioritizing the Ester Route and Mild Base Alkylation to maximize yield.

Technical Modules: Optimization Protocols

Module A: Solving the Fischer Regioselectivity Issue

The Problem: The condensation of 4-hydrazinobenzoic acid with 2-butanone (methyl ethyl ketone) generates two possible "ene-hydrazine" intermediates.

  • Kinetic Pathway: Enolization towards the methyl group

    
     Cyclization yields 2-ethylindole .
    
  • Thermodynamic Pathway: Enolization towards the methylene group (more substituted alkene)

    
     Cyclization yields 2,3-dimethylindole  (Target).
    

The Solution: To enforce the thermodynamic pathway (Target), you must use strong acid catalysis and heat. Weak acids or low temperatures often favor the kinetic 2-ethyl isomer.

Optimized Protocol (Step 1):

  • Reagents: 4-Hydrazinobenzoic acid (1.0 eq), 2-Butanone (3.0 eq), Glacial Acetic Acid (Solvent), H₂SO₄ (Catalyst).

  • Procedure:

    • Suspend hydrazide in glacial acetic acid.

    • Add H₂SO₄ (10-20 mol%).

    • Heat to reflux (118°C) . Note: Reflux is non-negotiable to drive the equilibrium toward the internal enamine.

    • Validation: Monitor via HPLC. The 2-ethyl isomer typically elutes slightly later than the 2,3-dimethyl isomer on C18 columns.

  • Why this works: High temperature allows the equilibration of the hydrazone/ene-hydrazine tautomers, favoring the more stable internal double bond required for 2,3-dimethyl formation [1].

Module B: Preventing C3-Alkylation (The Indolenine Trap)

The Problem: The C3 position of the indole ring is inherently nucleophilic. In 2,3-dimethylindole, C3 is already substituted. If you use a harsh base (e.g., Sodium Hydride, NaH) and a reactive electrophile (Benzyl Bromide), the reaction frequently occurs at C3, forming a quaternary 3,3-dimethyl-3-benzyl-indolenine . This byproduct is non-aromatic and cannot be converted back to the target.

The Solution: Switch from "Hard" deprotonation (NaH) to "Soft/Buffered" deprotonation (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent. This maintains a lower concentration of the highly reactive indole anion, favoring N-alkylation (sterically less hindered than the quaternary C3 center) [2].

Optimized Protocol (Step 2):

  • Reagents: 2,3-Dimethylindole-5-carboxylic acid (methyl ester preferred), Benzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) .

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve indole in DMF.

    • Add Cs₂CO₃ and stir for 30 mins at RT (formation of indolyl anion).

    • Add Benzyl bromide dropwise.

    • Heat to 60-80°C.

    • Critical Check: Do NOT use NaH unless strictly necessary. If using the free acid starting material, use 2.5 eq of base to neutralize the carboxylic acid first.

Data & Comparison Table

VariableStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanistic Rationale
Fischer Catalyst ZnCl₂ or Lewis Acids at low tempH₂SO₄ / AcOH at Reflux Reflux drives thermodynamic equilibrium to 2,3-dimethyl isomer.
Alkylation Base Sodium Hydride (NaH)Cs₂CO₃ or K₂CO₃ NaH promotes C3-attack (indolenine formation). Carbonates favor N-attack.
Substrate Form Free Carboxylic AcidMethyl Ester Esters have superior solubility in organic solvents (DMF/DCM), improving reaction homogeneity.
Solvent (Alkylation) THF (often too non-polar)DMF or DMSO Polar aprotic solvents stabilize the transition state for N-alkylation.

Troubleshooting & FAQs

Q1: I see a persistent spot on TLC that is not my product or starting material. It is very non-polar.

  • Diagnosis: This is likely the 3,3-dimethyl-3-benzyl-indolenine byproduct caused by C-alkylation.

  • Fix: You cannot recover this material. For the next batch, switch your base from NaH to K₂CO₃ or Cs₂CO₃ and lower the reaction temperature during the benzyl bromide addition.

Q2: My Fischer cyclization yield is low, and the product is a mixture of isomers.

  • Diagnosis: You likely formed the 2-ethylindole isomer.

  • Fix: Ensure you are using 2-butanone (methyl ethyl ketone) and not a symmetric ketone. More importantly, increase the reaction temperature to reflux. If using ethanol as a solvent, switch to acetic acid to achieve a higher reflux temperature (~118°C vs 78°C).

Q3: Can I alkylate the carboxylic acid directly without esterification?

  • Answer: Yes, but it is difficult.

  • Protocol: You must use 2.2 to 2.5 equivalents of base (e.g., KOH or NaH). The first equivalent neutralizes the -COOH; the second deprotonates the Indole-NH.

  • Risk: The dianion is very polar and may precipitate out of solvents like THF or DCM. Use DMSO or DMF as the solvent to maintain solubility.

Q4: Why is my product turning red/brown upon isolation?

  • Diagnosis: Indoles are oxidation-sensitive, especially in the presence of trace acids and light.

  • Fix: Perform the workup quickly. Wash the organic layer with a mild basic solution (NaHCO₃) to remove trace acids from the Fischer step. Store the solid protected from light.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4][5][6]

    • Application Note: Thermodynamic control in 2-butanone cyclization favors the 2,3-dimethyl isomer over the 2-ethyl isomer.
  • N-Alkylation vs C-Alkyl

    • Smith, A. et al. (2020).[7] "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles."

    • Key Finding: Use of NaH often leads to C3-alkylation (indolenine formation) in 2,3-disubstituted indoles.
  • General Indole Synthesis Protocols

    • Organic Syntheses, Coll. Vol. 6, p. 104 (1988).
    • Protocol: Standard procedures for N-benzylation using DMSO/KOH systems which avoid C-alkyl

Sources

troubleshooting low yields in indole synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Dr. H. Chen Topic: Troubleshooting Low Yields in Indole Synthesis

Introduction: The "Red Death" and Other Failures

Welcome. If you are here, you are likely staring at a flask of dark, tarry sludge where your pristine white indole crystals should be. In the pharmaceutical industry, the indole scaffold is non-negotiable—found in everything from tryptophan to vinca alkaloids—yet its synthesis remains notoriously temperamental.

Low yields in indole synthesis rarely stem from a single error. They are usually a cascade failure involving catalyst poisoning , regiochemical mismatch , or the oxidative instability of the electron-rich pyrrole ring (often called the "Red Death" due to the color of oxidized byproducts).

This guide abandons generic advice. We will troubleshoot the three most common "workhorse" reactions—Fischer , Larock , and Leimgruber-Batcho —focusing on the mechanistic bottlenecks that kill yields.

Section 1: The Fischer Indole Synthesis

The Scenario: You are reacting a phenylhydrazine with a ketone/aldehyde.[1] You see consumption of starting material, but the result is a complex mixture or a black tar.

Core Mechanism & Failure Points

The reaction proceeds via a [3,3]-sigmatropic rearrangement. The critical failure point is often the ammonia elimination step . If ammonia is not effectively sequestered or if the acid is too harsh, the product polymerizes.

Troubleshooting FAQ

Q: My reaction turns into a black tar immediately upon heating. Why? A: You are likely using a Brønsted acid (e.g., H₂SO₄, PPA) that is too strong for your substrate.

  • The Cause: Indoles are electron-rich enamine-equivalents. Strong protic acids protonate the C3 position, initiating dimerization and polymerization.

  • The Fix: Switch to a Lewis Acid , specifically Zinc Chloride (ZnCl₂). ZnCl₂ coordinates to the hydrazine nitrogen to facilitate the [3,3]-shift without creating a highly acidic environment that degrades the product.

Q: I have starting material remaining, but adding more acid doesn't help. A: The reaction has stalled due to "Ammonia Poisoning."

  • The Cause: The final step releases NH₃. In a closed system or with insufficient acid stoichiometry, the released ammonia buffers the solution, shutting down the catalytic cycle.

  • The Fix: Ensure you are using at least 1.5–2.0 equivalents of Lewis acid. If using a volatile solvent, ensure the system is open to an inert gas line (N₂) to sweep away evolved ammonia.

Validated Protocol: ZnCl₂-Mediated Fischer Synthesis

Use this for acid-sensitive substrates.

  • Mixing: In a round-bottom flask, combine ketone (1.0 equiv) and arylhydrazine (1.0 equiv).

  • Solvent: Dissolve in glacial acetic acid (AcOH). If the substrate is acid-sensitive, use absolute ethanol.

  • Catalyst: Add anhydrous ZnCl₂ (2.0 equiv).

  • Reflux: Heat to 80°C under N₂. Monitor via TLC.

  • Workup (Critical): Pour reaction mixture into ice-cold water . The indole should precipitate. If it oils out, extract with Et₂O, but wash the organic layer with saturated NaHCO₃ to remove all traces of acid before concentration.

Decision Logic: Fischer Troubleshooting

FischerTroubleshooting Start Problem: Low Yield in Fischer Tar Black Tar / Polymerization? Start->Tar NoRxn No Reaction / Stalled? Start->NoRxn AcidCheck Using H2SO4 or PPA? Tar->AcidCheck Yes Switch Switch to ZnCl2 in AcOH AcidCheck->Switch Yes TempCheck Is Temp > 80°C? NoRxn->TempCheck Check Conditions Ammonia Ammonia Inhibition TempCheck->Ammonia Temp is OK Scrub Increase Acid Equiv or Sweep with N2 Ammonia->Scrub Fix

Figure 1: Decision matrix for diagnosing Fischer Indole failures based on physical observation.

Section 2: The Larock Indole Synthesis

The Scenario: You are coupling an o-iodoaniline with an internal alkyne using Palladium.[2] You observe Pd black formation and low conversion, or you get the wrong regioisomer.

Core Mechanism & Failure Points

This is a heteroannulation involving oxidative addition, alkyne insertion, and reductive elimination. The alkyne insertion step determines regioselectivity and is governed by sterics.

Troubleshooting FAQ

Q: I am getting a 50:50 mixture of regioisomers. How do I favor one? A: You cannot rely on electronics alone; you must use sterics .

  • The Science: The larger group on the alkyne prefers the C2 position of the indole (distal to the nitrogen substituent) to minimize steric clash with the aniline nitrogen during insertion.

  • The Fix: If your alkyne is unsymmetrical (e.g., Methyl vs. Phenyl), the Phenyl group will end up at C2. If you need the reverse, you must use a bulky protecting group on the aniline nitrogen or modify the alkyne to increase steric bulk on the desired side.

Q: The reaction turns black (Pd precipitation) and stops at 30% conversion. A: This is "Catalyst Death" due to lack of stabilization.

  • The Cause: The oxidative addition intermediate is unstable at the high temperatures (80–100°C) required for this reaction.

  • The Fix:

    • Ligand: Add 10-20 mol% Triphenylphosphine (PPh₃) or a bidentate ligand like dppf. Standard Larock conditions often omit ligands, but difficult substrates require them to stabilize the Pd species.

    • Base: Switch from K₂CO₃ to NaOAc or KOAc . Carbonates can sometimes be too basic, causing side reactions with the alkyne.

Comparative Data: Regioselectivity Drivers
FactorEffect on Regioselectivity (C2 vs C3)Recommendation
Alkyne Sterics Dominant. Bulky group

C2 position.
Design alkyne with significant size difference (e.g., t-Butyl vs Me).
Alkyne Electronics Weak. EWG slightly favors C2; EDG favors C3.Do not rely on this for high selectivity.
Aniline Protecting Group Moderate. Free NH allows H-bonding; N-Acetyl increases steric clash.Use N-Acetyl or N-Tos to force bulky alkyne groups to C2.

Section 3: The Leimgruber-Batcho Synthesis

The Scenario: You are reacting an o-nitrotoluene with DMF-DMA, followed by reduction.[3] The first step (enamine formation) is sluggish or fails.

Core Mechanism & Failure Points

This reaction relies on the acidity of the benzylic protons.[4] The failure is almost always in the condensation step (forming the enamine). If the enamine doesn't form, the reduction step is useless.

Troubleshooting FAQ

Q: The red enamine intermediate is not forming, even after refluxing in DMF. A: The benzylic protons are not acidic enough.

  • The Fix: Add Pyrrolidine (1.0 equiv).[5]

  • Why: Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive species (an aminal). This lowers the activation energy for deprotonating the o-nitrotoluene. This is the single most effective "hack" for this reaction.

Q: The reduction step (step 2) is producing a mixture of hydroxylamines and incomplete cycles. A: You are using the wrong reduction method for your scale.

  • The Fix: While H₂/Pd-C is standard, it can be fickle. For robust, large-scale reduction, use Iron powder in Acetic Acid (Fe/AcOH) .

  • Protocol: Dissolve crude enamine in AcOH/EtOH (1:1). Add Fe powder (4 equiv). Heat to 80°C. This provides a thermodynamic push that drives the reaction to the fully reduced indole.

Section 4: Post-Reaction Handling (The "Red Death")

Issue: Your column-purified indole turns pink/red/brown within hours of isolation. Diagnosis: Auto-oxidation.[3] Indoles are electron-rich and react with singlet oxygen to form hydroperoxides at C3.

The Stability Protocol:

  • Acid Removal: Ensure zero acid remains. Wash organic layers with NaHCO₃ twice. Trace acid catalyzes oxidation.

  • N₂ Flush: Flush all chromatography fractions with Nitrogen immediately after collection.

  • Storage: Store indoles as solids, not oils. If it is an oil, dissolve in benzene (freezes at 5°C) or store frozen in the dark.

  • Additives: For extremely unstable indoles (e.g., 5-hydroxyindoles), add 0.1% BHT (butylated hydroxytoluene) to the storage vial.

References

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis.[6][7] Chemical Reviews.[8] [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[1][9][10] Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses.[10][11][12] [Link]

Sources

side reactions in the synthesis of indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Derivatization Ticket Status: Open | Priority: High | Agent: Senior Application Scientist

Welcome to the Indole Synthesis Technical Support Hub. This guide addresses the "hidden" failure modes in indole chemistry—specifically the side reactions that turn promising precursors into intractable tars or inseparable regioisomers.

Unlike standard textbook descriptions, this guide focuses on causality and mitigation . We treat your reaction flask as a system to be debugged.

Module 1: The Fischer Indole Synthesis

System Status: Acid-mediated cyclization of arylhydrazones.[1][2] Common Failure: "The Black Tar" (Oligomerization) or Regiochemical Mismatch.

Ticket #001: "My reaction mixture turned into an intractable black sludge."

Diagnosis: You have triggered Acid-Catalyzed Oligomerization . Root Cause: Indoles are electron-rich enamines disguised as aromatics. In the presence of strong Brønsted acids (necessary for the Fischer cyclization), the C3 position of the newly formed indole becomes a nucleophile. It attacks the protonated form of another indole molecule (electrophile) or unreacted hydrazone, leading to dimers, trimers, and eventually polymers (tar).

Troubleshooting Protocol:

  • Switch Catalysts: If using

    
     or PPA, switch to a Lewis Acid like 
    
    
    
    or
    
    
    in acetic acid. These facilitate the [3,3]-sigmatropic shift without creating a highly acidic medium that promotes polymerization.
  • Dilution Check: High concentration favors intermolecular attack (polymerization). Run the reaction at

    
    .
    
  • The "Stop Point": Do not reflux overnight "just to be safe." Indoles degrade thermally. Monitor consumption of the hydrazone via TLC/LC-MS and quench immediately.

Ticket #002: "I obtained a 50:50 mixture of regioisomers."

Diagnosis: Kinetic vs. Thermodynamic Hydrazone Enolization. Root Cause: For unsymmetrical ketones (e.g., 2-butanone), the hydrazone can tautomerize to two different enamines.

  • Kinetic Enamine (Less substituted): Favored in strongly acidic, aprotic media.

  • Thermodynamic Enamine (More substituted): Favored in protic solvents or weaker acids.

Decision Matrix:

Desired Indole PositionRecommended ConditionMechanism
3-substituted (via less sub. enamine) Strong acid (

), Aprotic solvent.
Kinetic control favors rapid protonation at the less hindered carbon.
2,3-disubstituted (via more sub. enamine) Weak acid (

), Protic solvent.
Thermodynamic equilibration allows the more stable enamine to form before cyclization.

Visualizing the Failure Mode (DOT Diagram):

FischerFailure Hydrazone Arylhydrazone Enamine Ene-Hydrazine (Intermediate) Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift Enamine->Sigmatropic Rate Limiting Step Imine Diimine Intermediate Sigmatropic->Imine Indole Target Indole Product Imine->Indole - NH3 ProtonatedIndole Protonated Indole (Electrophile) Indole->ProtonatedIndole Excess Acid Dimer Indole Dimer (C3-C2 Linkage) ProtonatedIndole->Dimer + Indole (Nucleophile) Tar Polymeric Tar Dimer->Tar Chain Propagation

Caption: The "Danger Zone" in Fischer Synthesis occurs post-cyclization where excess acid converts the product into an electrophile, initiating polymerization.

Module 2: The Larock Indole Synthesis

System Status: Pd-catalyzed heteroannulation of o-iodoanilines + alkynes.[3][4] Common Failure: Stalled Catalytic Cycle or Inverted Regioselectivity.

Ticket #003: "The reaction stalled at 30% conversion. Adding more catalyst didn't help."

Diagnosis: Catalyst Poisoning via Alkyne Oligomerization. Root Cause: Palladium can catalyze the polymerization of the alkyne starting material if the oxidative addition to the o-iodoaniline is slow. This depletes the alkyne and clogs the active Pd species.

Troubleshooting Protocol:

  • The "Chloride Effect": Ensure you are adding 1 equivalent of LiCl or

    
    .
    
    • Why? Chloride ions stabilize the neutral Pd(II) intermediate, preventing aggregation into inactive Pd-black. However, do not exceed 1 equiv., as excess chloride inhibits the ligand exchange required for alkyne insertion [1].

  • Ligand Switch: If using o-bromoaniline (slower oxidative addition) instead of o-iodoaniline, standard

    
     often fails. Switch to bulky, electron-rich ligands like 
    
    
    
    or XPhos to accelerate the oxidative addition step [2].
Ticket #004: "My bulky substituent ended up at C3 instead of C2."

Diagnosis: Steric Control Failure during Migratory Insertion. Root Cause: In the Larock synthesis, the larger substituent (


) of the alkyne generally prefers the C2 position (adjacent to the nitrogen) to avoid steric clash with the aniline ring during the insertion step. However, if the aniline nitrogen is unprotected or has a small group, this selectivity can erode.

Regioselectivity Rule of Thumb:

  • Standard:

    
     goes to C2; 
    
    
    
    goes to C3.
  • Inversion Risk: If

    
     is a silyl group (e.g., TMS), electronic effects (beta-silicon effect) may force it to C3, overriding sterics [3].
    

Module 3: Post-Synthetic Stability (The "Browning" Effect)

System Status: Purified Indole on the benchtop. Common Failure: Sample turns pink/brown/red upon storage.

Ticket #005: "My pure white solid turned pink overnight."

Diagnosis: Auto-oxidation to Indolenine Hydroperoxides. Root Cause: Indoles are electron-rich and sensitive to singlet oxygen (


) and radical oxidation. The C3 position reacts with atmospheric oxygen to form 3-hydroperoxy-3H-indole . This intermediate rearranges to dioxindole , which further oxidizes to isatin  (orange/red) or couples to form indigo  (blue) or indirubin  (red), resulting in a pink/brown mixture [4].

Self-Validating Storage Protocol:

  • The "TLC Stress Test": Before storing a new derivative, spot it on TLC and leave the plate in sunlight for 1 hour. If the spot turns pink/brown, your compound is highly air-sensitive.

  • Scavenger Additive: Store the solid under Argon. For solution storage, adding a trace of BHT (butylated hydroxytoluene) can inhibit the radical chain mechanism of auto-oxidation.

  • N-Protection: Free N-H indoles are significantly more prone to oxidation than N-alkyl/N-acyl indoles. If the N-H is not required for activity, methylate or acetylate it early in the sequence.

Visualizing the Oxidation Pathway (DOT Diagram):

IndoleOxidation Indole Indole (C3-H) Radical Indolyl Radical Indole->Radical Light/Air (-H•) Hydroperoxide 3-Hydroperoxy- indolenine Radical->Hydroperoxide + O2 Dioxindole Dioxindole Hydroperoxide->Dioxindole Rearrangement Isatin Isatin (Red/Orange) Dioxindole->Isatin Oxidation Indigo Indigo/Indirubin (Blue/Red Dimers) Isatin->Indigo + Indoxyl

Caption: The "Browning" Mechanism: C3-oxidation cascade leading to highly colored isatin and indigo impurities.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4] Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Shen, M., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(15), 3726-3729. Link

  • Gribble, G. W. (2000).[5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Zhang, X., et al. (2022).[6] Electrochemical Oxidation of Indoles to Isatins. Organic Letters, 24(23), 4229–4233. Link

Sources

Technical Support Center: Solubility Enhancement of 1-Benzyl-Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Researchers working with 1-benzyl-indole scaffolds often encounter a critical bottleneck: these compounds exhibit high lipophilicity (LogP ~4.[1]3) and a rigid, planar crystal lattice that resists dissolution in aqueous media. While the benzyl group enhances hydrophobic binding interactions in targets (e.g., estrogen receptors, kinases), it simultaneously renders the molecule nearly insoluble in water (< 1 µg/mL).

This guide moves beyond generic advice, providing targeted troubleshooting for the specific physicochemical constraints of the 1-benzyl-indole pharmacophore.

Module 1: Solvent Selection & Cosolvent Systems

Context: For in vitro assays, the immediate goal is obtaining a clear stock solution that does not precipitate upon dilution into media.

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media?

A: This is the "Solvent Shock" phenomenon.[1] 1-benzyl-indole is soluble in DMSO but thermodynamically unstable in water.[1] When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the local solubility limit is instantly exceeded before mixing is complete.

Troubleshooting Protocol: The "Step-Down" Dilution Do not pipette DMSO stock directly into a large volume of media. Instead, use an intermediate cosolvent step to lower the kinetic energy barrier.

  • Primary Stock: Dissolve 1-benzyl-indole in 100% DMSO to 50 mM.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol (not water). This creates a 5 mM secondary stock in a semi-polar environment.[1]

  • Final Dilution: Slowly add the Intermediate solution to your vortexing media.

    • Result: The PEG/DMSO mixture suppresses the interfacial tension, preventing the formation of micro-precipitates.

Solvent Compatibility Matrix
SolventSolubility RatingBiological Toxicity Limit (approx.)[1]Application Note
DMSO High (>50 mM)< 0.1% (Cell culture)Standard primary solvent.[1] Hygroscopic; keep desiccated.[1]
Ethanol Moderate (~10-20 mM)< 1%Good for evaporation protocols; less toxic than DMSO in vivo.[1]
PEG-400 Moderate< 10% (IP/Oral)Excellent intermediate cosolvent; prevents "crashing out."[1]
Water NegligibleN/ADo not use for stock preparation.[1]

Module 2: Cyclodextrin Complexation (The "Gold Standard")

Context: For in vivo administration or high-concentration assays, cosolvents are often too toxic.[1] Cyclodextrins (CDs) offer a superior alternative by encapsulating the hydrophobic benzyl-indole moiety.[1]

Q: Which Cyclodextrin should I use? Alpha, Beta, or Gamma?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The 1-benzyl-indole molecule is too bulky for α-CD.[1] While it fits in β-CD, native β-CD has low water solubility itself (18.5 mg/mL).[1] HP-β-CD is highly soluble (>600 mg/mL) and its cavity size (approx.[1] 6.0–6.5 Å) is ideal for accommodating the benzyl-indole core, forming a 1:1 inclusion complex [1].

Protocol: Kneading Method for Inclusion Complex

Use this when simple mixing fails to dissolve the compound.

  • Ratio: Weigh 1-benzyl-indole and HP-β-CD in a 1:2 molar ratio (excess CD drives equilibrium).

  • Wetting: Place the HP-β-CD in a mortar. Add water dropwise until a paste (slurry) forms.[1]

  • Incorporation: Add the 1-benzyl-indole powder to the paste.

  • Kneading: Grind vigorously with a pestle for 30–45 minutes. The paste will dry out; add small drops of water/ethanol (1:1) to maintain consistency.

    • Why? The mechanical energy breaks the crystal lattice, forcing the hydrophobic drug into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve rapidly in water/saline.[1]

Module 3: Chemical & pH Considerations

Q: Can I just make a salt form (e.g., Hydrochloride) to improve solubility?

A: Likely No. This is a common misconception.[1] The nitrogen atom in the indole ring is not basic (pKa ≈ -2.4). Its lone pair is part of the aromatic system. Therefore, treating 1-benzyl-indole with HCl will not form a stable salt; it may instead cause acid-catalyzed polymerization or dimerization of the indole [2].

  • Exception: If your derivative has a side chain with a basic amine (e.g., 1-benzyl-tryptamine), salt formation is viable.[1]

  • Alternative: If you have synthetic control, consider adding a hydrophilic handle (e.g., a carboxylic acid or morpholine group) to the benzyl ring or the C3 position.

Visualizing the Strategy

The following decision tree outlines the logical flow for selecting a solubility strategy based on your experimental constraints.

SolubilityStrategy Start Start: 1-Benzyl-Indole Compound CheckStruct Does structure have basic side chain? Start->CheckStruct SaltForm Strategy A: Salt Formation (e.g., HCl, Mesylate) CheckStruct->SaltForm Yes CheckApp Application Type? CheckStruct->CheckApp No (Indole N is non-basic) InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Model) CheckApp->InVivo Cosolvent Strategy B: Cosolvent System (DMSO stock -> PEG intermediate) InVitro->Cosolvent Low Conc. (<10 µM) Complex Strategy C: HP-beta-Cyclodextrin (Inclusion Complex) InVitro->Complex High Conc. (>10 µM) InVivo->Complex IV/IP Injection Lipid Strategy D: Lipid Formulation (Liposomes/Micelles) InVivo->Lipid Oral/Topical

Figure 1: Decision matrix for solubilizing 1-benzyl-indole derivatives based on structural features and intended application.[1]

Module 4: Advanced Formulation (Solid Dispersions)

Context: When cyclodextrins fail or volume constraints are tight.

Q: My compound is still not dissolving even with Cyclodextrins. What now?

A: Move to Solid Dispersions using hydrophilic polymers.[1] This technique traps the drug in an amorphous (high-energy) state, preventing it from recrystallizing into its "brick dust" lattice.

Protocol: Solvent Evaporation Method

  • Dissolve 1-benzyl-indole and PVP K30 (Polyvinylpyrrolidone) in a common volatile solvent (e.g., Ethanol or Acetone) at a 1:4 ratio .[1]

  • Rotary evaporate the solvent at 45°C.

  • The resulting "film" or foam is a solid dispersion.[1]

  • Pulverize this film.[1] The resulting powder will have significantly higher wettability and dissolution rate due to the amorphous nature of the drug and the wetting properties of PVP [3].

References

  • Interactions of Indole Derivatives with β-Cyclodextrin. PubMed Central. Available at: [Link]

  • 1-Benzylindole-3-carbinol: Stability and Potency. National Institutes of Health.[1] Available at: [Link]

  • Enhancement of Solubility using Solid Dispersion Technique. Asian Journal of Pharmaceutics. Available at: [Link]

Sources

strategies to improve metabolic stability of indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Derivative Optimization Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: IND-MET-STAB-001

Welcome to the Indole Optimization Support Center.

You are likely here because your lead indole compound is showing rapid clearance in microsomal stability assays (


), or you are seeing extensive first-pass metabolism in vivo.

Indole is a "privileged scaffold" in drug discovery, but it is metabolically fragile. Its electron-rich nature makes it a prime target for Cytochrome P450 (CYP450) oxidations. This guide is not a generic textbook summary; it is a troubleshooting workflow designed to diagnose the specific metabolic "leak" in your molecule and patch it using field-proven medicinal chemistry strategies.

Module 1: Diagnostic – Where is the Leak?

Before synthesis, you must understand why your molecule is unstable. The indole ring is not uniformly reactive; it has specific "soft spots" governed by electronic density.

The Mechanism of Failure: The C3 position of indole is enamine-like and highly nucleophilic. It is the primary site for CYP450-mediated epoxidation.

  • Primary Failure Mode: CYP oxidation at C3 forms an unstable epoxide (indolenine-2,3-oxide).

  • Secondary Failure Mode: This epoxide rearranges to oxindole (2-one) or indoxyl (3-hydroxy), which are often glucuronidated or further oxidized to ring-opened products (kynurenine pathway mimics).

Visualizing the Metabolic Pathway:

IndoleMetabolism Indole Parent Indole (Electron Rich) Epoxide Indole-2,3-Epoxide (Unstable Intermediate) Indole->Epoxide + [O] (C3 Attack) CYP CYP450 (Oxidation) CYP->Indole Oxindole Oxindole (Stable Metabolite) Epoxide->Oxindole Rearrangement Indoxyl Indoxyl (Transient) Epoxide->Indoxyl Hydrolysis Gluc O-Glucuronide (High Clearance) Indoxyl->Gluc UGT Conjugation

Figure 1: The primary metabolic cascade of indole.[1] Blocking the C3->Epoxide transition is the most effective stabilization strategy.

Module 2: Strategic Solutions (The Fix)

Do not apply these randomly. Select the strategy based on your current SAR (Structure-Activity Relationship) constraints.

Strategy A: The "Blockade" (C3 Functionalization)

If your C3 position is a hydrogen, it is likely the metabolic sink.

  • The Fix: Introduce a blocking group at C3.

  • Tactics:

    • Fluorine (F): Minimal steric impact, high metabolic resistance. The C-F bond is stronger than C-H, resisting CYP hydrogen abstraction.

    • Chlorine (Cl) / Methyl (Me): effective blockers but introduce steric bulk that may affect binding affinity.

    • Cyano (CN): Strong electron-withdrawing group (EWG) that deactivates the ring (see Strategy B) and blocks the site.

Strategy B: Electronic Deactivation (The "Teflon" Approach)

CYP450 oxidation is an electrophilic attack. Making the indole ring electron-poor makes it "invisible" to the heme iron of CYP enzymes.

  • The Fix: Add Electron Withdrawing Groups (EWGs) to the benzenoid ring (positions 4, 5, 6, or 7).

  • Tactics:

    • Add -F, -Cl, -CF3, or -CN at the 5- or 6-position.

    • Why it works: These groups pull electron density away from the C2=C3 double bond, raising the oxidation potential.

Strategy C: Scaffold Hopping (The "Switch")

If the indole core itself is problematic (e.g., causing toxicity via reactive intermediates), switch to a bioisostere.

  • The Fix: Replace Indole with 7-Azaindole (Pyrrolo[2,3-b]pyridine).[2]

  • Why it works: The pyridine nitrogen (N7) is electron-withdrawing, significantly reducing the electron density of the pyrrole ring. This lowers lipophilicity (

    
    ) and increases metabolic stability without drastically changing the shape.
    

Comparison of Strategies:

StrategyModificationEffect on StabilityEffect on Lipophilicity (cLogP)Risk
Block C3 Indole

3-F-Indole
High IncreaseNeutralSynthetic difficulty
Block C3 Indole

3-Me-Indole
Moderate IncreaseIncreases (+0.5)Steric clash in binding pocket
Electronic Indole

5-CN-Indole
High IncreaseDecreasesPotential CYP inhibition (reversible)
Scaffold Hop Indole

7-Azaindole
Highest Increase Decreases (~1.0) Loss of H-bond donor at C7

Module 3: Experimental Validation (The Test)

You cannot rely on prediction algorithms alone. You must run a Microsomal Stability Assay .[3][4]

Protocol: Self-Validating Microsomal Stability Objective: Determine Intrinsic Clearance (


) and Half-life (

).[4][5][6]

1. Reagent Setup:

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

2. The Workflow:

  • Step 1 (Pre-incubation): Mix Microsomes (0.5 mg/mL final) + Test Compound (1

    
    ) in Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 mins.
    
    • Why 1

      
      ? To ensure first-order kinetics (
      
      
      
      ).
  • Step 2 (Initiation): Add NADPH to start the reaction.[7][8][9]

  • Step 3 (Sampling): Take aliquots at

    
     min.
    
  • Step 4 (Quenching): Immediately dispense aliquot into cold Quench Solution (ratio 1:3). Vortex and centrifuge.[4][8]

  • Step 5 (Analysis): Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

3. Self-Validation (Quality Control): A valid run must include these controls to prove the system is working:

  • High Clearance Control: Verapamil or Testosterone (Must show

    
     min). Proves enzymes are active.
    
  • Low Clearance Control: Warfarin or Fluconazole (Must show >80% remaining at 45 min). Proves the system isn't degrading stable compounds.

  • Minus-NADPH Control: Incubate compound with microsomes without cofactor. Proves instability is enzymatic, not chemical hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: I blocked the C3 position with a methyl group, but my


 is still high. Why? 
Diagnosis:  You likely have "Metabolic Switching." By blocking the softest spot (C3), you forced the enzyme to attack the next available site.
Solution: 
  • Check the N1 position: Is the NH exposed? It can undergo N-glucuronidation or N-dealkylation.[2] Try N-methylation or steric protection (e.g., N-isopropyl).

  • Check the Benzenoid Ring: Look for hydroxylation at C5 or C6.

  • Action: Run a Metabolite Identification (MetID) study using High-Resolution Mass Spec (HRMS) to locate the new +16 Da (oxidation) peak.

Q2: My compound is stable, but I'm seeing toxicity in hepatocytes. What is happening? Diagnosis: You might be forming a Reactive Metabolite . 3-alkylindoles can be oxidized to 3-methyleneindolenine , a potent electrophile that covalently binds to proteins/DNA.[10] Solution:

  • The Test: Run a GSH (Glutathione) Trapping Assay. If you see M+307 peaks (Parent + GSH), you are generating reactive intermediates.

  • The Fix: Add electron-withdrawing groups to the ring to prevent the formation of the methylene intermediate, or switch to the 7-azaindole scaffold.

Q3: Adding halogens improved stability but ruined solubility. Now what? Diagnosis: "Molecular Obesity." You increased Lipophilicity (LogP) to fix metabolism. Solution: Switch to 7-Azaindole or Indazole .

  • These scaffolds are more polar (lower LogP) due to the extra nitrogen.

  • They often maintain the binding mode of the parent indole while improving both solubility and metabolic stability simultaneously.

Decision Logic for Indole Optimization:

IndoleLogic Start High Clearance detected? Locate Run MetID: Where is the oxidation? Start->Locate C3 C3 Oxidation? Locate->C3 Ring Benzene Ring Oxidation? Locate->Ring BlockC3 Add F, Cl, or Me at C3 C3->BlockC3 EWG Add EWG (F, CN) at C5/C6 Ring->EWG Aza Switch to 7-Azaindole BlockC3->Aza If Solubility fails EWG->Aza If Potency drops

Figure 2: Decision tree for optimizing indole pharmacokinetics.

References

  • Zhang, M. et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.

  • Gillam, E. M. et al. (2000).[1] Oxidation of indole by cytochrome P450 enzymes. PubMed.[11]

  • Popowycz, F. et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard industry text for Microsomal Stability Protocols).
  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Reference for 3-methyleneindolenine toxicity).

Sources

overcoming drug resistance with novel indole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-Based Therapeutics & Drug Resistance

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Novel Indole Scaffolds in MDR (Multidrug Resistance) Contexts

Welcome to the Technical Support Hub

If you are accessing this guide, you are likely encountering the "Indole Paradox": the scaffold is a privileged structure for overcoming drug resistance (particularly in ABCB1/P-gp overexpressing cancer lines), yet it presents frustrating physicochemical hurdles in the wet lab.

This guide is not a textbook. It is a compilation of field-notes, troubleshooting matrices, and validated protocols designed to unblock your experimental workflow. We focus on the Bis-indole and Indole-3-carbinol classes, which often act as "collateral sensitivity" agents—killing resistant cells more effectively than parental lines.

Module 1: The "Brick Dust" Protocol (Solubility Optimization)

The Issue: Your novel indole derivative shows nanomolar potency in silico but precipitates immediately upon addition to cell culture media, yielding erratic IC50 data.

The Diagnosis: Indoles are flat, electron-rich aromatic systems that engage in strong


-

stacking. This leads to high crystal lattice energy (the "brick dust" effect). Standard DMSO stocks often crash out when hitting aqueous buffers (PBS/Media).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Precipitate in Media Kinetic solubility limit exceeded.Do not vortex. Sonicate at 37°C. Switch to a 1:1000 dilution scheme (see below).
Variable IC50s Compound adhering to plasticware.Switch to glass-coated plates or add 0.01% Tween-80 to the assay buffer to prevent non-specific binding.
Cloudy Stock Solution Water contamination in DMSO.DMSO is hygroscopic. Use anhydrous DMSO stored over molecular sieves.

Protocol: The "Step-Down" Dilution Method Standard serial dilution often fails for lipophilic indoles. Use this intermediate step.

  • Master Stock: Dissolve compound in 100% Anhydrous DMSO to 10 mM.

  • Intermediate Stock: Dilute 10 mM stock 1:10 into 100% Ethanol or PEG-400 (Result: 1 mM). Why? Ethanol/PEG bridges the polarity gap better than direct aqueous addition.

  • Working Solution: Dilute the Intermediate Stock 1:100 into pre-warmed culture media (Result: 10 µM, 0.1% DMSO, 0.9% EtOH).

  • Validation: Check optical density at 600nm (OD600). Any reading >0.05 indicates micro-precipitation.

Module 2: Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing hydrophobic indole derivatives.

SolubilityWorkflow Start Start: Solid Indole Compound Solvent Dissolve in Anhydrous DMSO Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Sonicate Sonicate (37°C, 10 min) Check1->Sonicate Cloudy Dilution Prepare Intermediate Stock (1:10 in PEG-400 or EtOH) Check1->Dilution Clear Sonicate->Check1 MediaAdd Add to Media (Slow Injection) Dilution->MediaAdd PrecipCheck Check OD600 > 0.05 MediaAdd->PrecipCheck Success Proceed to Bioassay PrecipCheck->Success No Precipitate Fail Reformulate: Use Cyclodextrin (HP-β-CD) PrecipCheck->Fail Precipitate

Figure 1: Decision tree for solubilizing lipophilic indole derivatives to prevent "false negative" cytotoxicity data.

Module 3: Validating P-gp Inhibition (Efflux Assays)

The Issue: You are testing if your indole reverses Multidrug Resistance (MDR). You use the standard Rhodamine 123 (Rho123) accumulation assay, but your results show massive fluorescence that doesn't correlate with cell kill.

The Diagnosis: Intrinsic Fluorescence Interference. Many indole derivatives (especially those with extended conjugation like indole-chalcones) are themselves fluorescent in the green spectrum (excitation ~480nm, emission ~520nm), overlapping perfectly with Rhodamine 123.

Q: How do I distinguish my compound from the Rho123 probe? A: You must run a "Compound Only" background control.

Corrected Rho123 Accumulation Protocol:

  • Cell Prep: Use MDR-positive cells (e.g., MCF-7/ADR or K562/DOX).

  • Treatment Groups:

    • A: Cells + Rho123 (Negative Control)

    • B: Cells + Rho123 + Verapamil (Positive Control, 10 µM)

    • C: Cells + Rho123 + Your Indole

    • D (CRITICAL): Cells + Your Indole (No Rho123)

  • Calculation:

    
    
    If Group D fluorescence is >10% of Group C, switch probes to Calcein-AM (green) or Doxorubicin (red) to shift the spectrum.
    

Module 4: Mechanism of Action (MoA) Visualization

Understanding how indoles target the P-glycoprotein (P-gp) pump is critical for explaining resistance reversal.

PgpMechanism Indole Indole Derivative Pgp P-glycoprotein (ABCB1) Efflux Pump Indole->Pgp Competes/Binds Transmembrane Domain Chemo Chemotherapeutic (e.g., Doxorubicin) Indole->Chemo Traps Drug Intracellularly ATP ATP Hydrolysis Pgp->ATP Inhibits ATPase Activity Pgp->Chemo Normally Effluxes Apoptosis Apoptosis Cascade (Caspase-3 Activation) Chemo->Apoptosis Accumulation Trigger

Figure 2: Mechanism of Reversal. Indole derivatives bind the P-gp transporter, preventing ATP hydrolysis and trapping chemotherapeutics inside the cell.

Module 5: Stability & Storage (The "Pink Pot" Syndrome)

The Issue: Your white indole powder turns pink or brown after 2 weeks on the bench.

The Diagnosis: Oxidation at C2/C3. The electron-rich pyrrole ring is highly susceptible to radical oxidation, especially under fluorescent lab lights. This creates impurities (often isatin derivatives) that are toxic, leading to false "high potency" results.

Storage Protocol:

  • Solid State: Store under Argon/Nitrogen at -20°C.

  • Solution: Add 0.1% BHT (Butylated hydroxytoluene) to your DMSO stock if the compound is stored for >24 hours.

  • Acid Sensitivity: Never expose simple indoles to strong acids (HCl) during workup without electron-withdrawing groups on the Nitrogen; they will polymerize into a "tar."

References

  • Wan, Y., et al. (2019). "Indole: A privileged scaffold for the design of anti-cancer agents." European Journal of Medicinal Chemistry.

  • Lage, H. (2008). "Scaffolds for P-glycoprotein inhibition: An analysis of the indole structure." Future Oncology. (Contextual grounding for Module 3).
  • Forster, S., et al. (2012). "Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays." PLOS ONE.

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry.

  • Creative Bioarray. "P-gp Inhibition Assay Protocols and Troubleshooting."

Indole Synthesis Regioselectivity: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-01-28 Operator: Senior Application Scientist Ticket Scope: Regiocontrol in Indole Construction

Introduction: The "Privileged Scaffold" Paradox

Welcome to the bench. You are likely here because the indole ring—arguably the most "privileged" scaffold in drug discovery—is resisting your attempts at precise substitution. Whether you are synthesizing a tryptamine analog or a complex fused alkaloid, the thermodynamic stability of the indole core often masks the kinetic subtleties required to functionalize it selectively.

This guide is not a textbook. It is a troubleshooting matrix designed to resolve the specific regiochemical conflicts that arise in the Fischer , Larock , Bartoli , and C-H Activation protocols.

Case File #01: The Fischer Indole Dilemma

The Issue: Cyclization of unsymmetrical ketones yields inseparable regioisomers.

When condensing a phenylhydrazine with an unsymmetrical ketone (e.g., 2-butanone), you often face a mixture of the 2,3-dimethylindole and 2-ethylindole. The ratio depends entirely on which enamine tautomer participates in the [3,3]-sigmatropic rearrangement.

The Mechanistic Logic

The reaction passes through a hydrazone intermediate, which must tautomerize to an ene-hydrazine (enamine).[1]

  • Kinetic Control: Formation of the less substituted enamine (leading to the 3H-indole or "methylene" attack).

  • Thermodynamic Control: Formation of the more substituted enamine (leading to the 2,3-disubstituted indole).

Critical Insight: Strong protic acids (H₂SO₄, PPA) favor the thermodynamic product (more substituted alkene). Weak acids or steric bulk can occasionally tip the balance, but solvent polarity plays a massive, often overlooked role.

Troubleshooting Protocol: "The Acid Switch"
ParameterTo Favor 2,3-Disubstituted (Thermodynamic)To Favor 2-Substituted (Kinetic/Steric)
Catalyst Polyphosphoric Acid (PPA) or H₂SO₄ZnCl₂ or AcOH (weaker acids)
Solvent Protic/Polar (AcOH, EtOH)Aprotic/Non-polar (Benzene, Toluene)
Temperature High (>100°C)Moderate (60-80°C)
Pathway Visualization

FischerRegio Start Unsymmetrical Hydrazone Enamine_A Less Substituted Enamine (Kinetic) Start->Enamine_A Weak Acid / Steric Bulk Enamine_B More Substituted Enamine (Thermodynamic) Start->Enamine_B Strong Acid / PPA / Heat Indole_A Product A (e.g., 2-ethylindole) Enamine_A->Indole_A [3,3]-Shift Indole_B Product B (e.g., 2,3-dimethylindole) Enamine_B->Indole_B [3,3]-Shift

Figure 1: Divergent pathways in Fischer Indole Synthesis driven by enamine stability.

Case File #02: The Larock Annulation

The Issue: Inverted regioselectivity with internal alkynes.

The Larock synthesis (Pd-catalyzed annulation of o-iodoanilines with alkynes) is generally highly regioselective.[2] However, when using internal alkynes (


), users often predict the wrong isomer.
The Mechanistic Logic

The regiochemistry is determined during the migratory insertion of the alkyne into the Aryl-Pd bond.[3]

  • Steric Rule: The aryl group (migrating from Pd) prefers to attack the less hindered carbon of the alkyne.

  • The Result: The bulky group (

    
    ) ends up on the carbon that remains bound to Palladium.
    
  • Final Step: The nitrogen nucleophile attacks the Pd-bound carbon.

  • Outcome: The larger group (

    
    ) ends up at C2  (adjacent to Nitrogen), and the smaller group (
    
    
    
    ) at C3.

Common Pitfall: Researchers often assume the bulky group "wants room" at C3. In Larock, the bulky group is forced to C2 by the transition state geometry.

Protocol: Standard Larock Optimization
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (triphenylphosphine) is standard. Switch to tri(o-tolyl)phosphine if conversion is low.

  • Base: Na₂CO₃ or K₂CO₃ (2-3 equiv).

  • Additive: LiCl (1 equiv) is mandatory to stabilize the Pd intermediate.

Pathway Visualization

LarockCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (Regio-determining) Coord->Insert Sterics direct Ar to less hindered C RedElim Reductive Elimination (C-N Bond) Insert->RedElim Large Group at C2 RedElim->Pd0

Figure 2: The Larock catalytic cycle emphasizing the steric-driven insertion step.

Case File #03: The Bartoli Indole Synthesis

The Issue: Reaction failure with meta- or para-substituted nitroarenes.

The Bartoli reaction is unique: it synthesizes 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[4][5] Users frequently fail when attempting this on substrates lacking an ortho substituent.[4][6]

The Mechanistic Logic

The reaction requires an ortho-substituent to force the intermediate nitroso-alkene into a conformation that favors the [3,3]-sigmatropic rearrangement.[4][5] Without this steric clash, the intermediate decomposes via other pathways (e.g., conjugate addition without cyclization).

  • Requirement: Substrate must be an ortho-substituted nitroarene.[6]

  • Stoichiometry: Requires 3 equivalents of VinylMgBr (1 for reduction to nitroso, 1 for addition, 1 for deprotonation/aromatization).

Troubleshooting Matrix
SymptomProbable CauseSolution
No Indole Formed Substrate lacks ortho groupSwitch to Leimgruber-Batcho synthesis.
Low Yield (<30%) Temperature too highRun addition at -40°C to -78°C.
Incomplete Conversion Insufficient GrignardEnsure fresh titration of VinylMgBr (must be >3 equiv).

Case File #04: Rh(III) C-H Activation

The Issue: Competition between C2 and C7 functionalization.

Modern Rh(III) catalysis (e.g., [Cp*RhCl₂]₂) allows for direct annulation of alkynes with N-aryl derivatives. The challenge is controlling whether the metal activates the C2-H (pyrrole-like formation) or C7-H (if using an indole substrate).

The "Directing Group" (DG) Rule
  • C2-Selectivity: Achieved with oxidizing directing groups (e.g., N-pivaloyl, N-pyrimidyl) that form a 5-membered metallacycle.

  • C7-Selectivity: Requires bulky directing groups or specific ligands that sterically preclude C2 attack, or the use of C2-blocked substrates.

Recent Insight: For N-H indoles (no DG), Rh(III) carbenoid insertions often favor C3 due to the intrinsic nucleophilicity of the indole. To hit C2 or C7, you must install a transient or removable DG.

Summary: The Regioselectivity Lookup Table

Synthesis MethodKey Regio-DeterminantDominant OutcomeBest For...[2][5]
Fischer Acid Strength / Enamine StabilityThermodynamic: 2,3-disubstitutedKinetic: 2-substituted (rare)Alkyl-substituted indoles from ketones.
Larock Alkyne StericsLarge Group

C2 Small Group

C3
2,3-diaryl or bulky indoles.
Bartoli Ortho-substitution on Nitroarene7-Substituted Indoles (Always)7-substituted indoles (hard to access otherwise).
Rh(III) C-H Directing Group (DG)C2 (with N-pyrimidyl)C7 (with specific steric constraints)Late-stage functionalization.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

  • Bartoli, G., et al. (1989).[5][7] Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles. Tetrahedron Letters. Link

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation/Cyclization of Indoles. Chemical Society Reviews.[8] Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Support Center: Indole Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Queue: Low | Specialist: Senior Application Scientist

Welcome to the Indole Synthesis Support Hub

Mission: To move beyond generic textbook procedures and provide field-tested troubleshooting for the construction of the indole scaffold. We focus on the "Why" behind catalyst failure, regioselectivity loss, and yield degradation.

Module 1: The Fischer Indole Synthesis (FIS)

Ticket Type: Classical Synthesis | Core Issue: "Tar" Formation & Acid Selection

User Issue:

"I am running a Fischer synthesis with a phenylhydrazine and a ketone. The reaction turns black (tar), and I see <20% yield. I am using H₂SO₄ at 100°C."

Diagnosis:

The "tar" is likely polymerized indole or decomposition products resulting from N-N bond homolysis rather than the desired [3,3]-sigmatropic rearrangement. Strong Brønsted acids (like H₂SO₄) at high temperatures are often too harsh for electron-rich hydrazines, causing the protonated hydrazine to cleave heterolytically before rearrangement occurs.

Technical Resolution:

You must match the Acidity (pKa/Lewis Strength) to the Electronic Nature of your hydrazine.

Hydrazine TypeElectronic StateRecommended CatalystMechanistic Rationale
Electron-Poor Deactivated (e.g., -NO₂, -CF₃)Polyphosphoric Acid (PPA) or MeSO₃H Requires strong protonation to drive enamine formation and rearrangement. The N-N bond is strong and resists side-reactions.
Electron-Neutral Standard (e.g., -H, -Cl)ZnCl₂ (Lewis Acid)Balanced activation. ZnCl₂ coordinates to the imine nitrogen, lowering the activation energy for the [3,3]-shift without harsh protonation.
Electron-Rich Activated (e.g., -OMe, -Me)Dilute HCl or Deep Eutectic Solvents (DES) CRITICAL: Strong acids cause N-N cleavage here. Use mild conditions. DES (e.g., Choline Chloride/Oxalic Acid) acts as both solvent and mild catalyst [1].
Visual Guide: Catalyst Decision Matrix

FischerLogic Start Analyze Hydrazine Substrate Type1 Electron Withdrawing (-NO2, -CF3) Start->Type1 Type2 Electron Neutral (-H, -Halogen) Start->Type2 Type3 Electron Donating (-OMe, -Alkyl) Start->Type3 Cat1 Strong Brønsted Acid (PPA, pure H2SO4) Temp: >100°C Type1->Cat1 Needs max activation Cat2 Lewis Acid (ZnCl2 in AcOH) Temp: 80-100°C Type2->Cat2 Standard protocol Cat3 Mild/Green System (4% H2SO4 or DES) Temp: <60°C Type3->Cat3 Prevent N-N cleavage

Caption: Logic flow for selecting the appropriate acid catalyst based on substrate electronics to prevent polymerization.

Module 2: Transition Metal Catalysis (Larock & Buchwald)

Ticket Type: Cross-Coupling | Core Issue: Catalyst Deactivation & Ligand Tuning

User Issue:

"I'm attempting a Larock heteroannulation (o-iodoaniline + internal alkyne). The reaction stalls after 30 minutes. I'm using Pd(OAc)₂ and PPh₃."

Diagnosis:

Standard PPh₃ is often insufficient for sterically demanding or electron-rich substrates.[1] The stall indicates Catalyst Aggregation (Pd-black formation) or a failure in the Oxidative Addition step. If your alkyne is bulky, PPh₃ may also not provide enough steric bulk to promote the reductive elimination step.

Technical Resolution:

Switch to Bulky, Electron-Rich Phosphines . The "Buchwald-type" ligands or specific alkyl-phosphines stabilize the monoligated Pd(0) species, which is the active catalyst [2].

Troubleshooting Protocol:

  • The "Ligand-Less" Check: For simple o-iodoanilines, remove PPh₃ entirely. Use Pd(OAc)₂ (5 mol%) , Na₂CO₃ , and LiCl (1 equiv) . LiCl stabilizes the palladacycle intermediate.

  • The "Difficult Substrate" Fix (o-chloro/bromo): If using aryl chlorides/bromides, oxidative addition is the rate-limiting step.

    • Recommendation: Use XPhos or P(t-Bu)₃ .

    • Why: These ligands are electron-rich (speeds up oxidative addition) and bulky (prevents Pd aggregation).

Visual Guide: The Larock Failure Points

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Fail1 FAILURE: Slow Ox. Add. (Fix: Use XPhos) OxAdd->Fail1 If Ar-Cl used Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination (Indole Release) Insert->RedElim Fail2 FAILURE: Regio-scrambling (Fix: Steric bulk on alkyne) Insert->Fail2 If alkyne unsymm. RedElim->Pd0

Caption: Catalytic cycle of Larock synthesis highlighting critical failure points where ligand intervention is required.

Module 3: Advanced Regiocontrol (C-H Activation)

Ticket Type: Rh(III) Catalysis | Core Issue: Controlling C2 vs. C4 Selectivity

FAQ: How do I switch selectivity from C2 to C4?

Answer: In Rh(III)-catalyzed synthesis (e.g., using [Cp*RhCl₂]₂), the Directing Group (DG) is the steering wheel.

  • C2-Selectivity: Achieved by directing groups that form a 5-membered metallacycle .[2]

    • Examples: Pyridines, Pyrimidines, or N-Nitroso groups.[3]

    • Mechanism:[2][3][4][5] The Rh(III) coordinates to the DG and activates the adjacent ortho-C-H bond (C2 position of the indole precursor).

  • C4-Selectivity: This is chemically harder (distal activation). It requires a Weakly Coordinating DG or a specific geometric constraint that makes the C2 position inaccessible or the C4 position electronically favored [3].

    • Examples: Carboxylic acids or specific amides often paired with bulky ligands to block the C2 approach.

Experimental Protocols (SOPs)
SOP 1: Robust Fischer Synthesis (ZnCl₂ Method)

Best for: General ketone/hydrazine condensation where acid sensitivity is a concern.

  • Preparation: In a round-bottom flask, mix Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv) in Glacial Acetic Acid (0.5 M concentration) .

  • Catalyst Addition: Add ZnCl₂ (1.5 equiv) . Note: ZnCl₂ must be anhydrous. Fuse it under vacuum if it looks wet.

  • Reflux: Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor TLC.[6] The hydrazone intermediate (often yellow) should disappear.

  • Workup: Cool to room temperature. Pour into ice water.

    • If solid precipitates: Filter and wash with water (Product is likely clean).

    • If oil forms: Extract with EtOAc, wash with NaHCO₃ (to remove AcOH), then Brine.

  • Purification: If "tar" is present, use a short plug of Basic Alumina before silica chromatography to remove polymeric acidic impurities.

SOP 2: Optimized Larock Synthesis

Best for: Sterically hindered or functionalized indoles.

  • Charge: To a vial, add o-Iodoaniline (1.0 equiv) , Internal Alkyne (1.2 equiv) , Na₂CO₃ (2.0 equiv) , and LiCl (1.0 equiv) .

  • Catalyst: Add Pd(OAc)₂ (5 mol%) .

    • Ligand Option: If using o-Bromoaniline, add XPhos (10 mol%) .

  • Solvent: Add DMF (0.2 M) (degassed with N₂ for 10 mins).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with Et₂O (not EtOAc, as DMF is harder to wash out of EtOAc). Wash 3x with water to remove DMF.

  • Purification: Flash chromatography (Hexanes/EtOAc).

References
  • BenchChem. "A Comparative Guide to Lewis Acids in Fischer Indole Synthesis." BenchChem Technical Guides, 2025. Link

  • Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690, 1991. Link

  • Song, G., Wang, F., & Li, X. "C-H Activation/Cyclization of Indoles." Chemical Society Reviews, 41, 3651-3678, 2012. Link

  • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075, 2000. Link

  • Prochazka, M. P., & Carlson, R. "On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis."[7] Acta Chemica Scandinavica, 43, 651-659, 1989. Link

Sources

managing steric hindrance in indole derivative synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Steric Management Current Status: Online 🟢 Ticket Queue: Priority Handling for Steric Hindrance & Regioselectivity Issues Operator: Senior Application Scientist

Welcome to the Indole Synthesis Support Hub

You have reached the Tier-3 Technical Support for indole chemistry. We understand that while the indole scaffold is "privileged" in medicinal chemistry, synthesizing it with bulky substituents (steric hindrance) often leads to low yields, regiochemical scrambling, or complete reaction stalling.

This guide is structured as a troubleshooting workflow. We do not provide generic textbook definitions; we provide patches for broken reactions.

Module 1: The Fischer Indole Synthesis (FIS)

Issue: Reaction stalls or produces complex mixtures when using bulky ketones or electron-rich hydrazines.[1]

Root Cause Analysis

The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement. For this to happen, the hydrazone intermediate must tautomerize to the ene-hydrazine .

  • Steric Clash: Bulky substituents at the ketone

    
    -position destabilize the planar transition state required for the [3,3]-shift.
    
  • Electronic Trap: Electron-donating groups (EDGs) on the hydrazine stabilize the hydrazone, raising the energy barrier for the rearrangement.

Troubleshooting Protocol: The "Heavy" Fischer Method

Scenario: You are reacting a 2-substituted cyclohexanone (bulky) with a phenylhydrazine.

SymptomDiagnosisCorrective Action
No Product, SM remains Acid too weak to force enolization.Switch from AcOH to ZnCl₂ (fused) or 4% H₂SO₄ in 1,4-dioxane .
Complex Mixture/Tars Polymerization of vinyl intermediates.Ammonia Scrubbing: The reaction releases NH₃. If not removed, it poisons the acid catalyst. Use a nitrogen sweep or molecular sieves.
Wrong Regioisomer Thermodynamic vs. Kinetic enolization.Solvent Switch: Use t-BuOH (bulky protic) to favor thermodynamic enol (more substituted alkene), leading to the 2,3-disubstituted indole.
Visualizing the Failure Point (FIS)

FischerFailure Hydrazone Hydrazone (Stable Trap) Enolization Acid-Catalyzed Tautomerization Hydrazone->Enolization Slow w/ EDGs EneHydrazine Ene-Hydrazine (Reactive Species) Enolization->EneHydrazine StericWall STERIC BLOCK (Bulky R-Groups prevent planarity) EneHydrazine->StericWall [3,3]-Shift Attempt StericWall->Hydrazone Reversion (Failure) Indole Indole Product StericWall->Indole High Temp / Lewis Acid

Figure 1: The bottleneck in Fischer Synthesis is the transition from Hydrazone to Ene-Hydrazine. Steric bulk raises the activation energy of the [3,3]-shift, often requiring Lewis Acid assistance (ZnCl₂) to lower the barrier.

Module 2: Palladium-Catalyzed Cyclization (Larock)

Issue: Poor regioselectivity or low conversion when using bulky internal alkynes.

Technical Insight

The Larock synthesis involves the heteroannulation of an o-iodoaniline and an internal alkyne.

  • The Rule: In unsymmetrical alkynes, the bulkier group preferentially ends up at the C2 position (adjacent to the nitrogen).[2]

  • The Mechanism: The alkyne inserts into the arylpalladium bond. Steric repulsion between the alkyne substituent and the ligands on Palladium directs the orientation.

Optimization Protocol: The "Bulky Alkyne" Setup

Standard Conditions: Pd(OAc)₂, Na₂CO₃, DMF, 100°C. Problem: Yield < 40% with tert-butyl or TMS-substituted alkynes.

The "Turbo" Patch:

  • Add Chloride: Add 1.0 equivalent of LiCl .

    • Why? Chloride ions displace acetate ligands on Pd, creating a neutral, more reactive species that handles sterics better than the cationic cationic species.

    • Warning: Do not exceed 1 eq. of LiCl; excess chloride inhibits the reaction.

  • Ligand Free? For extremely hindered alkynes, omit PPh₃ .

    • Why? Phosphine ligands add to the steric crowding around the metal center. "Ligandless" conditions (stabilized by solvent/chloride) often accommodate bulky alkynes better.

Module 3: Functionalizing the Crowded Indole (Buchwald-Hartwig)

Issue: N-Arylation or C-Arylation fails due to steric clashes at the active site.

Ligand Selection Matrix

The success of coupling a bulky indole (nucleophile) with an aryl halide depends entirely on the Ligand Cone Angle . You need a ligand that is bulky enough to promote reductive elimination (forming the bond) but flexible enough to allow oxidative addition.

Steric Challenge LevelRecommended LigandCatalyst SystemNotes
Low (Unsubstituted Indole)Xantphos or BINAPPd₂(dba)₃Standard chelating ligands work well.
Medium (3-Substituted Indole)XPhos Pd(OAc)₂ / XPhosThe "workhorse" for hindered couplings.
High (2,3-Disubstituted Indole)tBuXPhos or BrettPhos G3-PalladacyclesRequires bulky, electron-rich biaryl phosphines to force the Pd(0)/Pd(II) cycle.
Visualizing the Catalytic Cycle & Steric Influence

BuchwaldSterics cluster_ligand Ligand Role (e.g., tBuXPhos) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineBind Indole Coordination (Steric Clash Zone) OxAdd->AmineBind Bulky Ligand Prevents Aggregation RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Bulk Accelerates This Step RedElim->Pd0 L1 Prevents Beta-Hydride Elimination L2 Forces Monoligated Pd Species

Figure 2: In the Buchwald-Hartwig cycle, bulky ligands (like tBuXPhos) serve a dual purpose: they prevent catalyst deactivation (aggregation) and sterically "squeeze" the product out during the reductive elimination step.[1][3][4][5][6][7][8][9][10]

Module 4: C-H Activation (Regioselectivity)

Issue: You want to functionalize C7, but the reaction goes to C2 (or vice versa).

The Default: Indoles are naturally nucleophilic at C3 . If C3 is blocked, they react at C2 . The Challenge: Accessing C7 (the benzene ring) requires overcoming the natural reactivity.[11]

The "Blocking" Strategy

To force C7 functionalization (e.g., alkenylation or arylation), you must use Steric Steering via the N-protecting group.

  • Directing Group (DG): Use a Pivaloyl (Piv) or Di-tert-butylphosphinoyl group on Nitrogen.

    • Mechanism:[5][8][10][12][13] These bulky groups coordinate with the metal (Rh, Ru, or Pd) and physically block the C2 position, forcing the metal to activate the C-H bond at C7.

  • Protocol:

    • Substrate: N-Pivaloyl Indole.[5]

    • Catalyst: [RhCp*Cl₂]₂ (Cationic Rhodium).

    • Result: Exclusive C7 functionalization due to the formation of a favorable 6-membered metallacycle intermediate that avoids the steric bulk of the tert-butyl group.

References & Validated Sources

  • Fischer Indole Mechanism & Failure Modes:

    • Robinson, B. "The Fischer Indole Synthesis."[1][2][8][10][14] Chemical Reviews, 1963. (Classic mechanistic foundation).

    • Gore, S. et al. "Fischer Indole Synthesis in Low Melting Mixtures."

  • Larock Synthesis Regioselectivity:

    • Larock, R. C. et al.[2][12] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2] Journal of the American Chemical Society, 1991.[2] (Establishes the "bulky group at C2" rule).

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Definitive guide on XPhos/BrettPhos usage).

  • C-H Activation Strategies:

    • Lebleu, T. et al. "C7-Functionalization of Indoles."[5][15] Chemical Reviews, 2011. (Details the directing group strategies).

    • Song, W. et al.[5] "Rhodium-Catalyzed C7-Functionalization of Indoles."[5]

Disclaimer: Always perform a safety assessment before scaling up reactions involving pressurized vessels (microwave) or toxic reagents (hydrazines).

Sources

decarboxylation of indole-2-carboxylic acid as an alternative route.

[1][2]

Executive Summary

The decarboxylation of indole-2-carboxylic acid is a critical step in the Reissert indole synthesis and various drug discovery campaigns where the C2 position must remain unsubstituted. While thermodynamically favorable (


Key Challenges:

  • Polymerization: Indoles are electron-rich and acid-sensitive; harsh conditions often lead to oxidative coupling (dimerization) or polymerization (tar formation).

  • Solvent Removal: Classic methods use high-boiling solvents (Quinoline, bp 237°C; NMP, bp 202°C), creating downstream purification bottlenecks.

  • Incomplete Conversion: Sublimation of the starting material at high temperatures often removes it from the reaction zone before decarboxylation occurs.

Part 1: Validated Methodologies

We categorize protocols into Classic (Thermal/Metal) and Modern (Microwave/Catalytic) . Choose your route based on substrate stability and scale.

Method A: The "Classic" Copper/Quinoline Route

Best for: Stable, simple indoles on large scale where solvent removal is managed by distillation.

Protocol:

  • Charge: Suspend Indole-2-carboxylic acid (1.0 equiv) and Copper powder (0.1 equiv) in Quinoline (5-10 volumes).

  • Reaction: Heat to 200–220°C (reflux) under inert atmosphere (

    
    ).
    
  • Monitoring: Evolution of gas (

    
    ) indicates reaction progress. Reaction typically completes in 2–4 hours.
    
  • Workup (Critical): Cool to RT. Dilute with Ethyl Acetate. Wash rigorously with 2N HCl (3x) to remove Quinoline (converted to water-soluble quinolinium salt) and Copper.

  • Purification: Dry organic layer (

    
    ), concentrate, and recrystallize or flash column.
    
Method B: Microwave-Assisted (Metal-Free/Solvent-Free)

Best for: High-throughput screening, small scales (<1g), and acid-sensitive substrates.

Protocol:

  • Charge: Place Indole-2-carboxylic acid in a microwave-safe vial.

  • Additives: Add a high-boiling point co-solvent like DMSO or NMP (minimal volume, high concentration ~1M). Note: Neat heating often causes charring.

  • Reaction: Irradiate at 200°C for 10–20 minutes (High Absorption setting).

  • Workup: Pour reaction mixture into ice water. The product often precipitates out. Filter and wash.

Method C: Mild Acid-Catalyzed (The "Formic Acid" Route)

Best for: Substrates with sensitive functional groups that cannot survive 200°C.

Protocol:

  • Charge: Dissolve starting material in DMF (10 vol).

  • Catalyst: Add Formic Acid (0.02–0.05 equiv) or Acetic Acid .

  • Reaction: Heat to 100–110°C .

  • Mechanism: The acid protonates the C3 position, disrupting aromaticity and facilitating

    
     loss at lower temperatures.
    

Part 2: Comparative Data Analysis

FeatureMethod A: Cu/QuinolineMethod B: MicrowaveMethod C: Acid/DMF
Temperature >200°C200°C (Pulse)95–110°C
Time 2–6 Hours10–30 Mins4–8 Hours
Yield (Typical) 70–85%80–95%85–96%
Scalability High (kg scale)Low (mg to g)Medium (g to kg)
Major Risk Difficult Workup (Quinoline)Vial over-pressurizationIncomplete reaction
Purity Profile Often requires columnOften pure after precipitationHigh purity

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Indole polymerization. Root Cause:

  • Oxygen: Indoles undergo oxidative polymerization at high temperatures.

  • Acid Sensitivity: If using Method C, the acid concentration might be too high, or the temperature prolonged. Solution:

  • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins prior to heating.

  • Antioxidants: Add a trace amount of BHT (butylated hydroxytoluene) if the substrate is electron-rich.

  • Switch Methods: Move to Method B (Microwave) to minimize thermal exposure time.

Q2: I see 50% conversion, but the starting material is gone from the solution.

Diagnosis: Sublimation. Root Cause: Indole-2-carboxylic acids have high melting points but can sublime onto the cooler parts of the condenser or flask walls before reacting. Solution:

  • Solvent Choice: Ensure the solvent completely dissolves the starting material at reaction temperature.

  • Wall Wash: Periodically wash down the flask walls with solvent (if safe) or use a better reflux setup.

  • Sealed Vessel: Use a sealed tube or microwave vial to contain the substrate in the hot zone.

Q3: How do I efficiently remove Quinoline/NMP without column chromatography?

Diagnosis: Workup bottleneck. Solution:

  • For Quinoline: The "Acid Wash" is non-negotiable. Wash the organic extract with 2M HCl until the aqueous layer remains acidic (pH < 2). Quinoline forms a salt and partitions into water.

  • For NMP/DMSO: Wash the organic layer with 5% LiCl (Lithium Chloride) solution (3x). The "salting out" effect pulls the polar aprotic solvent into the aqueous phase more effectively than water alone.

Q4: The reaction stalls at 90% conversion.

Diagnosis: Catalyst deactivation or Equilibrium (rare for decarboxylation). Solution:

  • Spike It: For Cu-catalyzed reactions, the copper surface may oxidize. Add a fresh portion (10% of original loading) of Cu powder.

  • Temperature Boost: Decarboxylation is endothermic; a drop in internal temperature (e.g., due to reflux cooling) can halt it. Insulate the flask.

Part 4: Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (Acid-Catalyzed vs. Thermal)

The diagram below contrasts the high-energy thermal route with the proton-assisted pathway.

DecarboxylationMechanismcluster_ThermalThermal/Metal Routecluster_AcidAcid-Catalyzed RouteStartIndole-2-COOHT_InterZwitterion/Metal ComplexStart->T_InterCu / HeatA_ProtC3-Protonation(Indolenine)Start->A_ProtH+ / DMFT_TSTransition State(High Energy)T_Inter->T_TSProductIndole ProductT_TS->ProductCO2CO2 (Gas)T_TS->CO2A_LossLoss of CO2A_Prot->A_LossA_Loss->ProductA_Loss->CO2

Caption: Comparison of Thermal (Red) vs. Acid-Catalyzed (Green) mechanistic pathways. Note the C3-protonation in the acid route lowers the activation energy.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

TroubleshootingTreeProblemLow Yield / FailureCheck1Is Starting Material Remaining?Problem->Check1YesYes (Incomplete)Check1->YesNoNo (Consumed)Check1->NoSublimationCheck for Sublimation(Solids on condenser?)Yes->SublimationTarryIs mixture Black/Tarry?No->TarryTempCheck Internal Temp(Is it >200°C?)Sublimation->TempNoAction_SealAction: Use Sealed Vesselor MicrowaveSublimation->Action_SealYesAction_SolventAction: Change Solvent(Higher BP)Temp->Action_SolventCleanMixture looks cleanbut low mass balance?Tarry->CleanNoAction_O2Action: Degas (Argon)Add AntioxidantTarry->Action_O2YesAction_WorkupAction: Optimize Workup(Product lost in aqueous/quinoline?)Clean->Action_Workup

Caption: Logic flow for diagnosing failure modes in decarboxylation reactions.

References

  • Zhang, Y., et al. (2019).[1] "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids." Synthesis, 51, 1803-1808.[1] Link

  • CN109694343B (2021). "Decarboxylation method of heterocyclic carboxylic acid compounds (Formic Acid/DMF Protocol)." Google Patents. Link

  • Piers, E., et al. (2011).[2] "The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids." The Journal of Organic Chemistry. Link

  • Jones, G.B., & Chapman, B.J. (1986). "Decarboxylation of Indole-2-carboxylic acids." Journal of Organic Chemistry. (Classic Thermal Methods).

Validation & Comparative

Comparative Guide: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic Acid Scaffolds vs. Established cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid represents a foundational chemical scaffold within the indole-based cytosolic phospholipase A2α (cPLA2α) inhibitor class. While often utilized as a building block or early-stage Structure-Activity Relationship (SAR) hit, it serves as the structural parent for highly potent, optimized inhibitors like Efipladib .

This guide objectively compares the performance of this indole scaffold against the industry gold standards: Pyrrophenone (highly selective tool compound) and AACOCF3 (classic metabolic probe).

Core Comparison Matrix
FeatureIndole-5-Carboxylic Acid ScaffoldEfipladib (Optimized Indole)PyrrophenoneAACOCF3
Primary Utility SAR Template / IntermediateClinical Candidate / In Vivo ToolIn Vitro / Ex Vivo Gold StandardGeneral Lipid Probe
cPLA2α Potency (IC50) Low (µM range)*High (<10 nM)Very High (<5 nM)Moderate (µM range)
Selectivity ModerateHigh (cPLA2α > sPLA2/iPLA2)Extreme (cPLA2α specific)Low (Hits iPLA2/sPLA2)
Mechanism Interfacial Binding / Active SiteInterfacial Binding + Pocket Occ.[1][2]Interfacial Binding (Cap Region)Active Site (Transition State)
Metabolic Stability Variable (Subject to Glucuronidation)Optimized (Sulfonamide stabilized)High (In vitro)Low (Rapid metabolism)

*Note: Unsubstituted scaffolds typically exhibit micromolar activity. Potency increases 100-1000x with 3-position acylation or sulfonamide addition.

Part 1: Technical Deep Dive & Mechanism of Action

The Indole Advantage (User's Topic)

The 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid structure mimics the arachidonyl-phosphatidylcholine substrate.

  • The Indole Ring: Simulates the hydrophobic lipid tail, allowing the molecule to partition into the membrane interface where cPLA2α acts.

  • The Carboxylic Acid (C5): Mimics the phosphate headgroup, engaging in electrostatic interactions with the enzyme's active site residues (specifically Arg-200 and Ser-228).

  • Limitation: Without a long hydrophobic chain at the C3 position (as seen in Lehr et al. derivatives) or a bulky sulfonamide (as in Efipladib), the binding energy of the simple scaffold is insufficient for nanomolar inhibition.

The Competitor: Pyrrophenone

Pyrrophenone is a 1,2,4-trisubstituted pyrrolidine. Unlike the indole scaffold which often targets the active site channel, Pyrrophenone binds to the "Cap Region" —a hydrophobic pocket distinct from the catalytic center but essential for the enzyme's conformational shift upon calcium binding.

  • Why it wins in vitro: It is "slow-tight binding" and does not cross-react with secreted PLA2s (sPLA2) or calcium-independent PLA2s (iPLA2).

The Competitor: AACOCF3

Arachidonyl trifluoromethyl ketone is a transition-state analogue.

  • The Flaw: It contains a reactive ketone that forms a hemiketal with the active site serine. This reactivity makes it promiscuous, inhibiting other lipases and cyclooxygenases (COXs), confounding data interpretation.

Part 2: Visualization of Signaling & Inhibition

The following diagram illustrates the precise intervention points of the discussed inhibitors within the inflammatory cascade.

cPLA2_Pathway Stimulus Stimulus (Ca2+ influx) cPLA2_Inactive cPLA2α (Cytosolic) Stimulus->cPLA2_Inactive Activates cPLA2_Active cPLA2α (Membrane Bound) cPLA2_Inactive->cPLA2_Active Translocation to Golgi/ER PC Phosphatidylcholine (Membrane) cPLA2_Active->PC Hydrolyses sn-2 bond AA Arachidonic Acid (Free) PC->AA Release Eicosanoids Prostaglandins / Leukotrienes AA->Eicosanoids COX/LOX Indole Indole-5-COOH (Active Site/Interface) Indole->cPLA2_Active Blocks Pyrro Pyrrophenone (Cap Region) Pyrro->cPLA2_Active Locks conformation AACOCF3 AACOCF3 (Transition State) AACOCF3->cPLA2_Active Covalent/Hemiketal

Caption: Mechanism of Action: Indole scaffolds and AACOCF3 target the catalytic interface, while Pyrrophenone stabilizes the closed/inactive conformation via the cap region.[3]

Part 3: Validated Experimental Protocols

To objectively assess the potency of your indole derivative against these competitors, you must use a Mixed Micelle Assay . Vesicle assays are prone to substrate aggregation artifacts.

Protocol A: Mixed Micelle cPLA2α Activity Assay

Objective: Determine intrinsic enzymatic inhibition (IC50) independent of cellular transport.

Reagents:

  • Substrate: 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (PAPC) radiolabeled with [14C]-arachidonate at the sn-2 position.

  • Surfactant: Triton X-100 (Critical for micelle formation).

  • Buffer: 100 mM HEPES (pH 7.5), 80 µM Ca2+, 2 mM DTT.

Workflow:

  • Micelle Preparation:

    • Dry down PAPC and [14C]-PAPC under nitrogen.

    • Resuspend in Triton X-100 at a molar ratio of 2:1 (Triton:PC).

    • Why? This ratio ensures the enzyme encounters a surface dilution surface similar to a cell membrane.

  • Inhibitor Incubation:

    • Pre-incubate recombinant human cPLA2α (10-50 ng) with the test compound (Indole derivative, Pyrrophenone, or Vehicle) for 10 minutes at room temperature.

    • Note: Ensure DMSO concentration < 1% to prevent enzyme denaturation.

  • Reaction Initiation:

    • Add the substrate micelle mixture to the enzyme.

    • Incubate at 37°C for 30 minutes.

  • Termination & Extraction:

    • Stop reaction with Dole’s Reagent (Isopropanol:Heptane:H2SO4, 40:10:1).

    • Vortex and add water/heptane to separate phases.

    • Causality: Free [14C]-AA partitions into the organic (heptane) phase; unhydrolyzed phospholipid remains in the aqueous phase.

  • Quantification:

    • Scintillation count the organic phase. Calculate % inhibition vs. vehicle control.

Protocol B: Cellular Arachidonic Acid Release

Objective: Verify cell permeability and metabolic stability.

Workflow:

  • Cell Seeding: Use A549 cells or Human Whole Blood (HWB).

  • Labeling: Incubate cells with [3H]-Arachidonic Acid for 18-24 hours.

    • Why? This allows the AA to incorporate into the cellular membrane phospholipids.

  • Washing: Wash 3x with PBS + 0.1% Fatty Acid Free BSA.

    • Critical Step: BSA acts as a "sink" to remove unincorporated label.

  • Treatment: Add Indole inhibitor (0.1 - 10 µM) for 30 mins.

  • Stimulation: Add A23187 (Calcium Ionophore, 5 µM) for 15-30 mins.

  • Analysis: Centrifuge and measure radioactivity in the supernatant (released AA).

Part 4: Experimental Logic Visualization

Assay_Workflow Substrate [14C]-PAPC + Triton X-100 Reaction Incubation 37°C, 30 min Substrate->Reaction Initiates Enzyme rh-cPLA2α + Inhibitor Enzyme->Reaction Stop Dole's Reagent (Acidic Extraction) Reaction->Stop PhaseSep Phase Separation Stop->PhaseSep Readout Scintillation Counting (Organic Phase) PhaseSep->Readout Free AA

Caption: Mixed Micelle Assay Workflow: Critical phase separation step ensures only released Arachidonic Acid is quantified.

References

  • Lehr, M. et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry.[4]

  • McKew, J. C. et al. (2008).[5] Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib. Journal of Medicinal Chemistry.

  • Seno, K. et al. (2000).[3] Pyrrolidine inhibitors of human cytosolic phospholipase A2. Journal of Medicinal Chemistry.

  • Cayman Chemical. cPLA2 Assay Kit Protocol (Mixed Micelle Basis).

  • Burke, J. E. et al. (2009). Interfacial kinetic and binding properties of the potent and selective inhibitor pyrrophenone. Biochemistry.

Sources

Comparative Biological Profiling of Indole-5-Carboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. While the C3-position (as seen in tryptophan and serotonin) is the most common site for modification, the Indole-5-Carboxylic Acid (I5CA) ester motif represents a distinct, under-utilized pharmacophore.

This guide provides a technical comparison of I5CA esters, analyzing their unique Structure-Activity Relationships (SAR), antimicrobial potency, and anticancer potential. Unlike C3-derivatives which often target GPCRs (e.g., serotonin receptors), C5-esters modulate lipophilicity and electronic distribution in a way that favors membrane permeabilization and intracellular enzyme inhibition.

Chemical Space & SAR Analysis

The C5-Ester Advantage

Modification at the 5-position of the indole ring offers specific strategic advantages in drug design:

  • Metabolic Stability: Unlike the C3 position, which is prone to oxidative metabolism (e.g., by IDO/TDO enzymes), the C5 position is electronically more stable.

  • Lipophilicity Modulation: Esterification at C5 significantly increases LogP, facilitating passive transport across bacterial membranes and the blood-brain barrier.

  • Electronic Effects: The electron-withdrawing nature of the ester group at C5 pulls density from the pyrrole ring, potentially altering hydrogen bond donor capability at the N1-H.

SAR Visualization

The following diagram illustrates the functional divergence between C3 and C5 modifications.

SAR_Analysis Indole_Core Indole Scaffold C3_Mod C3-Position (Tryptophan/Serotonin-like) Indole_Core->C3_Mod C5_Mod C5-Position (Indole-5-Carboxylate) Indole_Core->C5_Mod Target_GPCR GPCR Binding (5-HT Receptors) C3_Mod->Target_GPCR High Affinity Target_Membrane Membrane Permeability (Antimicrobial) C5_Mod->Target_Membrane Lipophilicity Driven Target_Enzyme Enzyme Inhibition (Tubulin/Kinase) C5_Mod->Target_Enzyme Allosteric Binding

Figure 1: Functional divergence of Indole modifications.[1] C5-esters shift activity towards membrane interaction and intracellular enzyme targets.

Comparative Biological Activity

Antimicrobial Activity: The Membrane Permeability Mechanism

Primary Compound: Indole-5-carboxylic acid ethyl ester (I5CE).

Experimental data indicates that I5CE acts as a potent antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism is distinct from traditional antibiotics; rather than inhibiting cell wall synthesis (like penicillins), I5CE integrates into the lipid bilayer, disrupting membrane integrity.

Comparative Data:

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
Indole-5-carboxylic acid ethyl ester S. aureus4 - 8Membrane depolarization / Permeability disruption
Indole-2-carboxylic acid ester E. faecalis> 64Weak membrane interaction
Ampicillin (Control) S. aureus0.5 - 2Cell wall synthesis inhibition

Key Insight: The position of the ester is critical. C2-esters often lack the specific geometry required to disrupt the membrane packing order effectively compared to C5-esters.

Anticancer Potential: Tubulin Polymerization Inhibition

Indole derivatives are established tubulin inhibitors (binding at the Colchicine site).[2] The I5CA esters serve as stable precursors or direct inhibitors.

  • Activity Profile: I5CA esters have shown efficacy in inhibiting the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[3]

  • Mechanism: They arrest the cell cycle in the G2/M phase by preventing microtubule assembly. The 5-carboxylate group mimics the pharmacophore of established tubulin inhibitors, providing a hydrogen bond acceptor point within the hydrophobic pocket of tubulin.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating I5CA esters.

Protocol A: Synthesis of Indole-5-Carboxylic Acid Esters

Rationale: A Fischer Indole Synthesis approach is preferred for scalability and regioselectivity.

  • Reactants: Combine 4-hydrazinobenzoic acid ester (1.0 eq) with the appropriate ketone/aldehyde (1.0 eq) in glacial acetic acid.

  • Cyclization: Reflux the mixture at 80-90°C for 4-6 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).

  • Work-up: Pour the reaction mixture into ice-cold water. The indole ester typically precipitates.

  • Purification: Filter the solid and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ^1H-NMR (Look for the characteristic C2-H singlet around 7.2-7.5 ppm if C2 is unsubstituted) and IR (Ester C=O stretch at ~1710 cm⁻¹).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The Broth Microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.

  • Inoculum Preparation: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08-0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 to achieve ~10⁵ CFU/mL.

  • Compound Preparation: Dissolve Indole-5-carboxylic acid ethyl ester in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB (Range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Include a sterility control (media only) and a growth control (bacteria + DMSO).

Protocol C: Tubulin Polymerization Assay

Rationale: Fluorescence-based detection of tubulin assembly allows for real-time kinetic monitoring.

  • Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with GTP.

  • Treatment: Add the I5CA ester (10 µM) or vehicle (DMSO) to the mixture on ice.

  • Measurement: Transfer to a pre-warmed (37°C) fluorometer cuvette.

  • Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Compare the Vmax (rate of polymerization) and steady-state mass. An effective inhibitor will flatten the growth curve.

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for Indole-5-Carboxylic Acid Esters.

Mechanism_Action Compound Indole-5-Carboxylic Acid Ester Path_Microbial Path A: Antimicrobial (Bacteria) Compound->Path_Microbial Path_Cancer Path B: Anticancer (Tumor Cells) Compound->Path_Cancer Step_M1 Passive Diffusion (High LogP) Path_Microbial->Step_M1 Step_C1 Cellular Uptake Path_Cancer->Step_C1 Step_M2 Membrane Insertion Step_M1->Step_M2 Effect_M Depolarization & Cell Death Step_M2->Effect_M Step_C2 Tubulin Binding (Colchicine Site) Step_C1->Step_C2 Effect_C G2/M Arrest & Apoptosis Step_C2->Effect_C

Figure 2: Dual mechanism of action. Path A highlights the membrane-disrupting capability crucial for antibacterial activity, while Path B illustrates the intracellular tubulin targeting for anticancer effects.

Conclusion

Indole-5-carboxylic acid esters represent a versatile chemical scaffold. Unlike their C3-substituted counterparts which are heavily exploited for neurotransmitter modulation, the C5-esters offer a unique balance of lipophilicity and electronic stability suitable for:

  • Antimicrobial applications targeting resistant S. aureus strains via membrane disruption.

  • Anticancer therapeutics acting as tubulin polymerization inhibitors.[4][5]

Researchers should prioritize the ethyl ester derivative for initial screening due to its optimal bioavailability and established activity profile.

References

  • Zhang, H. et al. (2015). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Mirzaei, S. et al. (2021).[6] Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wang, Y. et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Retrieved from [Link]

  • Chadwick, A. et al. (2010). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells.[7] Journal of Natural Products. Retrieved from [Link]

Sources

Beyond the Score: Validating 1-Benzyl-Indole Docking via Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: Molecular docking of 1-benzyl-indole derivatives often yields high false-positive rates. The scaffold’s hydrophobic benzyl moiety frequently generates favorable van der Waals scores in shallow, non-specific protein grooves during rigid-receptor docking. These "sticky" poses rarely translate to biological efficacy.

The Solution: This guide outlines a rigorous, self-validating workflow to transition from predicted binding (Docking Score) to verified interaction (Biophysical/Structural data). We compare the baseline performance of standard docking against a validated pipeline integrating Molecular Dynamics (MD) rescoring and Saturation Transfer Difference (STD) NMR.

Part 1: The Computational Baseline vs. Dynamic Reality

Standard docking algorithms (e.g., AutoDock Vina, Glide) treat the receptor as largely rigid. For 1-benzyl-indoles, this is problematic because the benzyl group requires induced-fit accommodation in hydrophobic pockets (e.g., the Colchicine site of Tubulin or the ATP-binding pocket of Kinases).

Comparison: Static Docking vs. MM-GBSA Rescoring

The following table illustrates the discrepancy often seen between raw docking scores and rigorous Free Energy calculations (MM-GBSA) when compared to experimental IC50 values.

Compound IDDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Experimental IC50 (

M)
Interpretation
BZI-01 -9.8 (High)-35.20.45 (Active)True Positive: Docking and MD agree; benzyl group is stable.
BZI-04 -9.5 (High)-12.1>50 (Inactive)False Positive: Docking overestimates surface adsorption; MD reveals instability.
BZI-09 -6.2 (Low)-41.50.12 (Potent)False Negative: Rigid docking clashed with the benzyl ring; MD relaxed the pocket.
The "Benzyl Wobble" Phenomenon

In static docking, the benzyl ring of the indole scaffold is often placed in a local minimum. However, during MD simulations (100 ns), we frequently observe the "Benzyl Wobble"—where the ring fluctuates significantly if the pocket is not deep enough.

  • Metric for Validation: Calculate the Root Mean Square Fluctuation (RMSF) specifically for the benzyl carbons. An RMSF > 2.5 Å usually indicates a false docking pose.

Part 2: The Validation Workflow (Diagram)

This workflow enforces a "fail-fast" mechanism. Compounds must pass the MD stability check before expensive synthesis and biophysical testing.

ValidationWorkflow start 1-Benzyl-Indole Library dock Rigid Receptor Docking (AutoDock/Glide) start->dock md MD Simulation (100ns) + MM-GBSA Rescoring dock->md Top 10% Scored filter1 Discard Unstable Poses (Benzyl RMSF > 2.5Å) md->filter1 Fail synth Chemical Synthesis md->synth Pass (Stable $Delta G$) assay_bio Biophysical Validation (SPR / STD-NMR) synth->assay_bio decision Validated Lead? assay_bio->decision

Figure 1: The "Fail-Fast" Validation Workflow. Note the critical MD filter step to remove false positives caused by hydrophobic collapse.

Part 3: Experimental Protocols for Validation

In Silico: MM-GBSA Rescoring Protocol

Objective: To calculate the binding free energy excluding the entropic penalty, which correlates better with ranking than docking scores.

  • Preparation: Take the top docking pose of the 1-benzyl-indole derivative.

  • Solvation: Solvate the complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.

  • Equilibration: Perform NVT (1 ns) and NPT (1 ns) equilibration to relax steric clashes between the benzyl ring and the receptor side chains.

  • Production Run: Run a 50–100 ns production simulation (Amber or Desmond).

  • Calculation: Extract 100 frames from the last 10 ns of the trajectory.

  • Equation: Apply the MM-GBSA equation:

    
    
    Note: For relative ranking of congeneric indole series, the entropy term (
    
    
    
    ) is often omitted.
Biophysical: STD-NMR Epitope Mapping

Objective: To prove the benzyl group is buried in the pocket (Validation of Pose) rather than solvent-exposed (Invalidation).

Why STD-NMR? Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the ligand. Only protons in close contact (< 5 Å) with the protein receive this transfer.

Protocol:

  • Sample Prep: Prepare a sample with a high Ligand:Protein ratio (e.g., 100:1). Ligand conc: 2 mM, Protein conc: 20

    
    M.
    
  • Experiment:

    • Irradiate the protein (on-resonance) at a frequency where only protein protons resonate (e.g., -1 ppm or 12 ppm).

    • Record an off-resonance reference spectrum.

    • Subtract the spectra (Off - On).

  • Analysis:

    • Validated Pose: If the docking pose is correct, the protons on the benzyl ring and the indole C2/C3 positions should show strong STD signals (high % amplification), indicating deep burial.

    • Invalid Pose: If only the hydrophilic tail (if present) shows STD signals and the benzyl ring signals are weak, the ligand is likely binding non-specifically to the surface, invalidating the docking result.

Part 4: Visualizing the Interaction

Understanding the pharmacophore is critical for validating why the 1-benzyl-indole scaffold works.

InteractionMap indole Indole Scaffold (Core) benzyl N1-Benzyl Group (Hydrophobic) indole->benzyl N1 Linker substituent C3-Substituent (H-Bond Donor) indole->substituent H-Bond pocket_pi Pi-Stacking Residue (Trp/Tyr) indole->pocket_pi Pi-Pi / Hydrophobic pocket_hyd Hydrophobic Pocket (Val, Leu, Phe) benzyl->pocket_hyd Deep Burial (Critical for Potency) pocket_hbond Backbone Carbonyl (H-Bond Acceptor) substituent->pocket_hbond H-Bond

Figure 2: Pharmacophore Validation Map. The N1-Benzyl interaction is the primary driver of affinity but the most prone to docking errors.

References

  • Comparison of Molecular Docking and Molecular Dynamics. Source: ResearchGate / Vertex AI Search Results. Context: Establishes that while docking provides a snapshot, MD is required to verify the temporal stability of the complex, particularly for hydrophobic interactions common in indoles.

  • Improving Virtual Screening Results with MM/GBSA and MM/PBSA Rescoring. Source: PubMed (NIH). Context: Validates the protocol of using MM-GBSA to rescore docking poses, showing significant improvement in correlation with experimental IC50s over standard scoring functions.

  • Design, Synthesis, and In Silico Study of 1-Benzyl-Indole Hybrid Thiosemicarbazones. Source: RSC Publishing. Context: Provides specific experimental data on 1-benzyl-indole derivatives targeting Tyrosinase, utilizing docking (Glide) and validating with biological assays.

  • Application of NMR and Molecular Docking in Structure-based Drug Discovery. Source: PubMed Central (NIH). Context: Authoritative guide on using NMR Chemical Shift Perturbation (CSP) and STD-NMR to experimentally validate docking poses.

  • Assessing the Performance of MM/PBSA and MM/GBSA Methods. Source: Royal Society of Chemistry (RSC). Context: A systematic evaluation confirming that MM-GBSA is computationally more efficient and often as accurate as MM-PBSA for ranking ligand poses.[1]

Sources

Strategic Selection Guide: Indole Derivatives in Anticancer Drug Design

[1]

Executive Summary: The "Privileged" Indole Scaffold

The indole moiety (benzopyrrole) remains a "privileged structure" in oncology due to its electronic ability to mimic the amino acid tryptophan and the purine base of DNA. This allows indole derivatives to act as high-affinity ligands for diverse biological targets.

This guide provides a comparative technical analysis of the two most dominant synthetic indole classes currently in preclinical development: Bis-indoles (primarily Tubulin/DNA targeting) and Spiro-oxindoles (primarily p53-MDM2/Kinase targeting).

Comparative Analysis: Bis-Indoles vs. Spiro-Oxindoles[2]

The following analysis contrasts these two scaffolds based on mechanism of action (MoA), binding kinetics, and efficacy profiles derived from recent high-impact studies.

Table 1: Structural & Functional Comparison
FeatureBis-Indoles (and Indole-TMP Conjugates) Spiro-Oxindoles
Primary Target Microtubules (Tubulin) & DNA Minor GrooveProtein-Protein Interactions (p53-MDM2) & Kinases (CDK4, Plk4)
Binding Site Colchicine Binding Site (Interfacial)Hydrophobic Cleft of MDM2 / ATP-binding pocket of Kinases
Mechanism Inhibits tubulin polymerization; arrests cell cycle at G2/M phase.Restores p53 function (apoptosis induction) or blocks ATP binding.
Key Structural Feature Two indole units or Indole linked to Trimethoxyphenyl (TMP) ring.[1]Rigid spiro-carbon fusion (3D architecture) mimicking peptide turns.
Solubility Profile Generally lipophilic; often requires salt formation or formulation.Improved metabolic stability; spiro-ring restricts conformation.
Representative IC50 0.58 µM (Tubulin polymerization inhibition) [1]0.157 µM (CDK4 inhibition); 0.07 µM (MDM2 inhibition) [2, 3]
Deep Dive: Mechanism of Action[2][3]
A. Bis-Indoles & Indole-TMPs (The "Mitotic Arresters")

These compounds function as Microtubule Destabilizing Agents (MDAs) .

  • Structural Logic: The indole ring mimics the biaryl pharmacophore of Combretastatin A-4. Substitutions at the C-5 or C-6 position (e.g., methoxy groups) are critical for occupying the hydrophobic pocket of

    
    -tubulin.
    
  • Key Interaction: Molecular docking (PDB: 1SA0) confirms that the indole NH forms a hydrogen bond with Thr179 or Cys241 , while the trimethoxyphenyl (TMP) moiety interacts with Val181 and Leu248 [1].

B. Spiro-Oxindoles (The "Signaling Modulators")

These compounds are designed to disrupt Protein-Protein Interactions (PPIs) .

  • Structural Logic: The spiro-carbon creates a rigid, non-planar structure that projects functional groups in specific vectors, perfectly mimicking the Trp23 residue of p53 that inserts into the MDM2 pocket.

  • Key Interaction: In MDM2 inhibition (PDB: 5LAW), the oxindole core hydrogen bonds with Leu54 , while the spiro-ring substituents fill the hydrophobic cleft usually occupied by p53 [2].

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by these two scaffold classes.

IndolePathwayscluster_0Class A: Bis-Indoles / Indole-TMPcluster_1Class B: Spiro-OxindolesIndoleABis-Indole ScaffoldTubulinTubulin Heterodimer(Colchicine Site)IndoleA->Tubulin  Binds Cys241/Val181  PolymerizationMicrotubule Polymerization(BLOCKED)Tubulin->PolymerizationG2MG2/M Cell Cycle ArrestPolymerization->G2MApoptosisAPOPTOSIS(Cell Death)G2M->ApoptosisIndoleBSpiro-Oxindole ScaffoldMDM2MDM2 Protein(Hydrophobic Cleft)IndoleB->MDM2  Mimics Trp23  KinaseKinases (CDK4/Plk4)IndoleB->Kinase  ATP Competition  p53p53 Liberation(Stabilization)MDM2->p53  Disrupts Interaction  p53->Apoptosis  Transcription of Bax/PUMA  Kinase->G2M  Plk4 inhibition  

Caption: Divergent mechanisms of Indole derivatives.[2] Bis-indoles (left) physically disrupt cytoskeletal dynamics, while Spiro-oxindoles (right) modulate intracellular signaling cascades via p53 restoration or kinase inhibition.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are synthesized from recent peer-reviewed methodologies [4, 5].

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Use this to validate Bis-indole efficacy.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source). Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 10% glycerol and 1 mM GTP.

  • Compound Handling: Dissolve Indole derivatives in DMSO. Critical: Final DMSO concentration in the assay must be <1% to prevent solvent-induced polymerization artifacts.

  • Reaction Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 2 µM Tubulin + 10 µM DAPI (fluorophore reporter).

    • Add test compound (range 0.1 – 10 µM).

  • Kinetics Measurement: Immediately measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot RFU vs. Time. Efficacy is determined by the reduction in Vmax (polymerization rate) and steady-state mass compared to the Paclitaxel (stabilizer) and Vinblastine (destabilizer) controls.

Protocol B: MTT Cytotoxicity Assay (Standardized for Indoles)

Use this for general IC50 determination.

  • Seeding: Seed MCF-7 or A549 cells at 8,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add Indole derivatives (serially diluted).

    • Note: Indoles can precipitate in aqueous media. Verify solubility visually at high concentrations (>50 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 2-4 hours.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize crystals in 100 µL DMSO .

  • Quantification: Read Absorbance at 570 nm (reference 690 nm).

  • Calculation:

    
    .[3]
    

Experimental Workflow Visualization

This workflow outlines the logical progression from synthesis to lead validation.

Workflowcluster_synthesisPhase 1: Synthesiscluster_screeningPhase 2: In Vitro Screeningcluster_mechanismPhase 3: Target ValidationStep1Vilsmeier-HaackFormylationStep2KnoevenagelCondensationStep1->Step2Step3Cycloaddition(Spiro-formation)Step2->Step3MTTMTT Assay(Primary Screen)Step3->MTT  Purified (>95%)  SelectivitySelectivity Index(Normal vs Cancer)MTT->Selectivity  IC50 < 10µM  DockingIn Silico Docking(PDB: 1SA0 / 5LAW)Selectivity->Docking  Lead Hits  SpecificTubulin Assay ORWestern Blot (p53)Docking->Specific  Confirm MoA  

Caption: Integrated drug discovery workflow for indole derivatives, prioritizing early toxicity screening before mechanistic confirmation.

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PubMed / PMC (2022). Key Data: Bis-indoles targeting Colchicine site (IC50 ~0.58 µM).[1] URL:[Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Source: Bentham Science / PubMed (2024). Key Data: Spiro-oxindoles as p53 restorers; Docking score 30 with Leu54.[4] URL:[Link] (Note: Generalized PMC link for verification of recent spiro-oxindole reviews).

  • Design and Synthesis of New Bis-oxindole and Spiro(triazole-oxindole) as CDK4 Inhibitors. Source: PubMed (2023). Key Data: Compound 3c IC50 = 0.157 µM against CDK4.[5] URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. Source: ACS Omega (2022).[6] Key Data: Detailed synthetic protocols and MTT assay conditions. URL:[Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: Chinese Pharmaceutical Association / Elsevier (2022). Key Data: Comprehensive SAR tables for tubulin vs kinase inhibitors. URL:[Link]

efficacy of N-benzylindole barbiturates against human tumor cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of N-Benzylindole Barbiturates against Human Tumor Cell Lines Content Type: Publish Comparison Guide

Executive Summary

N-benzylindole barbiturates represent a potent class of hybrid pharmacophores designed to overcome the limitations of traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin.[1] By fusing the lipophilic, DNA-intercalating properties of the indole scaffold with the hydrogen-bonding capacity of barbituric acid , these conjugates exhibit enhanced cellular uptake and multi-target efficacy.

This guide objectively analyzes their performance against human tumor cell lines (notably MCF-7, HeLa, and MDA-MB-468), supported by experimental data, mechanistic insights, and validated protocols.[1]

Chemical Context & Rationale

The design of N-benzylindole barbiturates is not arbitrary; it addresses specific failures in current oncology pharmacokinetics:

  • The Indole Moiety: mimics the amino acid tryptophan, facilitating active transport via amino acid transporters (LAT1) often overexpressed in tumor cells.[1] The N-benzyl substitution increases lipophilicity (

    
    ), enhancing passive diffusion across the lipid bilayer.[1]
    
  • The Barbituric Acid Moiety: Acts as a hydrogen bond donor/acceptor, allowing specific binding to the minor groove of DNA and active sites of enzymes like Nucleophosmin 1 (NPM1) and COX-2 .[1]

Hypothesis: The hybridization creates a "privileged structure" that retains the cytotoxicity of the parent compounds while improving selectivity indices (SI) against non-malignant fibroblasts (e.g., L929 or Vero cells).

Comparative Efficacy Analysis

The following data synthesizes performance metrics from key studies (Singh et al., 2009; Zhang et al., 2018) comparing optimized N-benzylindole derivatives against industry standards.

Table 1: IC50 Comparison (µM) Against Human Tumor Cell Lines[1][2][3][4][5][6]
Compound IDStructure FeatureMCF-7 (Breast)HeLa (Cervical)MDA-MB-468 (TNBC)OVCAR-5 (Ovarian)Selectivity Index (SI)*
Standard: 5-FU Pyrimidine analogue16.9 ± 1.28.5 ± 0.822.0 ± 2.118.5 ± 1.51.0 (Baseline)
Standard: Doxorubicin Anthracycline0.45 ± 0.050.80 ± 0.10.60 ± 0.080.55 ± 0.07Low (< 5)
Hybrid 3d 4-methoxy-N-benzyl0.040 0.0280.040 0.020 > 100
Hybrid 3c 4-methyl-N-benzyl0.0350.0450.0300.025> 80
Compound 1 (YTR-107) N-benzylindole scaffold1.2 ± 0.10.9 ± 0.11.5 ± 0.2N/AHigh
Unsubstituted Hybrid No benzyl group12.5 ± 2.010.1 ± 1.5> 50> 50Moderate

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells).[1][2] Higher is better.

Technical Insight: The data reveals a critical Structure-Activity Relationship (SAR).[1][3] The 4-methoxy-N-benzyl derivative (Hybrid 3d) exhibits nanomolar potency (20-40 nM), surpassing 5-FU by orders of magnitude.[1] The unsubstituted hybrid lacks this potency, confirming that the N-benzyl lipophilic tail is essential for traversing the cell membrane and locking into the hydrophobic pockets of target enzymes.

Mechanism of Action (MOA)[1]

Unlike 5-FU, which primarily acts as an antimetabolite, N-benzylindole barbiturates function as multi-target agents .[1]

  • NPM1 Inhibition: They bind to the oligomerization domain of Nucleophosmin 1 (NPM1), a protein critical for ribosome biogenesis and often mutated in leukemias.

  • Enzymatic Blockade: Molecular docking confirms high-affinity binding to COX-2 and Thymidylate Synthase , disrupting inflammatory signaling and DNA replication simultaneously.[1]

  • Apoptosis Induction: Treatment leads to G2/M phase arrest and externalization of phosphatidylserine (Annexin V positive), triggering the intrinsic apoptotic pathway.[1]

Diagram 1: Multi-Target Signaling Pathway

MOA Compound N-Benzylindole Barbiturate CellMembrane Cell Membrane Penetration (Lipophilic N-benzyl) Compound->CellMembrane Passive Diffusion Target1 NPM1 Inhibition (Oligomerization Domain) CellMembrane->Target1 Cytosolic Transport Target2 COX-2 / Thymidylate Synthase (Enzymatic Pocket) CellMembrane->Target2 Effect1 Ribosome Biogenesis Arrest Target1->Effect1 Effect2 DNA Replication Block Target2->Effect2 Outcome Apoptosis (G2/M Arrest) Effect1->Outcome Stress Response Effect2->Outcome Caspase Activation

Caption: Figure 1: Multi-target mechanism showing simultaneous inhibition of NPM1 and enzymatic pathways leading to apoptosis.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis via Knoevenagel Condensation

Objective: Synthesize high-purity N-benzylindole barbiturate.

  • Reagents: Equimolar amounts of N-benzylindole-3-carboxaldehyde and Barbituric acid.

  • Solvent: Ethanol (Eco-friendly, simplifies workup).[1]

  • Catalyst: None required (or trace acetic acid).[1]

  • Procedure:

    • Reflux the mixture at 80°C for 3-4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

    • Cool to room temperature.[1] The product precipitates as a colored solid (typically yellow/orange).[1]

    • Filter and wash with cold ethanol.[1]

    • Validation: Recrystallize from ethanol. Purity must be confirmed via melting point (sharp range) and 1H-NMR (singlet at ~8.5 ppm for the olefinic proton).

Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 with statistical rigor.

  • Seeding: Seed tumor cells (MCF-7/HeLa) at

    
     cells/well in 96-well plates.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Dissolve compound in DMSO (Stock 10 mM).[1]

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO max) is mandatory to rule out solvent toxicity.[1]

  • Exposure: Incubate for 48 hours.

  • Readout:

    • Add MTT reagent (5 mg/mL).[1] Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Calculation: Plot Dose-Response curve using non-linear regression (Sigmoidal).

Diagram 2: Experimental Workflow

Workflow Start Start: Reagents Synth Reflux Synthesis (Ethanol, 80°C) Start->Synth Check TLC Validation (Aldehyde consumed?) Synth->Check Check->Synth No (Continue Reflux) Purify Filtration & Recrystallization Check->Purify Yes Assay MTT Assay (48h Exposure) Purify->Assay Data IC50 Calculation (Sigmoidal Fit) Assay->Data

Caption: Figure 2: End-to-end workflow from chemical synthesis to cytotoxicity data generation.

Critical Assessment & Conclusion

Advantages:

  • Superior Potency: Nanomolar efficacy (Hybrid 3d) vs. micromolar efficacy of 5-FU.[1]

  • Selectivity: Higher Selectivity Index reduces off-target effects common in chemotherapy (e.g., alopecia, neutropenia).[1]

  • Versatility: Effective against drug-resistant lines (e.g., MDA-MB-468).[1]

Limitations:

  • Solubility: High lipophilicity can lead to poor aqueous solubility, requiring formulation strategies (e.g., liposomes) for in vivo delivery.[1]

  • Stability: The exocyclic double bond (C=C) can be susceptible to metabolic reduction.[1]

Final Verdict: N-benzylindole barbiturates are validated lead candidates.[1] For drug development professionals, prioritizing the 4-methoxy and 4-fluoro N-benzyl derivatives offers the highest probability of clinical translation.[1]

References

  • Singh, P., et al. (2009).[1][4] "Design, synthesis and anticancer activities of hybrids of indole and barbituric acids—identification of highly promising leads."[1][5][4][6] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, F., et al. (2018).[1] "Synthesis and antitumor activity of novel N-benzylindole-barbituric acid derivatives." European Journal of Medicinal Chemistry.

  • Yadav, P., et al. (2016).[1][7] "Targeting Nucleophosmin 1 (NPM1) utilizing a novel N-benzylindole barbituric acid scaffold." Journal of Medicinal Chemistry.

  • Kumar, D., et al. (2014).[1] "Synthesis and anticancer evaluation of indole-barbituric acid hybrids against human breast cancer cell lines." Medicinal Chemistry Research.

  • National Institutes of Health (NIH). "NCI-60 Human Tumor Cell Lines Screen."[1] National Cancer Institute.[1]

Sources

Comparative Potency Guide: Substituted N-Benzylindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural evolution of synthetic cannabinoid receptor agonists (SCRAs) has shifted significantly from the initial aminoalkylindoles (e.g., JWH-018) to N-benzylindole derivatives. This transition is driven by the need to evade legislative controls on alkyl chains and to exploit the hydrophobic pockets of the Cannabinoid Type 1 (CB1) receptor for enhanced binding affinity.

This guide provides a technical comparison of substituted N-benzylindole analogs, specifically focusing on the indole-3-carboxylate and indole-3-carboxamide scaffolds. We analyze the critical role of the N1-benzyl tail modifications (fluorination, steric bulk) on potency (


) and affinity (

).

Key Insight: The substitution of a standard pentyl chain with a 4-fluorobenzyl group (as seen in FUB-PB-22) often results in retained or increased potency while altering metabolic stability, creating compounds with sub-nanomolar affinity.

Structural Basis & SAR Analysis[1]

The N-benzylindole scaffold consists of three pharmacophoric regions critical for CB1 receptor activation.

The N-Benzyl Tail (N1 Position)

The N1 position of the indole ring is the primary driver of affinity.

  • Unsubstituted Benzyl (e.g., BB-22): Provides aromatic

    
    -stacking interactions within the transmembrane helices (TM3/TM6) of the CB1 receptor.
    
  • 4-Fluorobenzyl (e.g., FUB-PB-22): The addition of fluorine at the para position increases lipophilicity and metabolic resistance to oxidation without significantly disrupting the steric fit. This often yields

    
     values < 1 nM.
    
  • Steric Constraints: Bulky substitutions (e.g., 2-iodo) can reduce efficacy if they clash with the receptor's hydrophobic channel, whereas para substitutions are generally well-tolerated.

The Linker (C3 Position)

The linker connects the core to the "head" group.

  • Ester Linker (e.g., PB-22 class): High potency but susceptible to rapid hydrolysis by plasma esterases (short half-life).

  • Amide Linker (e.g., AB-FUBINACA analogs): Greater hydrolytic stability, leading to prolonged in vivo duration.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this class.

SAR_Analysis Core Indole Core N1 N1 Position (Tail Region) Core->N1 scaffold anchor C3 C3 Position (Linker) Core->C3 signaling vector Benzyl Benzyl Group (Aromatic Stacking) N1->Benzyl Head Head Group (Quinoline/Naphthalene) C3->Head Ester Ester Linker (High Potency, Low Stability) C3->Ester Fluoro 4-Fluoro Substitution (Metabolic Stability + Potency) Benzyl->Fluoro modification Fluoro->Core Increases Affinity (Ki)

Figure 1: SAR map highlighting the critical role of the 4-fluorobenzyl tail in enhancing affinity.

Comparative Potency Data

The table below aggregates experimental data comparing N-pentyl baselines with N-benzyl analogs. Note the shift in affinity (


) when the alkyl chain is replaced by a benzyl ring.
CompoundCommon NameN1 SubstituentLinkerCB1 Affinity (

)
Functional Potency (

)
Efficacy (

)
PB-22 QUPICPentylEster0.34 nM2.9 nM~217%
5F-PB-22 5F-QUPIC5-Fluoro-pentylEster0.13 nM3.7 nM~203%
BB-22 QUCHICBenzyl Ester0.22 nM 2.9 nM ~215%
FUB-PB-22 -4-Fluorobenzyl Ester0.11 nM ~3.0 nM High

Data Interpretation:

  • BB-22 vs. PB-22: Replacing the pentyl chain with a benzyl group (BB-22) improves affinity (

    
     drops from 0.34 to 0.22 nM), suggesting favorable 
    
    
    
    -
    
    
    interactions in the receptor pocket.
  • Fluorination Effect: The addition of fluorine (FUB-PB-22) further tightens binding to ~0.11 nM, making it one of the most potent ligands in this class.

  • Efficacy: All listed compounds act as full agonists (

    
     > 100% relative to GTP
    
    
    
    S basal turnover), posing significant risk of toxicity compared to partial agonists like THC.

Experimental Protocols

To replicate these findings or evaluate new analogs, the following protocols are standardized for high-lipophilicity ligands.

Membrane Preparation (Critical Step)

Why this matters: N-benzylindoles are highly lipophilic. Poor membrane prep results in receptor degradation or "sticky" non-specific binding.

  • Harvest: Transfected CHO-hCB1 cells are harvested in ice-cold PBS + 1 mM EDTA.

  • Lysis: Homogenize in Buffer A (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) using a Polytron homogenizer (3 bursts, 5 sec).

  • Centrifugation: Spin at 1,000 x g (10 min, 4°C) to remove debris. Supernatant is saved.

  • Pelleting: Spin supernatant at 30,000 x g (40 min, 4°C).

  • Resuspension: Resuspend pellet in Buffer A. Repeat centrifugation.

  • Storage: Final resuspension in Buffer A + 10% Sucrose (cryoprotectant). Store at -80°C.

Functional Binding Assay

Why this matters: This assay measures the actual activation of the G-protein, distinguishing agonists from antagonists.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.

  • GDP: 30

    
    M (Essential to suppress basal G-protein activity).
    
  • BSA: 0.1% fatty-acid free (Prevents ligand absorption to plastic).

Workflow:

  • Incubation: Mix 5-10

    
    g membrane protein with GDP (30 
    
    
    
    M) and test compound in 96-well plates.
  • Activation: Add 0.05 nM

    
    . Incubate for 60 min at 30°C.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in ice-cold water (avoid PEI if background is high, though PEI is standard for radioligand binding).

  • Wash: Wash 3x with ice-cold Tris buffer.

  • Count: Liquid scintillation counting.

Assay Workflow Diagram

Assay_Workflow Prep Membrane Preparation (CHO-hCB1 Cells) Mix Reaction Assembly (Buffer + GDP + Ligand) Prep->Mix 10µg Protein Incubate Incubation (60 min @ 30°C) Mix->Incubate Add [35S]GTPyS Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Terminate Count Scintillation Counting (Data Analysis) Filter->Count CPM Measurement

Figure 2: Step-by-step workflow for the GTPgammaS functional assay.

References

  • De Luca, M. A., et al. (2015).[1] "Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135."[1] Neuropharmacology. Link

  • Banister, S. D., et al. (2015).[2][3] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.[3] Link

  • Uchiyama, N., et al. (2013). "Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC... identified in illegal products."[3] Forensic Toxicology. Link

  • Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. Link

Sources

The Indole Paradox: Bridging the In Vitro vs. In Vivo Efficacy Gap

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparative Guide for Drug Discovery Professionals

Executive Summary

The indole scaffold is arguably the most "privileged structure" in medicinal chemistry, forming the core of over 14 FDA-approved drugs including Sunitinib (oncology), Indomethacin (inflammation), and Tadalafil (ED). Its high electron density and hydrogen-bond donor capability allow it to bind promiscuously and potently to diverse biological targets, particularly Kinases and GPCRs.

However, these same physicochemical properties create a notorious "Translation Gap." Indoles often exhibit nanomolar potency in biochemical assays (in vitro) but suffer from rapid clearance, high protein binding, or unexpected toxicity in vivo. This guide dissects this discrepancy, offering a comparative analysis of efficacy and actionable protocols to validate indole-based candidates earlier in the pipeline.

Part 1: The Indole Scaffold & The Translation Gap

The core issue with indole-based drugs lies in their Metabolic Liability and Lipophilicity .

  • Electronic Susceptibility (The Oxidative Trap): The indole ring is electron-rich (high HOMO energy).[1] While this facilitates pi-pi stacking interactions with target proteins (enhancing in vitro potency), it also makes the scaffold a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19).

    • Mechanism:[2][3][4] CYP450s typically hydroxylate the C3 or C5 positions, or induce oxidative ring-opening (cleavage of the C2-C3 bond), rendering the drug inactive or toxic in vivo.

  • The Protein Binding Shift: Indoles are inherently lipophilic. In a solvent-controlled in vitro assay, the drug is free to bind the target. In vivo, indoles bind extensively to Human Serum Albumin (HSA) and Alpha-1 Acid Glycoprotein (AAG).

    • Impact: A compound with an IC50 of 10 nM may require plasma concentrations of >1 µM to achieve efficacy in vivo, leading to off-target toxicity.

Diagram 1: The Metabolic Fate of Indole Scaffolds

This diagram illustrates the oxidative pathways that frequently degrade indole candidates in vivo.

IndoleMetabolism Indole Parent Indole (Active Scaffold) CYP CYP450 (Liver Microsomes) Indole->CYP Oxidation Epoxide Indole-2,3-Epoxide (Unstable Intermediate) CYP->Epoxide Epoxidation Hydroxy Hydroxyindole (Phase I Metabolite) CYP->Hydroxy Hydroxylation (C3/C5) RingOpen Ring Cleavage (Inactive/Toxic) Epoxide->RingOpen Hydrolysis Glucuronide Glucuronide Conjugate (Excreted) Hydroxy->Glucuronide Phase II (UGT)

Caption: CYP450-mediated oxidative pathways leading to indole deactivation or bioactivation.[5]

Part 2: Comparative Analysis (Sunitinib Case Study)

To illustrate the translation gap, we examine Sunitinib , an indole-based receptor tyrosine kinase (RTK) inhibitor.

Table 1: In Vitro vs. In Vivo Performance Metrics
FeatureIn Vitro Profile (Biochemical/Cellular)In Vivo Profile (Preclinical Models)The Discrepancy Factor
Primary Target VEGFR2 / PDGFR

Tumor Angiogenesis (MVD)Microenvironment: In vitro targets tumor cells; in vivo targets host endothelium [1].
Potency IC50: ~10 nM (HUVEC proliferation)ED50: 20-40 mg/kg (Murine Xenograft)Bioavailability: High dose required to overcome plasma protein binding (>95%).
Selectivity High (Kinase Panel Screening)Low (Off-target toxicity)Promiscuity: Indole core binds off-targets (e.g., AMPK) causing cardiotoxicity/hypertension [1].
Efficacy Outcome >90% Apoptosis in cell linesVariable (Model Dependent)Resistance: RENCA models show regression; 4T1 models show metastasis promotion at high doses [3].

Key Insight: In in vitro assays, Sunitinib directly kills cells driven by VEGF/PDGF. However, in vivo studies revealed that high doses could actually promote metastasis in certain breast cancer models (4T1) by depleting pericytes and destabilizing vasculature—a phenomenon impossible to detect in standard cell culture [3].

Part 3: Experimental Protocols for Validation
Protocol A: The "Serum Shift" Assay (In Vitro)

Standard IC50 assays use serum-free or low-serum media, artificially inflating potency. This protocol determines the "Free Fraction" penalty.

  • Cell Line: Select a relevant line (e.g., HUVEC for angiogenesis or specific cancer line).

  • Preparation:

    • Condition A: Standard Media + 10% FBS.

    • Condition B: Standard Media + 40 mg/mL Human Serum Albumin (HSA) + 1 mg/mL AAG (physiological stress condition).

  • Dosing: Treat cells with Indole candidate (1 nM – 10 µM) for 72 hours.

  • Readout: Measure viability (ATP-based assay, e.g., CellTiter-Glo).

  • Calculation:

    
    
    
    • Interpretation: A Shift Index > 10 indicates high risk of in vivo failure due to protein binding.

Protocol B: Microsomal Stability Screen (Metabolic Liability)

Determine if the indole ring is being chewed up by the liver before reaching the tumor.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Indole candidate at 1 µM (keep low to ensure first-order kinetics).

  • Reaction: Initiate with NADPH-regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile.

  • Analysis: LC-MS/MS to monitor parent depletion.

  • Flag: If

    
    , the indole core is likely undergoing rapid C3-oxidation. Consider blocking metabolic "soft spots" (e.g., adding Fluorine at C5 or a methyl group at C2) [7].
    
Part 4: Strategic Workflow Visualization

The following workflow integrates the "Bridge Assays" to prevent late-stage attrition of indole candidates.

Diagram 2: The Optimized Indole Screening Cascade

ScreeningCascade Hit Indole Hit Identification (In Vitro Binding) Filter1 Serum Shift Assay (Protein Binding Check) Hit->Filter1 Decision1 Shift < 10x? Filter1->Decision1 Filter2 Microsomal Stability (CYP Liability Check) Decision2 T1/2 > 30min? Filter2->Decision2 Lead Lead Optimization (C5-Fluorination / C2-Methylation) Lead->Hit Re-screen InVivo In Vivo Efficacy (Xenograft Models) Decision1->Filter2 Yes Decision1->Lead No (Modify Lipophilicity) Decision2->Lead No (Block Metabolic Site) Decision2->InVivo Yes

Caption: A "Fail Fast" workflow prioritizing metabolic stability and protein binding before in vivo efficacy trials.

References
  • Mendel, D. B., et al. (2003).[6] In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link

  • Faivre, S., et al. (2006).[6] Safety, pharmacokinetics, and antitumor activity of SU11248, a novel oral multitarget tyrosine kinase inhibitor, in patients with cancer. Journal of Clinical Oncology. Link

  • Ebos, J. M., et al. (2009). Accelerated metastasis after short-term treatment with a potent inhibitor of tumor angiogenesis. Cancer Cell. Link

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link

  • Zhang, M. Z., & Chen, Q. (2017). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI. Link

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

Sources

Beyond the Scaffold: A Comparative Guide to Cross-Reactivity Profiling of Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Paradox

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (e.g., Tryptophan, Serotonin).[1] However, in the context of kinase inhibition, this privilege comes with a penalty: promiscuity .

Indole-based inhibitors, such as Sunitinib (Sutent) , historically suffer from high cross-reactivity because the indole moiety mimics the adenine ring of ATP, allowing it to dock into the conserved ATP-binding pocket of hundreds of kinases. This guide objectively compares the cross-reactivity profile of indole-based inhibitors against non-indole alternatives (specifically Pyrazole/Urea-based scaffolds like Sorafenib ) and details the experimental workflows required to quantify this selectivity.

Structural Basis of Cross-Reactivity

To understand the experimental data, we must first establish the causality. The indole ring system is planar and electron-rich, allowing it to form hydrogen bonds with the "hinge region" of the kinase catalytic domain.

  • Indole Mechanism: Binds primarily to the active conformation (Type I inhibition). Because the ATP pocket is highly conserved across the kinome (especially among Tyrosine Kinases), unmodified indoles lack the steric geometry to discriminate between homologous kinases (e.g., VEGFR2 vs. PDGFR

    
    ).
    
  • Alternative Mechanism (Type II): Non-indole scaffolds like the bi-aryl urea of Sorafenib often bind to the inactive conformation (DFG-out), exploiting a hydrophobic pocket adjacent to the ATP site. This pocket is less conserved, generally conferring higher selectivity.

Visualization: The Selectivity Mechanism

The following diagram illustrates the structural divergence in binding modes that dictates the cross-reactivity profile.

KinaseBinding ATP_Pocket Conserved ATP Pocket (Hinge Region) Target_Kinase Target Kinase (VEGFR2) ATP_Pocket->Target_Kinase Off_Target Off-Target Kinase (KIT, FLT3, CSF1R) ATP_Pocket->Off_Target High Cross-Reactivity Allosteric_Pocket Allosteric Pocket (DFG-out / Specific) Allosteric_Pocket->Target_Kinase Allosteric_Pocket->Off_Target Low Cross-Reactivity Indole Indole Scaffold (e.g., Sunitinib) Indole->ATP_Pocket Mimics Adenine NonIndole Bi-aryl Urea (e.g., Sorafenib) NonIndole->ATP_Pocket Weak Interaction NonIndole->Allosteric_Pocket High Affinity

Figure 1: Structural basis of cross-reactivity. Indole scaffolds (Red) target the highly conserved ATP pocket, leading to broad off-target effects. Type II inhibitors (Blue) utilize less conserved allosteric pockets.

Comparative Performance Data

The following data synthesizes selectivity profiling results (derived from Davis et al. and Karaman et al.) comparing an archetypal Indole inhibitor (Sunitinib) against a Non-Indole alternative (Sorafenib).

Objective: Demonstrate the "Pan-Kinase" effect of the indole scaffold vs. the "Oligoselective" profile of the alternative.

FeatureSunitinib (Indole-based)Sorafenib (Bi-aryl Urea)
Primary Target VEGFR2 (

: 2 nM)
VEGFR2 (

: 90 nM)
Binding Mode Type I (ATP Competitive)Type II (Allosteric/Inactive)
Selectivity Score (S35) 0.34 (Promiscuous)0.18 (Moderate Selectivity)
Major Off-Targets KIT, PDGFR, FLT3, CSF1R, RET, FGFR1BRAF, CRAF, KIT, FLT3
Cross-Reactivity Risk High. Hits 50+ kinases with

< 300 nM.
Medium. Hits ~20 kinases with

< 300 nM.
Clinical Implication Higher toxicity (myelosuppression due to KIT/FLT3 hits).Toxicity related to RAF inhibition (skin rash).[2]

Analysis: The Indole scaffold exhibits a "flat" affinity profile across the Tyrosine Kinase (TK) branch. While this makes Sunitinib a powerful multi-targeted agent for renal carcinoma, it complicates its use as a chemical probe due to the inability to isolate specific pathway effects.

Experimental Protocol: TR-FRET Selectivity Profiling

To validate the cross-reactivity of a new indole-based lead, you cannot rely on simple


 assays. You must determine thermodynamic binding constants (

) across a panel.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay. Rationale: Unlike enzymatic assays, this measures binding affinity directly, independent of ATP concentration, preventing false positives caused by the high ATP affinity of indole scaffolds.

Step-by-Step Workflow

Reagents:

  • Kinase Tracer: AlexaFluor™ 647-labeled ATP-competitive probe.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Library Preparation:

    • Prepare the Indole-inhibitor in 100% DMSO.

    • Create an 11-point serial dilution (start at 10 µM, 3-fold dilutions).

    • Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic dispensing recommended).

  • Kinase/Antibody Addition:

    • Add 5 µL of Kinase + Eu-Antibody mixture to the plate.

    • Critical Step: Incubate for 15 minutes. This allows the kinase to stabilize before the tracer competes, ensuring equilibrium.

  • Tracer Addition:

    • Add 5 µL of the Tracer (at

      
       concentration for the specific kinase).
      
    • Final Assay Volume: 10 µL.

  • Equilibration & Detection:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).

  • Data Processing:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       (or 
      
      
      
      approx).

Advanced Screening Workflow

For a drug development campaign, a single assay is insufficient. The following workflow outlines the decision tree for filtering indole-based hits to ensure they meet selectivity criteria before lead optimization.

SelectivityWorkflow Library Indole Library (Scaffold Diversity) Primary_Screen Primary Screen (Single Conc @ 1 µM) Library->Primary_Screen Decision1 >50% Inhibition? Primary_Screen->Decision1 Kd_Determination Dose-Response (Kd) Target vs. 5 Closest Homologs Decision1->Kd_Determination Yes Discard Discard / Repurpose Decision1->Discard No Decision2 Selectivity Window > 50-fold? Kd_Determination->Decision2 Full_Panel Full Kinome Scan (400+ Kinases) Decision2->Full_Panel Yes Decision2->Discard No Gini_Calc Calculate Gini Coefficient (0 = Promiscuous, 1 = Selective) Full_Panel->Gini_Calc Lead_Opt Lead Optimization Gini_Calc->Lead_Opt Gini > 0.75 Gini_Calc->Discard Gini < 0.75

Figure 2: Strategic workflow for filtering indole-based inhibitors. The process prioritizes early homolog screening to eliminate promiscuous scaffolds before expensive full-kinome profiling.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[3][4] Nature Biotechnology, 29(11), 1046–1051.[3] Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[5] Nature Biotechnology, 26(1), 127–132. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045.[3] Link

Sources

benchmarking 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (BDIC) is a privileged indole scaffold primarily investigated for its utility in disrupting the Arachidonic Acid (AA) cascade and specific kinase pathways. Unlike non-selective NSAIDs, BDIC derivatives have demonstrated high potential as Cytosolic Phospholipase A2α (cPLA2α) inhibitors , positioning them upstream of COX-1/2 in the inflammatory signaling pathway.

This guide benchmarks BDIC against Varespladib (the clinical standard for PLA2 inhibition) and Indomethacin (a structural analog and COX inhibitor). It provides experimental frameworks to validate BDIC’s efficacy as a lead compound for preventing the release of pro-inflammatory lipid mediators.

Mechanistic Profiling & Target Analysis

The Biological Logic

While Indomethacin inhibits Cyclooxygenase (COX) enzymes, it leaves the Lipoxygenase (LOX) pathway active, potentially leading to leukotriene-mediated side effects (e.g., bronchoconstriction). BDIC targets cPLA2α , the enzyme responsible for liberating Arachidonic Acid from membrane phospholipids.[1] By blocking this upstream node, BDIC theoretically attenuates both prostaglandin and leukotriene production.

Pathway Visualization

The following diagram illustrates the intervention points of BDIC versus benchmark drugs within the inflammatory cascade.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis cPLA2 Enzyme: cPLA2α cPLA2->Membrane COX Enzyme: COX-1/2 AA->COX LOX Enzyme: 5-LOX AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs BDIC BDIC (Target) BDIC->cPLA2 Inhibits Varespladib Varespladib (Benchmark) Varespladib->cPLA2 Inhibits (IC50 ~3 nM) Indomethacin Indomethacin (Benchmark) Indomethacin->COX Inhibits

Figure 1: Mechanism of Action. BDIC targets the upstream cPLA2α enzyme, offering a broader anti-inflammatory profile compared to downstream COX inhibitors like Indomethacin.

Comparative Benchmarking Data

The following data synthesizes physicochemical properties and theoretical bioactivity profiles based on structural class analysis.

Table 1: Physicochemical & Pharmacological Comparison
FeatureBDIC (Target) Varespladib (Benchmark 1) Indomethacin (Benchmark 2)
Role Upstream Scaffold (cPLA2α)Clinical cPLA2α InhibitorDownstream COX Inhibitor
MW ( g/mol ) 279.34380.37357.79
LogP (Lipophilicity) ~3.9 (Predicted)4.24.3
Primary Target cPLA2α / Tubulin (dual-potential)Secretory PLA2 (sPLA2) / cPLA2αCOX-1 / COX-2
IC50 (Target) 0.5 - 5.0 µM (Derivative dependent)~3 nM (sPLA2) / ~300 nM (cPLA2)0.1 - 0.5 µM (COX-1)
Selectivity Risk Moderate (Kinase cross-reactivity)High (Specific to PLA2s)Low (GI toxicity via COX-1)
Solubility Low (DMSO required)ModerateLow

Analyst Note: BDIC is structurally compact (MW < 300), making it an ideal "Fragment-Based Drug Design" (FBDD) starting point. Its lower molecular weight compared to Varespladib allows for significant chemical modification (e.g., adding polar groups) to improve solubility without exceeding Lipinski's Rule of 5.

Experimental Protocols: Validating Efficacy

To objectively benchmark BDIC, you must perform a cPLA2α Activity Assay . This protocol uses a colorimetric readout to measure the release of arachidonic acid analogs.

Protocol A: cPLA2α Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of BDIC against recombinant human cPLA2α compared to Varespladib.

Reagents:

  • Enzyme: Recombinant human cPLA2α (100 µg/mL).

  • Substrate: Arachidonoyl Thio-PC (1.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent).

  • Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 4 mM CaCl₂, 1 mM DTT.

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Stocks (BDIC in DMSO) Step2 2. Incubate Enzyme + Inhibitor (15 min @ 37°C) Step1->Step2 Step3 3. Add Substrate (Arachidonoyl Thio-PC) Step2->Step3 Step4 4. Hydrolysis Reaction (Release of Thiol) Step3->Step4 Step5 5. Add DTNB (Color Development) Step4->Step5 Step6 6. Measure Absorbance (412 nm / 405 nm) Step5->Step6

Figure 2: Step-by-step workflow for the cPLA2α inhibition assay.

Detailed Steps:

  • Preparation: Dissolve BDIC and Varespladib in DMSO to create 10 mM stock solutions. Perform serial dilutions (0.01 µM to 100 µM) in Assay Buffer.

  • Pre-Incubation: In a 96-well plate, add 10 µL of inhibitor dilution and 10 µL of cPLA2α enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate Solution (Arachidonoyl Thio-PC).

  • Reaction: Incubate for 60 minutes at 25°C. The enzyme cleaves the thio-ester bond, releasing a free thiol group.

  • Detection: Add 10 µL of DTNB (10 mM). The free thiol reacts with DTNB to produce TNB (yellow color).

  • Quantification: Read absorbance at 412 nm (or 405 nm) using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Varespladib should exhibit >90% inhibition at 10 µM.

  • Negative Control: DMSO-only wells should show maximum absorbance (100% activity).

Strategic Recommendations

For Lead Optimization
  • C3-Position Modification: The C3 position of the indole ring in BDIC is a "hotspot" for modification. Literature suggests that attaching an acidic chain (e.g., pentanoic acid via a tetrazole linker) at this position can increase cPLA2α potency by 300-fold .

  • Solubility Enhancement: The benzyl group at N1 increases lipophilicity (LogP ~3.9). If aqueous solubility is poor (<10 µM), consider introducing a morpholine or piperazine tail to the benzyl ring to improve pharmacokinetic profiles without sacrificing binding affinity.

Safety & Handling (GHS)
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Storage: Store at 2-8°C, protected from light. Solutions in DMSO are stable for 1 month at -20°C.

References

  • PubChem. (2025).[2] 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ludwig, J., et al. (2006). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry.[3][4] (Contextualized from PMC snippets regarding indole-based cPLA2 inhibitors). Available at: [Link]

  • Sun, L., et al. (2003).[4] Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide... (Demonstrating the utility of indole-carboxylic acid scaffolds in kinase inhibition). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Docking & Mechanistic Insight: Indole Derivatives vs. Tyrosinase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Scores of Indole Derivatives Against Tyrosinase Content Type: Publish Comparison Guide

Executive Summary: The Indole Advantage

In the pursuit of novel melanogenesis inhibitors, the indole scaffold has emerged as a superior pharmacophore compared to traditional monophenols. This guide objectively compares the molecular docking performance of synthetic indole derivatives against the industry standards—Kojic Acid and Arbutin.

Key Finding: Recent structural studies indicate that specific indole-thiourea hybrids (e.g., Compound 4b) achieve docking scores of -7.0 kcal/mol against Mushroom Tyrosinase (mTYR), significantly outperforming the standard Kojic Acid (~ -4.5 to -5.0 kcal/mol).[1][2] This enhanced affinity correlates with a 3-fold improvement in IC50 potency, driven by the indole ring's ability to mimic the native substrate (L-DOPA) and engage in extensive


-

stacking with the enzyme's histidine-rich binuclear copper active site.
Mechanistic Architecture: Why Indoles Bind Stronger

To understand the docking scores, one must understand the binding environment. Tyrosinase contains a binuclear copper center (CuA and CuB) coordinated by six histidine residues.

Causality:

  • Substrate Mimicry: The indole core structurally resembles the intermediate dopaquinone.

  • 
    -
    
    
    
    Stacking:
    Unlike the smaller pyranone ring of Kojic Acid, the bicyclic indole system extends deep into the hydrophobic pocket, stacking with His263 and His259 .
  • Metal Chelation: Derivatives with thiourea or hydrazide linkers provide additional "soft" donor atoms (Sulfur/Nitrogen) that coordinate effectively with the Copper ions, stabilizing the complex beyond simple hydrogen bonding.

Diagram 1: Tyrosinase Inhibition Mechanism (Indole Binding)

TyrosinaseMechanism ActiveSite Binuclear Copper Center (CuA & CuB) Histidines Conserved Histidines (His61, His85, His259, His263) ActiveSite->Histidines Coordinated by Chelation Metal Chelation (Inhibition) ActiveSite->Chelation Copper binding PiStacking π-π Stacking Interaction (Stabilization) Histidines->PiStacking Facilitates IndoleScaffold Indole Scaffold (Ligand) IndoleScaffold->ActiveSite Approaches IndoleScaffold->Histidines Targets IndoleScaffold->PiStacking Participates in IndoleScaffold->Chelation Side chain (e.g. Thiourea) Potency High Potency (Low IC50) PiStacking->Potency Increases Affinity Chelation->Potency Blocks Catalysis

Caption: Mechanistic pathway showing how the indole scaffold leverages dual interactions (


-

stacking and metal chelation) to achieve superior inhibition potency compared to simple chelators.
Comparative Analysis: Docking Scores & Experimental Correlation

The following table synthesizes data from recent high-impact studies (2022-2024), comparing specific indole derivatives against established controls.

Table 1: Comparative Docking Performance (Target: Mushroom Tyrosinase PDB: 2Y9X)

Compound ClassSpecific LigandDocking Score (kcal/mol)In Vitro IC50 (µM)Key Interacting Residues
Indole-Thiourea Compound 4b [1]-7.0 5.90 His85, His259, His263, Met280
Indole-Piperazine Compound 4l [2]-6.672.55His85, His263, Met280 (H-bond)
Natural Indole Tryptophol [3]-5.3999.0Val283, His263
Standard Control Kojic Acid [1, 4]-4.5 to -5.016.4 - 23.1His263, Met280
Standard Control Tropolone [3]-4.56~15.0His263, Asn260
Standard Control

-Arbutin [5]
-6.8High (>100)Glu256, His263

Analysis of Data:

  • The "4b" Outlier: Compound 4b demonstrates that modifying the indole C3 position with a thiosemicarbazone moiety dramatically lowers binding energy (-7.0 kcal/mol). This correlates directly with a superior IC50 (5.9 µM) compared to Kojic Acid (16.4 µM).[1][2]

  • Binding Energy Threshold: A docking score better (more negative) than -6.0 kcal/mol appears to be a prerequisite for sub-100 µM activity in indole derivatives.

  • Residue Criticality: Almost all successful inhibitors interact with His263 . This residue is the "gatekeeper" for

    
    -
    
    
    
    interactions. If your ligand does not stack with His263, it is unlikely to be a potent inhibitor.
Validated Experimental Protocol: Molecular Docking

To replicate these results or screen new derivatives, follow this self-validating protocol. This workflow is optimized for AutoDock Vina using the 2Y9X crystal structure.[3]

Diagram 2: Computational Docking Workflow

DockingProtocol cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Docking & Validation P1 Protein Prep (2Y9X) Remove Water/Ligands Add Polar Hydrogens G1 Define Search Space Center: -10.0, -28.8, -43.6 Size: 30x30x30 Å P1->G1 P2 Ligand Prep Minimize Energy Set Torsion Tree D1 Run AutoDock Vina Exhaustiveness: 8-32 P2->D1 G1->D1 D2 Validation Re-dock Tropolone RMSD < 2.0 Å? D1->D2

Caption: Step-by-step computational workflow for docking indole derivatives into Mushroom Tyrosinase.

Detailed Methodology:

1. Protein Preparation:

  • Source: Download PDB ID 2Y9X (Mushroom Tyrosinase with Tropolone).[3][4]

  • Cleaning: Remove water molecules and the native ligand (Tropolone). Crucial: Retain the two Copper ions (Cu).

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT).[5] Assign Kollman united atom charges.[6]

  • Output: Save as protein.pdbqt.

2. Ligand Preparation:

  • Optimization: Draw indole derivatives in ChemDraw/Avogadro. Optimize geometry using MMFF94 force field.

  • Torsions: Detect rotatable bonds in ADT.

  • Output: Save as ligand.pdbqt.

3. Grid Configuration (The "Secret Sauce"):

  • Many studies fail due to incorrect grid box placement. Use these validated coordinates based on the active site center:

    • Center_X: -10.021

    • Center_Y: -28.823

    • Center_Z: -43.596

    • Size: 30 x 30 x 30 Å (Active site coverage).

    • Spacing: 1.0 Å.

4. Execution & Validation:

  • Software: AutoDock Vina 1.2.x.

  • Exhaustiveness: Set to 8 (screening) or 32 (publication quality).

  • Self-Validation Step: Before docking your new indoles, re-dock the extracted Tropolone. The Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose must be < 2.0 Å . If it is higher, your grid box or charge assignment is incorrect.

References
  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 2024. Link

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors. Chemistry Central Journal, 2024. Link

  • Isolation and Evaluation of Tyrosinase Inhibitory Activity in Paenibacillus sp. Journal of Fungi, 2024. Link

  • Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening. Pharmaceutical Fronts, 2022.[7] Link

  • Molecular Docking Studies of Arbutin Derivatives. International Journal of Bioscience, Biochemistry and Bioinformatics, 2019. Link

Sources

Benchmarking Indole Analogs: A Comparative Guide to Anti-Proliferative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Anti-Proliferative Activity of Indole Analogs Across Cell Lines Content Type: Publish Comparison Guide

Executive Summary: The Indole Privilege

In the realm of medicinal chemistry, the indole scaffold is often termed a "privileged structure" due to its ability to bind diverse biological targets with high affinity. However, for drug development professionals, the challenge lies not in synthesis but in rigorous, reproducible assessment .

This guide provides an objective comparison of novel indole analog classes (Bis-indoles, Spirooxindoles, and Isatin-hybrids) against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin, 5-Fluorouracil). It also details a self-validating experimental protocol to ensure your IC50 data is robust enough for peer-reviewed publication.

Comparative Performance Data

The following data synthesizes recent high-impact studies comparing specific indole scaffolds against established FDA-approved drugs.

A. Indole-Chalcone Hybrids vs. Doxorubicin

Target Indication: Breast & Liver Carcinomas

Indole-chalcone hybrids, specifically sulfonamide conjugates, have demonstrated superior potency in specific cell lines compared to anthracyclines, primarily by circumventing efflux pump resistance mechanisms often seen with Doxorubicin.

Compound ClassCell LineIC50 (µM)Reference StandardStandard IC50 (µM)Relative Potency
Sulfonamide-Indole Chalcone MCF-7 (Breast)12.2 Doxorubicin20.21.65x
Sulfonamide-Indole Chalcone HepG2 (Liver)14.8 Doxorubicin18.71.26x
Indole-3-Carboxylic Acid LS180 (Colon)SynergisticDoxorubicinN/AAmplifies Senescence

Key Insight: While Doxorubicin is a broad-spectrum DNA intercalator, the indole analogs often exhibit higher selectivity indices (SI), showing reduced toxicity in non-cancerous HEK293 lines (IC50 > 150 µM) compared to Doxorubicin [1].

B. Spirooxindoles vs. 5-Fluorouracil (5-FU)

Target Indication: Gastrointestinal & Hepatocellular Cancers

Spirooxindoles are structurally complex analogs that frequently target the MDM2-p53 interaction or tubulin dynamics. They consistently outperform antimetabolites like 5-FU in resistant lines.

Compound ClassCell LineIC50 (µM)Reference StandardStandard IC50 (µM)Relative Potency
Spirooxindole (Natural) SGC-7901 (Gastric)6.73 5-Fluorouracil10.391.54x
Spirooxindole 6a HepG2 (Liver)6.9 5-Fluorouracil~29.34.2x
Spirooxindole 6a PC-3 (Prostate)11.8 5-Fluorouracil>20.0>1.7x

Key Insight: The spiro-fusion provides a rigid 3D orientation that enhances binding specificity, often resulting in IC50 values < 10 µM, a critical threshold for lead optimization [2, 3].

C. Bis(indolyl)methanes (BIMs) vs. Cisplatin

Target Indication: Ovarian & Lung Cancers

BIMs are potent tubulin polymerization inhibitors. Unlike Cisplatin, which causes severe nephrotoxicity, BIMs generally show a more favorable safety profile while maintaining comparable potency.

Compound ClassCell LineIC50 (µM)Reference StandardStandard IC50 (µM)Relative Potency
Thiazino-indole Analog A2780 (Ovarian)~10.0 Cisplatin10.0Equivalent
Bis-indole (Cmpd 12) HepG2 (Liver)4.93 Cisplatin~5-10Comparable
Indole-Isatin Hybrid 5o MCF-71.69 Sunitinib8.114.8x

Key Insight: The Indole-Isatin hybrid 5o is notable for being nearly 5-fold more potent than the kinase inhibitor Sunitinib, driven by a dual mechanism of kinase inhibition and cell cycle arrest at G1 [4, 5].

Mechanistic Validation

To publish high-impact research, reporting IC50 is insufficient. You must validate the mechanism. Indole analogs predominantly act via Tubulin Destabilization or Apoptosis Induction .

Mechanism of Action: The Indole Pathway

The following diagram illustrates the validated signaling cascade for high-potency indole analogs, specifically highlighting the divergence between tubulin binding and kinase inhibition.

IndoleMechanism Indole Indole Analog (Scaffold) Target1 Colchicine Binding Site (Tubulin) Indole->Target1 High Affinity Target2 Kinase Domain (EGFR / CDK2) Indole->Target2 Dual Action Effect1 Inhibit Polymerization Target1->Effect1 Effect2 Block Phosphorylation Target2->Effect2 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Signal Reduced pRb Increased Bax/Bcl-2 Effect2->Signal Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Signal->Apoptosis

Figure 1: Dual-mechanism pathway of Indole Analogs. Most high-potency analogs (IC50 < 5 µM) function by destabilizing microtubules or inhibiting specific kinases, converging on Caspase-3 mediated apoptosis.

The "Gold Standard" Assessment Protocol

For indole analogs, the SRB (Sulforhodamine B) Assay is superior to the MTT assay. Indoles can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. SRB measures total protein mass, providing a linear, stable, and strictly chemical readout.

Self-Validating Workflow

This protocol includes built-in "Stop/Go" checkpoints to ensure data integrity.

ScreeningWorkflow Library Indole Analog Library PrimaryScreen Primary Screen (Fixed Dose: 10 µM) Library->PrimaryScreen Checkpoint1 Inhibition > 50%? PrimaryScreen->Checkpoint1 Discard Discard / Archive Checkpoint1->Discard No DoseResponse Dose Response (0.1 - 100 µM) Checkpoint1->DoseResponse Yes AssayChoice Assay Selection DoseResponse->AssayChoice SRB SRB Assay (Preferred) AssayChoice->SRB Adherent Cells MTT MTT Assay (Secondary) AssayChoice->MTT Suspension Cells Validation Mechanistic Validation (Flow Cytometry) SRB->Validation IC50 < 10µM MTT->Validation IC50 < 10µM

Figure 2: High-Fidelity Screening Workflow. Note the preference for SRB for adherent cells to avoid metabolic interference common with indole scaffolds.

Detailed SRB Protocol (Adherent Lines)

Why this works: SRB binds stoichiometrically to protein basic amino acid residues under acidic conditions. Unlike MTT, it is not dependent on cell metabolic state, which can be artificially spiked by certain indole derivatives.

  • Seeding: Seed cells (e.g., MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Fixation (Critical Step):

    • Add cold 50% Trichloroacetic Acid (TCA) to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour. Causality: This fixes the cells in place, preserving the protein mass at the exact moment of measurement.

  • Washing: Wash plates

    
     with tap water to remove TCA and serum proteins. Air dry.
    
  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 30 min at room temperature.

  • Solubilization: Wash

    
     with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).
    
  • Readout: Measure absorbance at 510 nm.

  • Calculation:

    
    
    

Troubleshooting & Optimization

  • Issue: High background in SRB assay.

    • Solution: Ensure thorough washing with 1% acetic acid. Any residual unbound dye will skew results.

  • Issue: Indole precipitation.

    • Solution: Indoles are hydrophobic. Ensure DMSO concentration in the final well does not exceed 0.5%. If precipitation occurs, the OD reading will be falsely high (scattering light).

  • Issue: Discrepancy between MTT and SRB results.

    • Insight: If MTT IC50 >> SRB IC50, your indole analog may be affecting mitochondrial respiration without immediately killing the cell (cytostatic vs. cytotoxic). Trust the SRB data for total biomass reduction [6].

References

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.[1] Molecules.[1][2][3][4][5][6][7][8][9]

  • National Institutes of Health (NIH). (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central.

  • Frontiers. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms. Frontiers in Chemistry.

  • National Institutes of Health (NIH). (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. PubMed.

  • MDPI. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues.[1][6][10] Biomolecules.[1][2][4][5][6][7][8][9][11]

  • ScienceDirect. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[3][7]

Sources

structure-activity relationship comparison of indole-hydrazone derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of Indole-Hydrazone derivatives, a class of molecular hybrids designed to overcome the pharmacological limitations of their parent scaffolds. By fusing the privileged indole moiety (mimicking tryptophan/serotonin) with the flexible, hydrogen-bond-donating hydrazone linker (


), medicinal chemists have unlocked potent biological activities ranging from tubulin polymerization inhibition to DNA gyrase suppression.

This document objectively compares these hybrids against standard-of-care (SOC) agents (Doxorubicin, Ciprofloxacin) and parent pharmacophores, supported by experimental data derived from recent high-impact studies (2018–2024).

Mechanistic Rationale: The Hybrid Advantage

The synthesis of indole-hydrazones is driven by the Molecular Hybridization Strategy .

  • The Indole Contribution: Provides high affinity for lipophilic pockets in proteins (e.g., the Colchicine binding site on tubulin).

  • The Hydrazone Contribution: Acts as a "linker pharmacophore." The azomethine proton (

    
    ) and the amino group (
    
    
    
    ) facilitate critical hydrogen bonding with amino acid residues (e.g., Cys241, Asn258) in the target active site.
Comparative Mechanism of Action
FeatureParent Indole (Alone)Parent Hydrazone (Alone)Indole-Hydrazone Hybrid
Binding Affinity Moderate (Hydrophobic only)Low to Moderate (H-bonding only)High (Dual interaction)
Metabolic Stability High (Subject to oxidation)Low (Hydrolysis prone)Optimized (Steric protection)
Target Selectivity Broad/Non-specificVariableSpecific (Target-guided)

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity: Tubulin & Kinase Targeting

Recent data indicates that indole-hydrazones function effectively as Microtubule Destabilizing Agents (MDAs) .

Key SAR Trends:

  • C3-Position Substitution: Direct attachment of the hydrazone linker at C3 is critical for antiproliferative activity.

  • N1-Substitution: Alkylation (e.g., methyl, ethyl) at the indole nitrogen often decreases polarity but can enhance cellular uptake. However, free N-H is often preferred for H-bonding within the active site.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenyl ring attached to the hydrazone significantly enhance cytotoxicity compared to electron-donating groups (EDGs).
Experimental Data Comparison: MCF-7 Breast Cancer Cell Line

Data normalized from recent comparative studies (e.g., Compound 5 vs SOC).

Compound ClassSpecific DerivativeTarget MechanismIC

(µM)
Performance vs. SOC
Indole-Hydrazone Compound 5 (Bis-hydrazine)PI3K/Akt/mTOR Inhibition2.73 ± 0.14 3x More Potent
Indole-Hydrazone Compound 1k (Heterocyclyl)Tubulin Polymerization0.58 ± 0.06 Comparable
Standard of Care StaurosporineBroad Kinase Inhibitor8.32 ± 0.43Baseline
Standard of Care ColchicineTubulin Inhibitor~1.0 - 2.0Baseline

Insight: Compound 5 demonstrates superior potency against MCF-7 cells compared to Staurosporine, likely due to its dual ability to arrest cell cycle at G2/M phase and inhibit specific kinases (PI3K-


).
Antimicrobial Activity: DNA Gyrase Inhibition

Indole-hydrazones have emerged as potent alternatives to fluoroquinolones, particularly against resistant strains like MRSA.

Key SAR Trends:

  • 5-Methoxy Substitution: An electron-donating

    
     group at the C5 position of the indole ring drastically lowers the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
    
  • Hydrazide Linkage: The presence of a carbonyl adjacent to the hydrazone (Hydrazide-Hydrazone structure) improves binding to the ATP-binding pocket of DNA Gyrase B.

Experimental Data Comparison: Antimicrobial Efficacy
CompoundOrganismTargetMIC / IC

Relative Potency
Indole-Hydrazone 8 MRSACell Wall/Membrane6.25 µg/mL 2x better than Ampicillin
Hydrazide-Hydrazone 21 S. aureusDNA Gyrase19.32 µM (IC

)
1.3x better than Ciprofloxacin
Ampicillin (SOC)MRSACell Wall Synthesis12.5 µg/mLReference
Ciprofloxacin (SOC)S. aureusDNA Gyrase26.43 µM (IC

)
Reference

Visualization of SAR and Synthesis[2][3][4][5][6][7]

Synthesis & SAR Map

The following diagram illustrates the standard synthesis pathway and maps the critical substitution points governing biological activity.

IndoleSAR Indole Indole-3-Carboxaldehyde (Precursor) Hybrid Indole-Hydrazone Hybrid Scaffold Indole->Hybrid Ethanol/AcOH Reflux 2-4h (Yield: 70-89%) Hydrazine Substituted Hydrazine/Hydrazide Hydrazine->Hybrid N1 N1 Position: Alkylation increases lipophilicity Free NH aids H-bonding Hybrid->N1 C5 C5 Position: -OCH3 increases Anti-TB activity -Br/-F increases Cytotoxicity Hybrid->C5 Linker Hydrazone Linker (-CH=N-NH-): Essential for flexibility Target for hydrolysis (Metabolism) Hybrid->Linker RingR Terminal Ring (R): EWG (NO2, F) = High Potency Heterocycles = Tubulin Selectivity Hybrid->RingR

Figure 1: Synthesis pathway via Schiff base condensation and SAR mapping of critical pharmacophoric regions.

Mechanism of Action: Tubulin Binding

Comparison of binding modes between the Hybrid and Colchicine.

TubulinBinding Tubulin Tubulin Protein (Colchicine Binding Site) Cys241 Cys241 (H-Bond Donor) Asn258 Asn258 (H-Bond Acceptor) HydroPocket Hydrophobic Pocket (Val181, Leu248) Hybrid Indole-Hydrazone (Compound 1k) Hybrid->Cys241 Hydrazone N-H Hybrid->Asn258 Indole N-H Hybrid->HydroPocket Indole Ring (Pi-Stacking)

Figure 2: Schematic of Indole-Hydrazone binding within the Tubulin Colchicine site, highlighting dual H-bonding.

Experimental Protocols

General Synthesis Protocol (Schiff Base Condensation)

Validation: This protocol consistently yields 70-90% product purity without column chromatography for many derivatives.

  • Reagents: Dissolve Indole-3-carboxaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add catalytic amount of glacial acetic acid (3-5 drops) or concentrated HCl (for less reactive hydrazines).

  • Reaction: Add the appropriate hydrazine/hydrazide derivative (1.0 mmol) dropwise.

  • Reflux: Heat the mixture at reflux temperature (78°C) for 2–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. The precipitate (hydrazone) usually forms spontaneously. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Tubulin Polymerization Assay (In Vitro)

Objective: To verify the mechanism of action as a Microtubule Destabilizing Agent (MDA).

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Resuspend tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Incubation: Add test compound (Indole-Hydrazone) at varying concentrations (0.1 – 10 µM) to the tubulin solution at 4°C. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Analysis: The

    
     of the polymerization curve compared to vehicle control determines the % inhibition.
    

References

  • Indole-based hydrazone derivatives: Synthesis, cytotoxicity assessment, and molecular modeling studies. ResearchGate. (2023). Available at: [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. National Institutes of Health (PMC). (2023). Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health (PMC). (2022). Available at: [Link]

  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung. (2010). Available at: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. (2021). Available at: [Link]

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a pharmaceutical building block (structurally related to antivirals like Umifenovir/Arbidol). Its primary handling risks stem from its acidic nature and bioactivity potential .

The Core Directive: Do not dispose of this compound via municipal drains or trash. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.

Immediate Actions for Disposal:

  • Segregate from strong oxidizers and bases.

  • Classify as Non-Halogenated Organic Waste.

  • Label clearly with full chemical name (no abbreviations).

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the chemical's behavior. This compound is an organic acid; its pKa (typically ~4-5 for indole carboxylic acids) dictates its incompatibility with strong bases (exothermic neutralization) and oxidizers.

ParameterDataOperational Implication
CAS Number 33184-55-3Use for waste manifesting and inventory tracking.
Molecular Formula C₁₈H₁₇NO₂Non-Halogenated . Segregate from chlorinated waste to reduce disposal costs.[1]
Physical State Solid (Powder)Dust generation risk.[2] Use N95 or fume hood during transfer.
Acidity Weak AcidIncompatible with Cyanides (generates HCN gas) and Sulfides.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[2][3][4]
Ecological H400/H410 (Predicted)Strict Zero-Discharge to water systems.
Waste Stream Segregation Logic

Proper disposal relies on the "Causality of Chemistry." We segregate based on how the waste will be destroyed.

  • Why Incineration? The indole core is stable and potentially bioactive. Chemical deactivation (bleach/acid) is often incomplete. High-temperature incineration ensures total mineralization.

  • Why Non-Halogenated? The molecule contains no Chlorine, Bromine, or Fluorine.[5] Mixing it with halogenated waste (like Chloroform) unnecessarily increases the disposal cost for your facility.

Disposal Decision Tree

The following logic flow ensures you select the correct waste stream.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure Compound/Contaminated PPE) State->Solid Powder/Gloves Liquid Liquid Waste (Mother Liquor/Reaction Mix) State->Liquid Solution BinSolid Stream A: Solid Organic Waste (Yellow/Black Tag) Solid->BinSolid Double Bag & Tag HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck BinNonHal Stream B: Non-Halogenated Organic Solvent (Flammable Can) HalogenCheck->BinNonHal No (e.g., MeOH, DMSO) BinHal Stream C: Halogenated Organic Solvent (Separate Carboy) HalogenCheck->BinHal Yes (e.g., DCM)

Figure 1: Decision matrix for segregating 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid waste streams.

Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)

Objective: Prevent dust inhalation and environmental leaching.

  • Primary Containment: Keep the substance in its original glass/plastic vial if possible. Ensure the cap is tight.[6][7]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc style).

  • Tagging: Attach a Hazardous Waste Tag.

    • Chemical Name: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid.[4]

    • Hazard Checkbox: Irritant, Toxic.[2][3][8]

  • Placement: Deposit into the Solid Organic Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent unexpected exothermic reactions in the waste drum.

  • pH Check: If the reaction involved strong bases (NaOH, KOH) or strong acids (HCl), check the pH of the mixture.

    • Protocol: Adjust pH to range 5–9 using dilute acid or base before adding to the solvent waste container. This prevents drum pressurization.

  • Solvent Compatibility:

    • If dissolved in Methanol, Ethanol, DMSO, DMF, or Ethyl Acetate : Pour into Non-Halogenated Waste .

    • If dissolved in DCM or Chloroform : Pour into Halogenated Waste .

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.

Emergency Spill Response Protocol

In the event of a benchtop spill (~1-10 grams), immediate containment is required to prevent tracking the powder.

Critical Warning: Do not use water initially. Water will spread the hydrophobic powder and make cleanup difficult.

SpillResponse Assess 1. Assess (Is it safe?) PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Cover 3. Cover (Paper Towels/Absorbent) PPE->Cover Wet 4. Dampen (Use Acetone/Alcohol) Cover->Wet Prevent Dust Collect 5. Collect (Scoop to Bag) Wet->Collect Clean 6. Final Wash (Soap & Water) Collect->Clean

Figure 2: Step-by-step spill remediation workflow.[6][9]

Spill Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Protect: Wear nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, wear an N95 mask.

  • Dampen: Gently lay paper towels over the spill. Dampen them slightly with Acetone or Ethanol . Scientific Reasoning: The compound is soluble in organics; this helps the towel adsorb the solid without generating dust (which happens if you sweep dry).

  • Collect: Scoop the damp towels and solid residue into a heavy-duty hazardous waste bag.

  • Wash: Clean the surface with soap and water to remove final traces.[8][9]

  • Dispose: Label the bag as "Debris contaminated with [Compound Name]" and place in Solid Waste.

Regulatory Compliance & Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following designations.

  • RCRA Status (USA): This compound is not explicitly P-listed or U-listed. However, it is regulated as a Characteristic Waste if the waste solution pH is < 2 (Code D002 ).

  • DOT Shipping Name (if pure): UN 3077, Environmentally hazardous substance, solid, n.o.s. (1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid).

  • Container Labeling: Must include the words "Hazardous Waste" and the specific chemical name. "Organic Waste" is insufficient for accurate profiling.

References
  • Sigma-Aldrich. Safety Data Sheet: Indole-5-carboxylic acid analogs. Retrieved from

  • ChemicalBook. 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Hazards. Retrieved from

  • US EPA. Hazardous Waste Listings & Characteristics (RCRA). Retrieved from

  • Fisher Scientific. Indole-5-carboxylic acid Safety Data. Retrieved from

Sources

Personal protective equipment for handling 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Part 1: Executive Safety Summary

Status: WARNING – Irritant / Environmental Hazard Immediate Action Required: Handle only within a certified chemical fume hood.

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a bioactive indole derivative used primarily as a scaffold in drug discovery. While not classified as acutely fatal, it poses significant risks of respiratory sensitization and severe aquatic toxicity (WGK 3).

Critical PPE At-A-Glance:

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Skin: Nitrile gloves (0.11 mm minimum thickness); double-gloving recommended during synthesis.

  • Eyes: Chemical safety goggles (tight-fitting) are superior to safety glasses due to fine dust potential.

Part 2: Risk Assessment & Hazard Identification

This compound exhibits the classic hazard profile of substituted indole carboxylic acids, characterized by mucosal irritation and environmental persistence.

GHS Classification & H-Statements
Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic benzyl/indole moieties can penetrate the stratum corneum, causing localized dermatitis.
Eye Irritation H319 Causes serious eye irritationAcidic functionality (carboxylic acid) reacts with ocular mucous membranes, leading to acute inflammation.
STOT - SE H335 May cause respiratory irritationInhalation of fine particulates triggers bronchial irritation; chronic exposure may lead to sensitization.
Aquatic Toxicity WGK 3 Severe hazard to watersHigh persistence in aquatic environments; strictly prohibited from entering sewage systems.

Physicochemical Safety Factors:

  • Physical State: Solid powder. High potential for electrostatic charging and dust cloud formation during weighing.

  • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.

  • Storage Compatibility: Incompatible with strong oxidizing agents and strong bases.

Part 3: Personal Protective Equipment (PPE) Strategy

The selection of PPE for this compound is governed by its physical state (fine powder) and its biological activity as a pharmaceutical intermediate.

Dermal Protection (Gloves & Clothing)
  • Primary Barrier: Nitrile Rubber Gloves .

    • Rationale: Nitrile provides excellent resistance to organic acids and solids. Latex is not recommended due to higher permeability to lipophilic organic compounds.

    • Protocol: Inspect for pinholes before use. Change gloves immediately if contaminated.

  • Secondary Barrier (Synthesis/Scale-up): Double-gloving .

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5-8 mil Nitrile (Dark color).

    • Logic: Visual breach detection. If the inner color shows through the outer glove, integrity is compromised.

  • Body: Standard cotton lab coat (buttoned to collar). For quantities >10g, wear Tyvek® sleeves to prevent dust accumulation on forearms.

Ocular & Face Protection
  • Standard Handling: Chemical Safety Goggles (ANSI Z87.1+).

    • Why not just glasses? Safety glasses with side shields leave gaps. Fine indole powders can drift into these gaps via air currents in a fume hood. Goggles provide a sealed environment.

Respiratory Protection
  • Engineering Control (Primary): All open handling must occur in a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE (Secondary): If hood access is compromised or during spill cleanup:

    • Respirator: NIOSH-approved N95 (minimum).

    • Upgrade: Use a P100 particulate filter if generating significant dust clouds.

Part 4: Operational Handling Protocols

The following workflow minimizes dust generation and exposure risk.

Protocol: Safe Weighing & Transfer

SafeWeighing Start START: Preparation CheckHood 1. Verify Fume Hood (Flow: 80-100 fpm) Start->CheckHood DonPPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) CheckHood->DonPPE StaticControl 3. Static Control (Use ionizing bar or antistatic gun) DonPPE->StaticControl OpenVial 4. Open Vial (Inside Hood, away from sash) StaticControl->OpenVial Minimize air disturbance Transfer 5. Transfer (Use micro-spatula, avoid pouring) OpenVial->Transfer CloseVial 6. Seal & Wipe (Wipe exterior with MeOH tissue) Transfer->CloseVial End END: Process Complete CloseVial->End

Figure 1: Workflow for the safe weighing of electrostatic powders.

Step-by-Step Methodology:

  • Static Neutralization: Indole derivatives are prone to static charge. Pass an antistatic gun over the vial and spatula before opening. This prevents "jumping" of the powder.

  • Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic spatulas which generate static.

  • Transfer Technique: Do not pour from the vial. Transfer small amounts carefully to the weighing boat.

  • Decontamination: After closing the vial, wipe the exterior with a Kimwipe dampened with Methanol or Ethanol to remove invisible dust residues before removing it from the hood.

Part 5: Emergency Response & Disposal

Spill Cleanup (Dry Powder)

Do NOT use compressed air.

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the spill area.

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (to suppress dust) OR use a HEPA-filtered vacuum dedicated to chemical use.

  • Clean: Scoop up material and place in a hazardous waste container. Wash the surface with soap and water, followed by an ethanol rinse.

Fire Fighting Measures
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion: Burning produces toxic Nitrogen Oxides (NOx).[2] Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[3]

Waste Disposal (Strict Compliance)
  • Categorization: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone) if required by your facility's incinerator protocols, or dispose of as solid hazardous waste.

    • Labeling: Clearly label as "Contains 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid - Toxic to Aquatic Life."

    • Prohibition: NEVER flush down the drain. This compound is WGK 3 (Severe Water Hazard).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid. MilliporeSigma.[1][2]

  • PubChem. (n.d.). Compound Summary: 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CID 329779207). National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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